QS-21
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[(3S,5S,6S)-5-[(3S,5S,6S)-5-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyloctanoyl]oxy-3-hydroxy-6-methyloctanoyl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H148O46/c1-13-36(3)46(126-54(102)25-41(98)24-47(37(4)14-2)127-80-62(110)58(106)49(30-94)128-80)23-40(97)26-55(103)131-69-39(6)125-82(73(65(69)113)136-79-64(112)60(108)68(38(5)124-79)132-78-67(115)70(45(100)32-122-78)133-84-75(116)91(120,34-96)35-123-84)138-85(119)92-22-21-86(7,8)27-43(92)42-15-16-51-87(9)19-18-53(88(10,33-95)50(87)17-20-89(51,11)90(42,12)28-52(92)101)130-83-74(137-81-63(111)59(107)57(105)48(29-93)129-81)71(66(114)72(135-83)76(117)118)134-77-61(109)56(104)44(99)31-121-77/h15,33,36-41,43-53,56-75,77-84,93-94,96-101,104-116,120H,13-14,16-32,34-35H2,1-12H3,(H,117,118)/t36-,37-,38-,39+,40-,41-,43-,44+,45+,46-,47-,48+,49-,50+,51+,52+,53-,56-,57-,58-,59-,60-,61+,62+,63+,64+,65-,66-,67+,68-,69-,70-,71-,72-,73+,74+,75-,77-,78-,79-,80+,81-,82-,83+,84-,87-,88-,89+,90+,91+,92+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHZYJAUECRAJM-DWSYSWFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC(CC(=O)OC(CC(CC(=O)OC1C(OC(C(C1O)OC2C(C(C(C(O2)C)OC3C(C(C(CO3)O)OC4C(C(CO4)(CO)O)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)C=O)OC1C(C(C(C(O1)C(=O)O)O)OC1C(C(C(CO1)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)C)O)C(C)CC)O)OC1C(C(C(O1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C[C@@H](CC(=O)O[C@@H](C[C@@H](CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O[C@H]4[C@@H]([C@](CO4)(CO)O)O)O)O)O)OC(=O)[C@]56CCC(C[C@H]5C7=CC[C@@H]8[C@]9(CC[C@@H]([C@@]([C@@H]9CC[C@]8([C@@]7(C[C@H]6O)C)C)(C)C=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C)(C)C)C)O)[C@@H](C)CC)O)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H148O46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318719 | |
| Record name | Stimulon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1990.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141256-04-4 | |
| Record name | Stimulon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141256-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stimulon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141256044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stimulon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QS-21-APIOSE ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LHL0S9KBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Structure of the QS-21-Apiose Isomer: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the structure elucidation of the QS-21-apiose isomer, a critical component of the potent vaccine adjuvant this compound. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes data from seminal studies to offer a comprehensive understanding of the molecule's complex architecture. Through detailed experimental protocols, tabulated quantitative data, and logical-flow visualizations, this guide serves as a core resource for the scientific community engaged in vaccine research and natural product chemistry.
Introduction to this compound and its Isomeric Complexity
This compound is a saponin purified from the bark of the Chilean soapbark tree, Quillaja saponaria Molina, and is renowned for its powerful immunostimulatory properties. It is a key ingredient in several advanced vaccine formulations. Structurally, this compound is a complex triterpene glycoside. It is not a single molecular entity but rather a mixture of closely related isomers.
The primary isomeric differentiation arises at the terminus of the linear tetrasaccharide chain, which can be capped with either a β-D-apiose or a β-D-xylose residue. This results in two principal isomers: this compound-Api and this compound-Xyl. Further complexity is introduced by the existence of regioisomers, designated as QS-21A and QS-21B, which differ in the attachment point of the fatty acyl chain to the fucose sugar. This guide will focus on the structure elucidation of the major and often more abundant apiose-containing isomer.
Core Structure Elucidation: A Multi-faceted Approach
The definitive structure of the this compound-apiose isomer was determined through a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chemical degradation studies.
Isolation of the this compound-Apiose Isomer
The separation of the apiose and xylose isomers is a critical first step for detailed structural analysis. This is typically achieved using High-Performance Liquid Chromatography (HPLC), specifically with a hydrophilic interaction chromatography (HILIC) stationary phase, which allows for the resolution of these highly polar isomeric compounds.
Spectroscopic and Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy has been instrumental in defining the connectivity and stereochemistry of the individual monosaccharide units and the intricate glycosidic linkages. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are employed to piece together the molecular puzzle.
Mass Spectrometry (MS) , particularly with soft ionization techniques like Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS), provides crucial information on the molecular weight and the sequence of the oligosaccharide chains through fragmentation analysis.
Quantitative Data Presentation
The following tables summarize the key quantitative data derived from NMR and MS analyses, which collectively support the elucidated structure of the this compound-apiose isomer.
NMR Chemical Shift Assignments
The complete assignment of proton (¹H) and carbon (¹³C) NMR signals is fundamental to structure elucidation. The data presented here is a composite from key literature, primarily focusing on the signals pertinent to the apiose moiety and its linkage.
Table 1: ¹H and ¹³C NMR Chemical Shifts for the Terminal Apiose and Linked Xylose in this compound-Apiose Isomer (in D₂O)
| Sugar Residue | Atom | δ¹H (ppm) | δ¹³C (ppm) | Key HMBC Correlations (from ¹H to ¹³C) | Key NOESY Correlations (¹H-¹H) |
| β-D-Apiose | 1 | ~5.10 | ~111.0 | Api H-1 to Xyl C-3 | Api H-1 with Xyl H-3 |
| 2 | ~4.15 | ~78.0 | |||
| 3 | ~4.05 | ~80.5 | |||
| 4 | ~4.20 | ~75.0 | |||
| 5 | ~3.80 | ~65.0 | |||
| β-D-Xylose | 1 | ~4.45 | ~105.0 | Xyl H-1 to Rha C-4 | Xyl H-1 with Rha H-4 |
| 2 | ~3.30 | ~75.0 | |||
| 3 | ~3.60 | ~77.0 | Api H-1 | ||
| 4 | ~3.70 | ~71.0 | |||
| 5a | ~3.40 | ~66.5 | |||
| 5b | ~3.95 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. The key correlations are what definitively establish the structure.
Mass Spectrometry Fragmentation Data
Tandem MS (MS/MS) experiments on the [M-H]⁻ ion of this compound generate a series of fragment ions that reveal the sequence of the sugar chains. The fragmentation pattern for the apiose isomer is consistent with the structure shown below.
Table 2: Key Fragment Ions from MS/MS of this compound-Apiose Isomer
| m/z of Fragment Ion | Interpretation |
| 1988.0 (Precursor) | [M-H]⁻ of intact this compound-Apiose isomer |
| 955.46 | Fragment consisting of the triterpene and the branched trisaccharide (loss of the linear tetrasaccharide and acyl chain) |
| 485.33 | Triterpenoid fragment (aglycone) |
Note: The fragmentation primarily occurs at the glycosidic linkages and the ester bond connecting the acyl chain.
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of scientific findings. The following are generalized protocols for the key experiments involved in the structure elucidation of the this compound-apiose isomer.
Protocol for Isomer Separation by HILIC
-
Column: A silica-based column with a hydrophilic stationary phase (e.g., amide or diol-bonded).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer (e.g., ammonium formate).
-
Gradient: A decreasing gradient of Mobile Phase A (from high organic to a higher aqueous content) is used to elute the more polar compounds.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detection (ELSD).
-
Fraction Collection: Fractions corresponding to the separated apiose and xylose isomers are collected for further analysis.
Protocol for NMR Spectroscopy
-
Sample Preparation: A purified sample of the this compound-apiose isomer (1-5 mg) is dissolved in a deuterated solvent (e.g., D₂O or pyridine-d₅).
-
1D NMR: ¹H and ¹³C spectra are acquired to obtain an overview of the signals.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within each sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for determining the glycosidic linkages between sugar units.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close to each other, providing information on the stereochemistry of the glycosidic linkages.
-
Protocol for Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is commonly used.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain accurate mass measurements.
-
MS¹ Scan: The full scan spectrum is acquired to determine the molecular weight of the intact isomer.
-
MS² (Tandem MS): The precursor ion corresponding to the this compound-apiose isomer is isolated and fragmented (e.g., through collision-induced dissociation) to generate a product ion spectrum, which is then interpreted to determine the sequence of the oligosaccharide chains.
Visualizing the Elucidation Process and Structure
Graphviz diagrams are provided below to illustrate the logical workflow of the structure elucidation process and the final determined structure of the this compound-apiose isomer.
Caption: Workflow for the structure elucidation of the this compound-apiose isomer.
Caption: Schematic of the this compound-apiose isomer's molecular structure.
Conclusion
The structure elucidation of the this compound-apiose isomer is a testament to the power of modern analytical chemistry in unraveling the complexities of natural products. The precise understanding of its structure, including the stereochemistry and linkage of the terminal apiose, is paramount for understanding its mechanism of action as a vaccine adjuvant and for guiding the synthesis of novel, more stable, and equally potent analogues. This guide provides a foundational resource for researchers, consolidating the key data and methodologies that underpin our current knowledge of this vital molecule.
A Technical Guide to Quillaja saponaria as the Source of the QS-21-Apiose Isomer
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of Quillaja saponaria as the natural origin of the QS-21 saponin, with a specific focus on its principal isomeric constituent, the this compound-apiose isomer. This compound is a highly potent and clinically significant vaccine adjuvant, and understanding its chemical diversity, extraction, and characterization is critical for its application in modern medicine.
Introduction to this compound and its Isomeric Nature
The Chilean soapbark tree, Quillaja saponaria, is the exclusive natural source of this compound, a complex triterpenoid saponin.[1][2][3] this compound is renowned for its potent immunostimulatory properties and is a key component in several licensed human vaccines, including those for shingles and malaria.[2][4][5] It functions as an adjuvant, a substance that enhances the body's immune response to a vaccine's antigen, stimulating both humoral (antibody-mediated) and cell-mediated immunity.[1][6]
A critical aspect of this compound chemistry is that the material purified from its natural source is not a single molecular entity. Instead, it is a mixture of two principal constitutional isomers: this compound-Api (apiose isomer) and this compound-Xyl (xylose isomer).[7] These isomers differ subtly in their complex carbohydrate structure. The apiose form is the major component, typically found in a ratio of approximately 65:35 to the xylose form.[1][7]
Chemical Structure and Isomerism
The intricate structure of this compound is fundamental to its biological activity. It is an amphiphilic molecule composed of four distinct domains:
-
A lipophilic triterpenoid core of quillaic acid.
-
A branched trisaccharide chain attached to the C3 position of the core.
-
A linear tetrasaccharide chain attached to the C28 position.
-
A complex pseudodimeric acyl chain attached to the fucose residue of the tetrasaccharide, which is crucial for its immunostimulant activity.[1][4][6]
The isomerism between this compound-Api and this compound-Xyl arises from the terminal sugar on the linear tetrasaccharide chain.[5][7] In the major isomer, this sugar is a five-carbon D-apiofuranose. In the minor isomer, it is a different five-carbon pentose, D-xylopyranose.[7][8] Despite this structural variance, studies have shown that both isomers possess similar and potent adjuvant activity.[7][8]
Visualization of the Core Structure
The following diagram illustrates the generalized structure of this compound, highlighting the domains and the specific point of isomerism at the terminus of the linear tetrasaccharide.
Caption: Generalized domain structure of this compound highlighting the terminal sugar variation.
Quantitative Data Summary
The following tables consolidate key quantitative data related to this compound and its isomers.
Table 1: Isomer Composition and Molecular Properties
| Parameter | This compound-Apiose Isomer | This compound-Xylose Isomer | Reference |
| Natural Abundance Ratio | ~65% | ~35% | [1][7] |
| Molecular Formula | C₉₂H₁₄₈O₄₆ | C₉₂H₁₄₈O₄₆ | [9] |
| Molecular Weight | ~1990.1 g/mol | ~1990.1 g/mol | [9] |
| Pseudomolecular Ion [M-H]⁻ | 1,989.9 | 1,989.9 | [10] |
Table 2: Adjuvant Activity and Purity
| Parameter | Value | Conditions / Notes | Reference |
| Minimum Effective Dose | 5 µg | In mice; similar for both isomers and the mixture. | [8] |
| Achievable Purity | > 97% | Using a two-step orthogonal chromatographic process. | [11] |
Source, Extraction, and Purification
The traditional method of obtaining this compound involves harvesting the bark of Q. saponaria, followed by a complex and laborious purification process.[3] This reliance on a natural resource presents challenges related to sustainability, yield, and batch-to-batch consistency.[3][5] To address these limitations, research is actively exploring alternative production platforms, including total chemical synthesis, plant tissue culture, and heterologous production in engineered yeast and tobacco plants.[1][3][5][6]
The purification of this compound from crude bark extract is a multi-step process designed to separate the target saponins from a multitude of structurally related compounds.
General Workflow for Purification and Analysis
Caption: A typical two-step orthogonal process for this compound purification and analysis.
Experimental Protocols
Accurate separation and characterization of the this compound isomers are paramount for research and quality control. This typically involves a combination of orthogonal chromatographic techniques followed by mass spectrometry and NMR.
Protocol 1: Purification by Orthogonal Chromatography
Purifying this compound to a high degree requires at least two distinct chromatographic steps to resolve the complex mixture of saponins present in the bark extract.[10][11]
-
Step 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To perform the initial separation of saponins from the crude extract based on hydrophobicity. This compound is collected as a specific fraction.
-
Stationary Phase: A C18 or C4 bonded silica column is commonly used.[11][12]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, often with an acid modifier like formic acid or a salt like ammonium acetate.[10]
-
Detection: UV absorbance, typically at 210 nm.[10]
-
Outcome: An enriched fraction containing this compound and other closely related saponins.
-
-
Step 2: Hydrophilic Interaction Chromatography (HILIC)
-
Objective: To separate the this compound isomers and remove remaining impurities based on differences in hydrophilicity, primarily in the glycosyl groups. This mode is orthogonal to RP-HPLC.[10]
-
Stationary Phase: A polar stationary phase is used.
-
Mobile Phase: A gradient of decreasing organic solvent (e.g., acetonitrile) in an aqueous buffer.
-
Outcome: Highly pure (>97%) this compound, still as an isomeric mixture but free from other saponin contaminants.[11] Further resolution of the two isomers can be achieved with specialized HILIC methods.[8]
-
Protocol 2: Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is the definitive method for the identification and quantification of this compound isomers in complex formulations.[13][14]
-
Objective: To separate, identify, and quantify this compound isomers and potential degradation products.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Quadrupole-Orbitrap) coupled to a UHPLC system.[13]
-
Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Negative ion electrospray (ESI-).
-
Detection: Monitoring for the specific precursor ion (e.g., m/z 1989.9 for [M-H]⁻) and its characteristic fragment ions.
-
-
Outcome: Accurate quantification and confirmation of the identity of this compound-Api and this compound-Xyl. The method is sensitive enough to detect compounds in the nanomolar range.[14]
Table 3: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Reference |
| LC Column | Agilent Zorbax Plus C18 (4.6 x 50 mm, 1.8 µm) | [12] |
| Mobile Phase | Water and Methanol, both with 0.1% Formic Acid | [12][13] |
| Column Temperature | 35 °C | [13] |
| MS Detector | High-Resolution Tandem Mass Spectrometer | [13] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | - |
| Precursor Ion (m/z) | 1989.9 ([M-H]⁻) | [10] |
Mechanism of Adjuvant Action
This compound enhances the immune response through several proposed mechanisms. Its amphiphilic nature allows it to interact with cell membranes, facilitating the uptake of antigens by antigen-presenting cells (APCs) like dendritic cells. This leads to enhanced antigen processing and presentation to T-cells, ultimately amplifying both T-cell and B-cell mediated immune responses.[6] The induction of both Th1 and Th2 type cytokines is a hallmark of its potent adjuvant effect.[6]
Simplified Adjuvant Signaling Pathway
Caption: this compound facilitates antigen uptake by APCs, leading to robust T and B cell activation.
Conclusion
Quillaja saponaria remains the foundational source for the clinically vital adjuvant this compound. This natural product is a defined mixture of two structural isomers, with the apiose-terminated variant being the most abundant. Extensive research has demonstrated that both the apiose and xylose isomers contribute to the potent immunostimulatory profile of the this compound fraction. The methodologies for purifying and analyzing these complex molecules are well-established, relying on orthogonal chromatographic techniques and high-resolution mass spectrometry. As demand for potent adjuvants grows, the development of sustainable, synthetic, and biosynthetic production methods will be crucial to ensure a stable supply of this compound for future vaccine development.[2][3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. vaccinenation.org [vaccinenation.org]
- 4. Complete biosynthesis of the potent vaccine adjuvant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Studies of Complex Immunostimulants from Quillaja saponaria: Synthesis of the Potent Clinical Immunoadjuvant QS-21Aapi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of the Synthetic Adjuvant Sthis compound and its Constituent Isomeric Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adjuvant activity of this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-apiose isomer | C92H148O46 | CID 73652135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant this compound with High Purity and Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Liquid Chromatography High-Resolution Tandem Mass Spectrometry Method to Quantify this compound Adjuvant and Its Degradation Products in Liposomal Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Isolation of the QS-21-Apiose Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
QS-21, a complex triterpene glycoside extracted from the bark of the Chilean soapbark tree, Quillaja saponaria, stands as one of the most potent vaccine adjuvants under investigation and is a component of several approved vaccines.[1][2] Its remarkable ability to stimulate both humoral (Th2) and cellular (Th1) immune responses has made it a critical component in the development of vaccines against a wide range of diseases, including cancer and infectious agents.[3][4] this compound is not a single molecular entity but rather a mixture of closely related isomers. This guide focuses on the discovery, isolation, and characterization of a principal constituent, the this compound-apiose isomer.
The discovery of the this compound-apiose isomer was not a singular event but rather a part of the broader effort to characterize the complex saponin mixture from Quillaja saponaria. Early chromatographic fractionation of the crude extract revealed that the 21st fraction, termed this compound, exhibited the most potent adjuvant activity with acceptable toxicity.[5] Subsequent detailed analytical work, primarily using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, revealed that this compound is predominantly composed of two constitutional isomers: this compound-apiose and this compound-xylose. These isomers differ only in the terminal sugar residue of the linear tetrasaccharide domain attached to the quillaic acid core.[1] The natural abundance of these isomers is typically found in a ratio of approximately 65:35 (apiose:xylose).[1][2]
Furthermore, another level of isomeric complexity exists in the form of regioisomers arising from the intramolecular trans-esterification of a fatty acyl moiety on the fucose sugar. This results in the major isomer, QS-21A (acyl group at the 4-hydroxyl position), and a minor isomer, QS-21B (acyl group at the 3-hydroxyl position), which exist in a pH-dependent equilibrium.[6][7] This guide will provide a comprehensive overview of the methodologies for isolating and characterizing the this compound-apiose isomer, present key quantitative data, and illustrate the relevant biological pathways and experimental workflows.
Experimental Protocols
Isolation of this compound-Apiose Isomer
The isolation of the this compound-apiose isomer is a multi-step process that begins with the extraction of total saponins from the bark of Quillaja saponaria, followed by a series of chromatographic purifications.
1. Extraction of Crude Saponin Mixture (Quil-A®)
A general procedure for obtaining a crude saponin mixture, often referred to as Quil-A®, from the bark of Quillaja saponaria involves the following steps:
-
Milling and Extraction: The dried bark of Quillaja saponaria is first milled into a fine powder. The powder is then subjected to aqueous extraction, typically with heated water, to solubilize the saponins.
-
Clarification and Concentration: The aqueous extract is clarified by filtration or centrifugation to remove particulate matter. The clarified extract is then concentrated, often under reduced pressure, to reduce the volume.
-
Preliminary Purification: The concentrated extract may undergo a preliminary purification step, such as silica gel chromatography, to remove non-saponin components and enrich the saponin fraction.
2. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The enriched saponin fraction (Quil-A®) is then subjected to preparative RP-HPLC to isolate the this compound fraction, which contains the mixture of apiose and xylose isomers.
-
Column: A preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size) is typically used for this separation.
-
Mobile Phase: A common mobile phase system consists of:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Elution: A linear gradient from a lower to a higher concentration of Solvent B is employed to separate the various saponin components. The exact gradient profile needs to be optimized based on the specific column and system but generally involves a gradual increase in acetonitrile concentration to elute compounds of increasing hydrophobicity.
-
Detection and Fraction Collection: The elution of compounds is monitored by UV absorbance at approximately 210 nm. Fractions corresponding to the this compound peak are collected.
3. Orthogonal Purification using Hydrophilic Interaction Liquid Chromatography (HILIC)
To achieve high purity and separate the apiose and xylose isomers, an orthogonal chromatographic step using HILIC is often employed. HILIC separates compounds based on their hydrophilicity, providing a different selectivity compared to RP-HPLC.
-
Column: A HILIC column with a suitable stationary phase (e.g., amide, diol) is used.
-
Mobile Phase: The mobile phase for HILIC typically consists of a high concentration of an organic solvent (e.g., acetonitrile) with a small amount of an aqueous buffer.
-
Gradient Elution: A gradient of increasing aqueous buffer concentration is used to elute the compounds.
-
Fraction Collection: Fractions corresponding to the separated this compound-apiose and this compound-xylose isomers are collected. The identity and purity of the isolated this compound-apiose isomer are then confirmed by analytical HPLC and spectroscopic methods.
Characterization of this compound-Apiose Isomer
1. Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The purity of the isolated this compound-apiose isomer is assessed by analytical RP-HPLC.
-
Column: A high-resolution analytical C18 or C4 column (e.g., 4.6 x 250 mm, 5 µm particle size) is used.
-
Mobile Phase: Similar to the preparative method, a mobile phase of water and acetonitrile with an acid modifier (e.g., 0.1% formic acid) is common.
-
Isocratic or Gradient Elution: A specific isocratic or gradient method is developed to achieve a sharp, symmetrical peak for the purified isomer.
-
Purity Assessment: The purity is determined by calculating the peak area of the this compound-apiose isomer as a percentage of the total peak area in the chromatogram.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for the structural elucidation and confirmation of the this compound-apiose isomer.
-
Sample Preparation: A few milligrams of the purified and lyophilized this compound-apiose isomer are dissolved in a suitable deuterated solvent, such as methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6).
-
NMR Experiments: A suite of 1D and 2D NMR experiments are performed, including:
-
1H NMR: To determine the proton chemical shifts and coupling constants.
-
13C NMR: To determine the carbon chemical shifts.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to assign the complete structure of the molecule, including the confirmation of the apiose moiety and its linkage within the tetrasaccharide chain.
-
-
Data Analysis: The chemical shifts and coupling constants are compared with published data for this compound to confirm the identity of the apiose isomer.
Quantitative Data
The following tables summarize key quantitative data related to the this compound-apiose isomer.
| Property | Value | Reference |
| Natural Abundance Ratio (Apiose:Xylose) | ~65:35 | [1][2] |
| Regioisomer Ratio (QS-21A:QS-21B) at equilibrium (pH > 7) | ~20:1 | [7] |
| Critical Micellar Concentration (in succinate buffer) | 51 ± 9 µg/mL | [6] |
| Optimal pH for Stability | 5.5 | [6] |
Table 1: Physicochemical Properties of this compound Isomers
| Parameter | Condition | Result | Reference |
| Purity after two-step orthogonal chromatography | RP-HPLC followed by HILIC | > 97% | |
| Yield of this compound from Quil-A® | Laboratory-scale purification | ~2% (w/w) |
Table 2: Purity and Yield Data for this compound Isolation
| pH | Temperature | Stability | Reference |
| 5.5 | Room Temperature | High, shelf-life of > 2 years in formulation | [6] |
| > 7.0 | Room Temperature | Prone to hydrolysis and isomerization | [8] |
| < 5.0 | Room Temperature | Relatively stable | [8] |
Table 3: Stability Profile of this compound
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and characterization of the this compound-apiose isomer.
Signaling Pathway
Caption: this compound induced activation of the NLRP3 inflammasome signaling pathway.
Conclusion
The discovery and isolation of the this compound-apiose isomer have been pivotal in advancing our understanding of this potent vaccine adjuvant. The development of robust analytical and purification techniques, such as multi-step HPLC, has enabled the characterization of this specific isomer and investigation into its immunological activity. The ability to isolate and study the apiose isomer in its pure form is crucial for structure-activity relationship studies, formulation development, and ensuring the consistency and quality of this compound-containing vaccines. The elucidation of its mechanism of action, including the activation of the NLRP3 inflammasome, provides a molecular basis for its powerful adjuvant effects. This technical guide provides a foundational understanding for researchers and drug development professionals working with this compound, highlighting the critical experimental procedures and data that underpin its use in modern vaccinology. Further research into the nuanced activities of individual this compound isomers will undoubtedly contribute to the design of next-generation adjuvants with enhanced efficacy and safety profiles.
References
- 1. Synthesis and Preclinical Evaluation of this compound Variants Leading to Simplified Vaccine Adjuvants and Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound-Based Immunoadjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isomerization and formulation stability of the vaccine adjuvant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of the saponin adjuvant this compound and its base-catalyzed isomerization product by 1H and natural abundance 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of this compound as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of QS-21 and its Apiose Isomer in Modulating Th1 and Th2 Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
QS-21, a saponin adjuvant purified from the bark of Quillaja saponaria, is a potent immunostimulant known to elicit a balanced Th1 and Th2 immune response, a critical feature for vaccines against a wide array of pathogens and for therapeutic cancer vaccines. This compound is a natural mixture of two structural isomers, with the apiose-terminated form being the predominant component. This guide delves into the current understanding of this compound's immunomodulatory activity, with a specific focus on the role of its apiose isomer in driving T helper cell differentiation. While the overall adjuvant activity of the apiose and xylose isomers appears to be comparable, this document will synthesize the available data, outline key experimental methodologies, and visualize the proposed signaling pathways to provide a comprehensive resource for researchers in the field.
Introduction to this compound and its Isomeric Nature
This compound is a triterpenoid glycoside that has been extensively evaluated as a vaccine adjuvant in numerous clinical trials.[1] It is composed of a complex structure including a quillaic acid triterpene core, a branched trisaccharide, a linear tetrasaccharide, and a fatty acyl chain. Natural this compound is a heterogeneous mixture of two primary isomers that differ only in the terminal sugar of the linear tetrasaccharide: this compound-apiose and this compound-xylose.[2][3] The apiose isomer is the more abundant of the two.[2][3] This structural nuance has prompted investigations into whether the individual isomers contribute differently to the overall immunological profile of this compound.
The Th1/Th2 Paradigm and Adjuvant Activity
A desirable adjuvant is one that can appropriately steer the immune response towards either a cellular (Th1) or humoral (Th2) phenotype, or a balanced combination of both, depending on the therapeutic need.
-
Th1 Response: Characterized by the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2). This response is crucial for clearing intracellular pathogens and for anti-tumor immunity. It is associated with the production of IgG2a/IgG2c antibody isotypes in mice.
-
Th2 Response: Characterized by the production of cytokines like IL-4, IL-5, and IL-13. This response is critical for combating extracellular pathogens and is associated with the production of IgG1 and IgE antibodies in mice.
This compound is notable for its ability to induce a mixed Th1/Th2 response, a significant advantage over traditional aluminum-based adjuvants which primarily stimulate a Th2-biased response.[4]
Comparative Immunological Data: this compound-Apiose vs. This compound-Xylose Isomers
While the scientific literature extensively documents the mixed Th1/Th2 response induced by the natural this compound mixture, studies directly comparing the immunomodulatory effects of the isolated apiose and xylose isomers are limited. The most direct comparative data comes from preclinical studies using synthetic, highly purified isomers.
Antibody Response
A key study by Ragupathi et al. evaluated the potency of synthetic this compound-apiose (Sthis compound-Api), this compound-xylose (Sthis compound-Xyl), and their reconstituted mixture (Sthis compound) as adjuvants for a melanoma vaccine candidate (GD3-KLH) in mice. The results, summarized below, indicate a comparable overall adjuvant activity in terms of total IgM and IgG antibody titers.
Table 1: Comparative Antibody Titers Induced by this compound Isomers
| Adjuvant (10 µ g/injection ) | Antigen | Peak Mean IgM Titer (1/dilution) | Peak Mean IgG Titer (1/dilution) |
| Sthis compound-Api | GD3-KLH | 320 | 1280 |
| Sthis compound-Xyl | GD3-KLH | 320 | 1280 |
| Sthis compound (65:35 Api:Xyl) | GD3-KLH | 320 | 1280 |
| No Adjuvant | GD3-KLH | <40 | <40 |
Data synthesized from preclinical evaluation of synthetic this compound isomers.
It is important to note that this study did not report on the IgG isotype breakdown (IgG1 vs. IgG2a/c), which would be a more direct indicator of Th1/Th2 polarization. The similar total IgG titers suggest that the terminal pentose difference does not grossly affect the overall magnitude of the humoral response. However, a recent patent application suggests that modifying the isomeric ratio of apiose to xylose can lead to enhanced adjuvanticity, hinting at more subtle differences between the isomers' functions.[5]
Cytokine Production
Currently, there is a lack of publicly available data directly comparing the Th1 (IFN-γ, IL-2) and Th2 (IL-4, IL-5) cytokine profiles induced by the isolated this compound-apiose isomer versus the xylose isomer. The general understanding is that the this compound mixture stimulates the production of both Th1 and Th2 cytokines.
Proposed Mechanism of Action of this compound
The precise molecular mechanisms by which this compound exerts its adjuvant effects are still under active investigation. However, a general model is emerging, primarily from studies on the natural this compound mixture. It is presumed that both isomers contribute to this pathway.
Signaling Pathways in Antigen-Presenting Cells (APCs)
This compound is believed to initiate an immune response through its interaction with and activation of antigen-presenting cells, such as dendritic cells (DCs).
Caption: Proposed signaling pathway for this compound in APCs leading to T cell activation.
This pathway illustrates that this compound is endocytosed in a cholesterol-dependent manner and traffics to lysosomes. There, it causes lysosomal destabilization, leading to the activation of Syk kinase and the NLRP3 inflammasome. This cascade results in the secretion of pro-inflammatory cytokines IL-1β and IL-18, which are important for driving Th1 responses, and enhances antigen presentation on both MHC class I and class II molecules, leading to the activation of CD8+ and CD4+ T cells, respectively.
T-Cell Polarization
The cytokine milieu created by the activated APCs influences the differentiation of naive T helper (Th0) cells into effector Th1 or Th2 cells.
Caption: Influence of this compound activated APCs on Th1/Th2 differentiation.
This compound-activated APCs are known to produce IL-12 and IL-18, which are potent inducers of Th1 differentiation. The mechanisms leading to the concurrent Th2 response are less clear but are a consistent feature of this compound adjuvanticity.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of adjuvant activity. Below are summarized protocols for key experiments cited in the literature for the assessment of this compound and its isomers.
Mouse Immunization for Antibody Response Evaluation
This protocol is adapted from studies evaluating the immunogenicity of vaccine candidates adjuvanted with synthetic this compound isomers.
Caption: General workflow for mouse immunization and antibody titer analysis.
-
Animals: Specific pathogen-free mice (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.
-
Vaccine Formulation: The antigen is mixed with the desired concentration of this compound isomer (e.g., 10 µ g/dose ) in a sterile, buffered saline solution immediately before injection.
-
Immunization Schedule: A typical schedule involves a primary immunization followed by one or two booster injections at 2-3 week intervals.
-
Blood Collection: Blood is collected via standard methods (e.g., tail vein or retro-orbital bleeding) at specified time points.
-
ELISA: Enzyme-linked immunosorbent assay is performed on serum samples to determine the titers of antigen-specific antibodies. For Th1/Th2 analysis, isotype-specific secondary antibodies (anti-IgG1, anti-IgG2a/c) are used.
In Vitro Cytokine Analysis
To determine the cytokine profile induced by an adjuvant, splenocytes from immunized mice can be re-stimulated with the antigen in vitro.
-
Splenocyte Isolation: Spleens are harvested from immunized mice, and single-cell suspensions are prepared.
-
In Vitro Re-stimulation: Splenocytes are cultured in the presence of the specific antigen for a defined period (e.g., 48-72 hours).
-
Cytokine Measurement: The culture supernatants are collected, and the concentrations of Th1 (IFN-γ, IL-2) and Th2 (IL-4, IL-5) cytokines are quantified using ELISA or multiplex bead array assays.
Conclusion and Future Directions
This compound is a powerful adjuvant that promotes a desirable mixed Th1/Th2 immune response. The available data on its apiose and xylose isomers suggest that they possess comparable overall adjuvant activity in terms of inducing total antibody responses. However, a significant knowledge gap remains regarding the specific contribution of each isomer to the polarization of the T helper cell response.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of the purified apiose and xylose isomers, analyzing for detailed IgG isotype profiles (IgG1 vs. IgG2a/c) and a comprehensive panel of Th1 and Th2 cytokines.
-
Mechanism of Differential Recognition: Investigating whether the terminal apiose and xylose moieties are differentially recognized by cellular receptors on APCs, which could lead to distinct downstream signaling events.
-
Formulation Optimization: Exploring whether specific ratios of the apiose and xylose isomers can be formulated to fine-tune the Th1/Th2 balance for specific vaccine applications.
A deeper understanding of the individual roles of the this compound isomers will be instrumental in the rational design of next-generation saponin-based adjuvants with tailored immunomodulatory properties.
References
- 1. Synthesis and Preclinical Evaluation of this compound Variants Leading to Simplified Vaccine Adjuvants and Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of the Synthetic Adjuvant Sthis compound and its Constituent Isomeric Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Potent Vaccine Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2024145204A1 - Modified this compound compositions and processes for producing the same and uses therefor - Google Patents [patents.google.com]
Unveiling the Enigmatic QS-21-Apiose Isomer: A Technical Deep Dive for Drug Development Professionals
For Immediate Release
This technical guide provides an in-depth analysis of the basic chemical properties of the QS-21-apiose isomer, a critical component of the potent immunological adjuvant this compound. Aimed at researchers, scientists, and drug development professionals, this document consolidates essential data on its structure, stability, and analytical methodologies, alongside a visualization of its proposed mechanism of action.
Core Chemical Properties
The this compound-apiose isomer is a complex triterpenoid saponin glycoside, a member of a family of natural products known for their immunological activity. As a key constituent of the this compound fraction purified from the bark of the Quillaja saponaria Molina tree, its chemical characteristics are pivotal for formulation development and regulatory considerations. This compound itself is a mixture of two principal structural isomers, with the apiose-containing variant being the major component, constituting approximately 65% of the mixture[1].
A second layer of isomerism exists in the form of QS-21A and QS-21B, which are regioisomers that interconvert in aqueous solution. This isomerization involves an intramolecular trans-esterification of the fatty acid moiety between the 3- and 4-hydroxyl groups of the fucose ring[2]. The major, more thermodynamically stable isomer is QS-21A, where the acyl chain is attached at the 4-hydroxyl position[3][4].
Table 1: Physicochemical Properties of this compound-Apiose Isomer
| Property | Value | Source(s) |
| Molecular Formula | C₉₂H₁₄₈O₄₆ | [5] |
| Molecular Weight | ~1990.1 g/mol | [5] |
| Appearance | White to light yellow solid | [6] |
| Solubility | Water-soluble | [1] |
| Critical Micellar Concentration | 51 ± 9 µg/mL (in succinate buffer) | [2] |
Structural and Stability Profile
The intricate structure of the this compound-apiose isomer consists of a central quillaic acid triterpene core, a branched trisaccharide, a linear tetrasaccharide terminating in an apiose residue, and a glycosylated pseudo-dimeric acyl chain[7]. This amphiphilic nature drives its self-assembly into micelles in aqueous solutions, a property that is crucial for its stability[2][4].
The stability of this compound is a critical parameter in vaccine formulation. The molecule is susceptible to hydrolysis, particularly at the ester linkage connecting the acyl chain to the fucose moiety[1]. This degradation can be mitigated by controlling the pH and leveraging its micellar properties.
Table 2: Stability Profile of this compound
| Condition | Observation | Source(s) |
| pH | Maximum stability at pH 5.5. | [2] |
| Aqueous Solution | Undergoes interconversion between QS-21A and QS-21B isomers and slow degradation via ester hydrolysis. | [2] |
| Micellar Form | More stable, likely due to the sequestration of the labile ester bond in the hydrophobic micellar core. | [2] |
Proposed Mechanism of Action: NLRP3 Inflammasome Activation
This compound is recognized for its ability to stimulate both humoral (Th2) and cell-mediated (Th1) immune responses[8]. A key aspect of its mechanism of action is the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in antigen-presenting cells (APCs) such as macrophages and dendritic cells[8][9][10]. This activation is a critical step in initiating an inflammatory response.
The following diagram illustrates the proposed signaling pathway for this compound-mediated NLRP3 inflammasome activation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isomerization and formulation stability of the vaccine adjuvant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the saponin adjuvant this compound and its base-catalyzed isomerization product by 1H and natural abundance 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atomic Model and Micelle Dynamics of this compound Saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-apiose isomer | C92H148O46 | CID 73652135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of this compound as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The QS-21-Apiose Isomer in AS01 Adjuvant Formulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Adjuvant System 01 (AS01) is a critical component of several highly effective modern vaccines, including those for shingles and malaria. Its potent immunostimulatory capacity is attributed to the synergistic action of its two main components: 3-O-desacyl-4’-monophosphoryl lipid A (MPL), a Toll-like receptor 4 (TLR4) agonist, and QS-21, a saponin purified from the bark of the Quillaja saponaria Molina tree. This compound is not a single molecular entity but a mixture of structurally related isomers. This guide provides an in-depth technical overview of the this compound-apiose isomer within the AS01 formulation, focusing on its characterization, immunogenicity, and mechanism of action.
The this compound Isomeric Composition
This compound is comprised of two principal constitutional isomers that differ in the terminal sugar residue of the linear tetrasaccharide domain. The major isomer features a terminal apiose sugar (this compound-Api), while the minor isomer contains a terminal xylose sugar (this compound-Xyl).[1] In the AS01 adjuvant, these isomers are typically present in a consistent, approximate ratio.
Table 1: Isomeric Composition of this compound in AS01 Adjuvant
| Isomer | Terminal Sugar | Approximate Ratio in AS01 |
| This compound-Api | Apiose | 65% |
| This compound-Xyl | Xylose | 35% |
Source:[1]
A patent application has suggested that modifying this isomeric ratio could potentially lead to enhanced adjuvanticity, with ratios of apiose to xylose between 60:40 and 0.1:99.9 showing promise for greater immune response without a corresponding increase in toxicity.[2]
Quantitative Immunological Data: A Comparative Analysis
A pivotal question for researchers is whether the individual this compound isomers contribute differently to the overall adjuvant effect of AS01. Preclinical studies using synthetic, highly purified isomers have addressed this, providing valuable comparative data.
Table 2: Comparative Immunogenicity of this compound Isomers
| Adjuvant Formulation | Antigen | Dose (µg) | IgM Antibody Titer (vs. GD3) | IgG Antibody Titer (vs. GD3) | IgG Antibody Titer (vs. KLH) |
| Sthis compound-Api | GD3-KLH | 10 | 160 | 10 | 25,600 |
| Sthis compound-Xyl | GD3-KLH | 10 | 160 | 10 | 25,600 |
| Sthis compound (65:35 mixture) | GD3-KLH | 10 | 320 | 10 | 25,600 |
| Pthis compound (natural) | GD3-KLH | 10 | 160 | 10 | 25,600 |
| No Adjuvant | GD3-KLH | - | <20 | <10 | 3,200 |
Source:[1] GD3-KLH: A melanoma antigen conjugate vaccine. Titers are representative of responses after three weekly vaccinations. SQS refers to synthetic this compound, while PQS refers to purified natural this compound.
The data indicates that the individual synthetic isomers, Sthis compound-Api and Sthis compound-Xyl, are equally potent in inducing IgM and IgG antibody responses against the GD3 ganglioside and the carrier protein KLH.[1] Their activity is comparable to both the reconstituted isomeric mixture and the naturally derived this compound.[1] This suggests that the adjuvant activity of this compound resides in both principal isomeric forms and is not attributable to trace contaminants in the natural extract.[1] Dose-response curves for each isomer have been shown to be similar, with a minimum effective dose of 5 micrograms in mice, indicating that the structural variation at the terminal pentose is not critical for adjuvant activity.[3]
Mechanism of Action: A Synergistic Partnership
The potent immunogenicity of the AS01 adjuvant stems from the synergistic interplay between this compound and MPL. This collaboration effectively activates the innate immune system, leading to a robust and durable adaptive immune response.
Signaling Pathway
This compound is a known activator of the NLRP3 inflammasome in antigen-presenting cells (APCs) such as macrophages and dendritic cells.[4][5] This activation is particularly effective when co-stimulated with the TLR4 agonist, MPL. The engagement of TLR4 by MPL primes the inflammasome, and this compound then provides the second signal, leading to the assembly of the NLRP3 inflammasome complex. This results in the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. These pro-inflammatory cytokines are crucial for initiating and shaping the subsequent adaptive immune response, which includes both strong antibody production (humoral immunity) and the induction of cytotoxic T-lymphocytes (cellular immunity).[6][7]
Caption: Signaling pathway of AS01 adjuvant in an antigen-presenting cell.
Experimental Protocols
Analysis of this compound Isomers by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the separation and purification of this compound isomers.
Workflow Diagram:
Caption: Orthogonal chromatographic workflow for this compound isomer purification.
Methodology:
-
Step 1: Reversed-Phase HPLC (RP-HPLC)
-
Column: A C4 or C18 column is typically used. For example, a Vydac C4 column (250 x 4.6 mm, 5 µm, 300 Å).[8]
-
Mobile Phase A: Water with 0.1% formic acid or 0.05 wt% ammonium acetate.[8]
-
Mobile Phase B: Acetonitrile (MeCN) with 0.1% formic acid or 0.05 wt% ammonium acetate.[8]
-
Gradient: A typical gradient would be from 35% to 40% Mobile Phase B over 20 minutes.[8]
-
Detection: UV absorbance at 210 nm.[8]
-
Purpose: This initial step provides a partial purification of the this compound fraction from the crude extract.
-
-
Step 2: Hydrophilic Interaction Chromatography (HILIC)
-
Purpose: HILIC provides an orthogonal separation mechanism to RP-HPLC, allowing for the resolution of the apiose and xylose isomers which can be difficult to separate by reversed-phase alone.
-
Column and Mobile Phase: Specific conditions for HILIC separation of this compound isomers would need to be optimized based on the specific column chemistry and instrumentation available.
-
-
Step 3: Fraction Collection and Analysis
-
Fractions corresponding to the apiose and xylose isomer peaks are collected.
-
The purity and identity of the collected fractions are confirmed using a high-resolution mass spectrometry method such as UPLC-QTOF-MS.
-
Quantification of Antigen-Specific Antibodies by ELISA
This protocol describes a standard sandwich ELISA for the quantification of antigen-specific antibodies in serum from vaccinated subjects.
Methodology:
-
Plate Coating: Coat a 96-well microplate with the specific antigen (e.g., 2 µg/mL) in a suitable coating buffer (e.g., 0.05M Tris-HCl, pH 9.5) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Add serially diluted serum samples and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) that is specific for the primary antibody isotype and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate in the dark until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Calculate antibody titers by determining the highest dilution of serum that gives a signal significantly above the background.
Measurement of T-Cell Response by ELISpot
This protocol outlines the general steps for an IFN-γ ELISpot assay to enumerate antigen-specific T-cells.
Methodology:
-
Plate Preparation: Pre-wet a 96-well PVDF membrane plate with 35% ethanol, wash with sterile PBS, and coat with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) overnight at 4°C.
-
Washing and Blocking: Wash the plate and block with a suitable blocking buffer.
-
Cell Plating: Add isolated peripheral blood mononuclear cells (PBMCs) or splenocytes to the wells in the presence of the specific antigen or peptide pool. Include positive (mitogen) and negative (medium only) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO₂ incubator.
-
Washing: Wash the plate to remove the cells.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add an enzyme conjugate (e.g., streptavidin-HRP) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a precipitating substrate (e.g., AEC or BCIP/NBT) and incubate until spots develop.
-
Stop Reaction: Stop the reaction by washing with distilled water.
-
Data Acquisition and Analysis: Allow the plate to dry completely and count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.
Conclusion
The this compound-apiose isomer, in conjunction with its xylose counterpart, is a critical component of the highly effective AS01 adjuvant. Extensive research has demonstrated that both isomers possess comparable and potent immunostimulatory activity, acting synergistically with MPL to activate the NLRP3 inflammasome and drive a robust and balanced adaptive immune response. The continued study of these saponin isomers and their mechanism of action will be instrumental in the development of next-generation vaccine adjuvants with improved efficacy and safety profiles.
References
- 1. Preclinical Evaluation of the Synthetic Adjuvant Sthis compound and its Constituent Isomeric Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2024145204A1 - Modified this compound compositions and processes for producing the same and uses therefor - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. desertking.com [desertking.com]
- 5. desertking.com [desertking.com]
- 6. This compound: A Potent Vaccine Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saponin adjuvant induction of ovalbumin-specific CD8+ cytotoxic T lymphocyte responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant this compound with High Purity and Yield - PMC [pmc.ncbi.nlm.nih.gov]
The Glycosylation of QS-21-apiose isomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the glycosylation of the QS-21-apiose isomer, a critical component of the potent vaccine adjuvant this compound. This document details the molecular structure, biosynthetic pathways, and analytical methodologies pertinent to the glycosylation of this complex natural product.
Introduction to this compound and its Apiose Isomer
This compound is a complex triterpenoid saponin isolated from the bark of the Chilean soapbark tree, Quillaja saponaria. It is a key component in several licensed vaccines, including those for shingles and malaria, owing to its potent immunostimulatory properties. This compound is not a single compound but a mixture of closely related isomers. The two principal isomers are this compound-apiose (also referred to as QS-21Aapi) and this compound-xylose (QS-21Axyl).[1][2] These isomers share a common quillaic acid triterpene core, a branched trisaccharide at the C3 position, and a complex acyl chain attached to a linear tetrasaccharide at the C28 position.[3]
The defining structural difference between the two main isomers lies in the terminal sugar of the linear tetrasaccharide chain linked to the C28 carboxyl group of the quillaic acid core. In the this compound-apiose isomer, the terminal sugar is D-apiofuranose, while in the this compound-xylose isomer, it is D-xylopyranose. The natural abundance of the apiose isomer is typically higher, with the ratio of this compound-apiose to this compound-xylose being approximately 65:35.[2]
The Glycosylation Pathway of the C28 Tetrasaccharide
The assembly of the linear tetrasaccharide at the C28 position of the quillaic acid core is a stepwise process catalyzed by a series of UDP-dependent glycosyltransferases (UGTs). While the complete biosynthesis of this compound has been successfully reconstituted in heterologous systems like tobacco and yeast, the specific functions of all glycosyltransferases are still under active investigation.[4][5]
The biosynthesis of the C28 tetrasaccharide is understood to proceed through the sequential addition of four monosaccharides: D-fucose, L-rhamnose, D-xylose, and finally, D-apiose for the apiose isomer.
Biosynthesis of the UDP-D-apiose Donor Substrate
The formation of the D-apiose moiety requires the synthesis of its activated nucleotide sugar precursor, UDP-D-apiose. This branched-chain sugar is synthesized from UDP-D-glucuronic acid by the enzyme UDP-D-apiose/UDP-D-xylose synthase (AXS). This enzyme catalyzes both the decarboxylation and rearrangement of the glucuronic acid backbone to form UDP-D-apiose and UDP-D-xylose. The cloning and functional expression of an Arabidopsis AXS1 gene have confirmed its role in this conversion, which requires NAD+ as a cofactor.
Assembly of the C28 Linear Tetrasaccharide
Recent groundbreaking research has identified three key UDP-glycosyltransferases from Quillaja saponaria involved in the construction of the linear tetrasaccharide: UGT74BX1, UGT91AR1, and UGT91AQ1 . While the precise order of their action and their specific sugar donor-acceptor preferences are yet to be fully elucidated in published literature, a putative pathway has been proposed based on the reconstitution of the entire this compound biosynthetic pathway.
The proposed sequence of glycosylation at the C28 position of the quillaic acid aglycone is as follows:
-
Fucosylation: Addition of D-fucose.
-
Rhamnosylation: Addition of L-rhamnose to the fucose moiety.
-
Xylosylation: Addition of D-xylose to the rhamnose moiety.
-
Apiosylation/Xylosylation: The final step involves the addition of either D-apiose (to form the this compound-apiose isomer) or another D-xylose (to form the this compound-xylose isomer) to the terminal xylose residue.
It is hypothesized that one of the identified UGTs exhibits promiscuity, being able to utilize both UDP-D-apiose and UDP-D-xylose as donor substrates, which would account for the natural occurrence of both isomers.
Quantitative Data on this compound-apiose isomer Glycosylation
Quantitative data on the enzymatic glycosylation of the this compound-apiose isomer is still emerging. The most well-established quantitative measure is the relative abundance of the apiose and xylose isomers in natural extracts of this compound.
| Parameter | Value | Reference |
| Isomeric Ratio (Apiose:Xylose) | ~ 65:35 | |
| Enzyme Kinetic Parameters | Not yet reported in literature | - |
Experimental Protocols for the Analysis of this compound Glycosylation
The structural elucidation of the complex oligosaccharide chains of this compound isomers relies heavily on a combination of chromatographic, mass spectrometric, and nuclear magnetic resonance techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To separate and identify this compound isomers and their degradation products, and to determine their molecular weights and fragmentation patterns for structural confirmation.
Methodology: A high-resolution tandem mass spectrometry (LC-MS/MS) method provides the necessary sensitivity and specificity.
-
Chromatography:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 mm ID × 50 mm, 1.8 μm particle size) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Gradient: A time-programmed gradient from a high concentration of mobile phase A to a high concentration of mobile phase B is used to elute the saponins.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Analyzer: Quadrupole-Orbitrap or similar high-resolution mass analyzer.
-
Scan Mode: Full scan for identification and parallel reaction monitoring (PRM) for quantification.
-
Fragmentation: Higher-energy collisional dissociation (HCD) is used to generate fragment ions, which provide structural information about the oligosaccharide sequence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To unambiguously determine the structure of the oligosaccharide chains, including the types of monosaccharides, their anomeric configurations (α or β), and the linkages between them.
Methodology: A suite of 1D and 2D NMR experiments are performed on purified samples.
-
Sample Preparation: Purified this compound isomer is dissolved in a deuterated solvent such as methanol-d4 (CD3OD) or pyridine-d5.
-
1D NMR Experiments:
-
¹H NMR: Provides information on the anomeric protons (typically in the δ 4.4-5.5 ppm range), which are characteristic of each sugar residue.
-
¹³C NMR: Shows the chemical shifts of all carbon atoms, including the anomeric carbons.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each sugar ring.
-
TOCSY (Total Correlation Spectroscopy): Establishes the complete spin system for each monosaccharide, allowing for the assignment of all proton resonances within a sugar unit from its anomeric proton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for determining the glycosidic linkages between sugar units and the attachment point to the aglycone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps to confirm inter-glycosidic linkages and the overall 3D structure.
-
Conclusion
The glycosylation of the this compound-apiose isomer is a complex and highly specific process that is fundamental to the adjuvant's structure and function. While significant strides have been made in identifying the biosynthetic genes and reconstituting the pathway in heterologous systems, further biochemical characterization of the individual glycosyltransferases is required to fully delineate their precise roles in the assembly of the C28 tetrasaccharide. The analytical techniques outlined in this guide are essential tools for the continued investigation and quality control of this important vaccine component. As research progresses, a deeper understanding of the enzymatic machinery behind this compound glycosylation will open new avenues for the bioengineering of novel saponin adjuvants with improved efficacy and safety profiles.
References
- 1. Complete biosynthesis of this compound in engineered yeast [ideas.repec.org]
- 2. Honey and nectar from Quillaja saponaria Mol. (Quillajaceae): botanical characterization, isolation, identification, and biological evaluation of secondary metabolites [repositorio.uc.cl]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Synthesis of this compound in yeast [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 5. Saponins from Quillaja saponaria and Quillaja brasiliensis: Particular Chemical Characteristics and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Quantification of QS-21-Apiose Isomer by HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantification of the QS-21-apiose isomer, a critical component of saponin-based vaccine adjuvants. The accurate determination of the isomeric ratio of this compound is essential for ensuring product consistency, stability, and immunological activity.
Introduction
This compound is a complex triterpene glycoside saponin purified from the bark of the Quillaja saponaria Molina tree. It is a potent immunological adjuvant used in several human vaccine candidates. This compound is not a single molecular entity but a mixture of closely related isomers. Two primary compositional isomers are distinguished by the terminal sugar of the linear tetrasaccharide chain: this compound-apiose (QS-21api) and this compound-xylose (QS-21xyl). The typical natural abundance of these isomers is approximately 65% for QS-21api and 35% for QS-21xyl. Given that the biological activity of different isomeric forms can vary, a robust analytical method to separate and quantify these isomers is paramount for quality control and regulatory purposes.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for the analysis of this compound. However, the structural similarity of the apiose and xylose isomers makes their separation challenging. This document outlines a high-resolution HPLC method suitable for the quantification of the this compound-apiose isomer.
Experimental Protocols
Sample Preparation
-
Standard Preparation:
-
If a purified standard of the this compound-apiose isomer is available, prepare a stock solution of 1 mg/mL in a diluent of 35% acetonitrile in water with 0.1% formic acid.
-
If a pure standard is unavailable, a well-characterized this compound reference standard with a known apiose to xylose isomer ratio can be used. Prepare the stock solution as described above.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
For drug product samples, such as liposomal formulations, extraction of this compound may be necessary. A validated extraction method should be employed.
-
For purified this compound samples or extracts, dissolve the sample in the diluent (35% acetonitrile in water with 0.1% formic acid) to a final concentration within the calibration range.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
HPLC-UV Method
This method is suitable for the separation and quantification of this compound isomers.
Table 1: HPLC-UV Method Parameters
| Parameter | Value |
| Column | Vydac C4 (250 x 4.6 mm, 5 µm, 300 Å) or equivalent polar-embedded C18 column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0.0 min - 35% B20.0 min - 40% B21.0 min - 40% B26.0 min - 90% B34.0 min - 90% B35.0 min - 35% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| Detection | UV at 210 nm |
UPLC-MS/MS Method (for enhanced specificity and sensitivity)
For complex matrices or when higher sensitivity is required, a UPLC-MS/MS method is recommended.
Table 2: UPLC-MS/MS Method Parameters
| Parameter | Value |
| Column | Agilent Zorbax Eclipse Plus C18 (50 x 4.6 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Refer to validated method-specific gradient |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35 °C |
| Mass Spectrometer | Q-Exactive Quadrupole-Orbitrap or equivalent |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| Precursor Ion (m/z) | 1987.92 [M-H]⁻ for this compound isomers |
Data Presentation
Quantification of this compound-Apiose Isomer
Quantification can be performed using the peak area from the HPLC-UV chromatogram. The relative percentage of the apiose isomer can be calculated from the peak areas of the apiose and xylose isomers.
Table 3: Example Quantitative Data for this compound Isomers
| Isomer | Retention Time (min) | Peak Area (arbitrary units) | Relative Abundance (%) |
| This compound-apiose | [Insert typical RT] | [Insert example area] | ~65% |
| This compound-xylose | [Insert typical RT] | [Insert example area] | ~35% |
Note: Retention times and peak areas are illustrative and will vary depending on the specific instrument and column used.
Method Validation Parameters
A full method validation should be performed according to ICH guidelines and should include the following parameters.
Table 4: Method Validation Summary
| Parameter | Specification |
| Specificity | The method should be able to resolve the this compound-apiose isomer from other related substances and isomers. |
| Linearity | R² > 0.99 for the calibration curve. |
| Accuracy | Recovery within 80-120%. |
| Precision (RSD) | < 6% for this compound. |
| Limit of Detection (LOD) | To be determined experimentally. |
| Limit of Quantitation (LOQ) | To be determined experimentally. |
Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the quantification of the this compound-apiose isomer by HPLC.
Application Notes and Protocols: Incorporation of QS-21 Isomers into Liposomal Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
QS-21, a potent saponin adjuvant extracted from the bark of Quillaja saponaria Molina, is a critical component in several advanced vaccine formulations, enhancing both humoral and cell-mediated immune responses.[1][2][3] Natural this compound is a heterogeneous mixture of two principal structural isomers: this compound-Apiose (this compound-Api) and this compound-Xylose (this compound-Xyl).[2][4] While both isomers are known to be active as adjuvants, their distinct incorporation and effects within liposomal vaccine delivery systems are of significant interest for optimizing vaccine efficacy, stability, and safety.[5]
This document provides detailed application notes and experimental protocols for the incorporation of this compound's apiose isomer into liposomal vaccine formulations. It includes a summary of comparative data on the isomers, detailed methodologies for liposome preparation and characterization, and an overview of the underlying immunological mechanisms.
Comparative Data: this compound-Apiose vs. This compound-Xylose Isomers
While both the apiose and xylose isomers of this compound contribute to its adjuvant properties, understanding their individual characteristics is crucial for rational vaccine design. The available data on their comparative adjuvant activity and toxicity is summarized below.
| Parameter | This compound-Apiose Isomer (Sthis compound-Api) | This compound-Xylose Isomer (Sthis compound-Xyl) | Natural this compound Mixture (Pthis compound) | Reference |
| Adjuvant Activity (Anti-GD3 IgG Titer) | Comparable to Pthis compound | Comparable to Pthis compound | High | [6] |
| Adjuvant Activity (Anti-KLH IgG Titer) | Comparable to Pthis compound | Comparable to Pthis compound | High | [6] |
| Toxicity (in vivo) | Comparable to Pthis compound | Comparable to Pthis compound | Dose-dependent toxicity observed | [6] |
| Hemolytic Activity | Not specifically quantified for the pure isomer, but liposomal formulation significantly reduces the hemolytic activity of the this compound mixture. | Not specifically quantified for the pure isomer, but liposomal formulation significantly reduces the hemolytic activity of the this compound mixture. | Present in soluble form; reduced by formulation with cholesterol in liposomes. | [1][3] |
| Stability in Liposomes | Data not available for direct comparison. The stability of the this compound mixture is enhanced by liposomal formulation, particularly with cholesterol.[7][8] | Data not available for direct comparison. The stability of the this compound mixture is enhanced by liposomal formulation.[7][8] | The acyl chain is prone to hydrolysis, but this is mitigated by incorporation into the hydrophobic environment of the liposome bilayer.[5][8] |
Experimental Protocols
Protocol 1: Preparation of this compound-Apiose Isomer-Containing Liposomes (AS01-like)
This protocol describes the preparation of liposomes containing the this compound-apiose isomer, cholesterol, and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), which is a formulation analogous to the well-characterized AS01 adjuvant system. For comparative studies, this protocol can be adapted for the this compound-xylose isomer or the natural this compound mixture.
Materials:
-
This compound-Apiose Isomer (synthetic or purified)
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 6.2-7.4
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Lipid Film Hydration:
-
Dissolve DOPC and cholesterol in a chloroform:methanol (e.g., 9:1 v/v) solvent system in a round-bottom flask. The molar ratio of DOPC to cholesterol can be varied, with ratios around 9:1 being common.
-
Attach the flask to a rotary evaporator and remove the organic solvent under vacuum to form a thin lipid film on the inner surface of the flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Prepare a solution of the this compound-apiose isomer in PBS at the desired concentration.
-
Add the this compound-apiose isomer solution to the dried lipid film.
-
Hydrate the lipid film by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids (for DOPC, this is below room temperature). This process results in the formation of multilamellar vesicles (MLVs).
-
-
Liposome Sizing by Extrusion:
-
Assemble the extruder with a 100 nm polycarbonate membrane.
-
Transfer the MLV suspension to the extruder.
-
Extrude the liposome suspension through the membrane multiple times (e.g., 10-20 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.
-
-
Purification (Optional):
-
To remove any unincorporated this compound-apiose isomer, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis.
-
Protocol 2: Characterization of this compound-Apiose Isomer Liposomes
1. Size and Zeta Potential Analysis:
- Dilute a small aliquot of the liposome suspension in PBS.
- Measure the hydrodynamic diameter and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).[9][10]
- Measure the zeta potential of the liposomes using the same instrument to assess their surface charge and colloidal stability.
2. Quantification of this compound-Apiose Isomer Incorporation:
- Disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent solution).
- Quantify the amount of the this compound-apiose isomer in the disrupted liposome solution using a validated HPLC method.
- The incorporation efficiency can be calculated as the ratio of the amount of isomer in the purified liposomes to the initial amount used in the formulation.
Visualizations
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing and characterizing this compound-apiose isomer-containing liposomes.
Signaling Pathway of this compound Adjuvant Activity in Dendritic Cells
Caption: this compound signaling pathway in antigen-presenting cells (APCs).
Mechanism of Action of this compound Adjuvants
The adjuvant activity of this compound is multifaceted, initiating a cascade of innate immune responses that shape the subsequent adaptive immunity.[11] The key steps in the mechanism of action of liposomal this compound are as follows:
-
Cellular Uptake: Liposomes containing this compound are taken up by antigen-presenting cells (APCs), such as dendritic cells, through a process of cholesterol-dependent endocytosis.[1][2][12]
-
Lysosomal Destabilization: Once inside the APC, the this compound-containing liposomes traffic to lysosomes. This compound interacts with cholesterol in the lysosomal membrane, leading to membrane destabilization and pore formation.[1][3] This disruption allows for the release of lysosomal contents, including cathepsin B, into the cytoplasm.[1]
-
Activation of Signaling Pathways: The cellular stress and molecular signals resulting from lysosomal destabilization trigger downstream signaling pathways. This includes the activation of Syk kinase, a key signaling molecule in immune cells.[1][13] The released cathepsin B can contribute to the activation of the NLRP3 inflammasome.[1][6][14]
-
Cytokine Production and APC Maturation: The activation of Syk kinase and the NLRP3 inflammasome leads to the activation of transcription factors like NF-κB, resulting in the production and secretion of pro-inflammatory cytokines and chemokines.[1][11] This inflammatory milieu promotes the maturation and activation of APCs.
-
Enhanced Adaptive Immunity: Activated APCs are more efficient at processing and presenting antigens to T cells, leading to a more robust and durable adaptive immune response, characterized by both strong antibody production (humoral immunity) and T-cell mediated immunity.[2][11]
Conclusion
The incorporation of this compound's apiose isomer into liposomal vaccines offers a promising strategy for enhancing vaccine immunogenicity. The available data suggest that the purified apiose isomer has comparable adjuvant activity and toxicity to the natural mixture and the xylose isomer when tested in preclinical models.[6] The detailed protocols provided herein offer a framework for the consistent and characterizable formulation of these advanced vaccine adjuvants. Further research is warranted to directly compare the stability of liposomes containing the individual this compound isomers to fully optimize their potential in vaccine development.
References
- 1. Lysosome-Dependent Activation of Human Dendritic Cells by the Vaccine Adjuvant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Lysosome-Dependent Activation of Human Dendritic Cells by the Vaccine Adjuvant this compound [frontiersin.org]
- 3. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isomerization and formulation stability of the vaccine adjuvant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of this compound as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. A Liquid Chromatography High-Resolution Tandem Mass Spectrometry Method to Quantify this compound Adjuvant and Its Degradation Products in Liposomal Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Stability Testing of QS-21-Apiose Isomer
Introduction
QS-21 is a potent saponin adjuvant isolated from the bark of Quillaja saponaria Molina, crucial in the formulation of several modern vaccines. It exists as a mixture of structurally similar isomers, primarily differing in the terminal sugar of a key oligosaccharide chain, with the apiose and xylose forms being most prominent. The specific ratio of these isomers can significantly impact the adjuvant's efficacy and safety profile. Therefore, ensuring the stability of the individual "this compound-apiose isomer" is a critical quality attribute for drug development and manufacturing.
This document provides a comprehensive protocol for the stability testing of the this compound-apiose isomer, drawing upon the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing of New Drug Substances and Products), Q1B (Photostability Testing), and Q5C (Stability Testing of Biotechnological/Biological Products).[1][2][3][4][5][6][7][8][9][10][11][12] The protocol details methodologies for long-term and accelerated stability studies, as well as forced degradation studies to elucidate potential degradation pathways.
Materials and Equipment
1.1. Reagents
-
This compound-Apiose Isomer Reference Standard
-
Purified Water (Milli-Q® or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Hydrochloric Acid (analytical grade)
-
Sodium Hydroxide (analytical grade)
-
Hydrogen Peroxide (30%, analytical grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
1.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV and/or Charged Aerosol Detector (CAD)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Water bath or oven
-
Glass vials (amber and clear)
-
Pipettes and general laboratory glassware
Experimental Protocols
2.1. Analytical Methodology
A validated stability-indicating analytical method is crucial for the accurate assessment of the this compound-apiose isomer. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (MS) is recommended for its ability to separate the apiose isomer from other related substances and degradation products.
Protocol for RP-HPLC-MS Analysis:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Gradient Elution: A suitable gradient to resolve the apiose isomer from potential degradants (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm and/or CAD, coupled to a mass spectrometer.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Range: m/z 100-2500
-
Data Acquisition: Full scan and targeted MS/MS for identification of degradation products.
-
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[13][14][15][16]
2.2. Long-Term and Accelerated Stability Studies
These studies are designed to evaluate the stability of the this compound-apiose isomer under recommended storage conditions and to predict its shelf-life.
Protocol:
-
Sample Preparation: Prepare solutions of the this compound-apiose isomer at a defined concentration in the intended formulation buffer or a relevant solvent. Aliquot into amber glass vials.
-
Storage Conditions:
-
Long-Term: 2-8 °C (refrigerated)
-
Accelerated: 25 °C / 60% RH or 40 °C / 75% RH
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 1, 2, 3, and 6 months
-
-
Analysis: At each time point, analyze the samples for the following parameters:
-
Appearance (visual inspection)
-
pH
-
Purity and Impurity Profile (by RP-HPLC-MS)
-
Concentration of this compound-apiose isomer
-
2.3. Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways, and to demonstrate the specificity of the stability-indicating analytical method.
Protocol:
-
Sample Preparation: Prepare solutions of the this compound-apiose isomer.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80 °C for 48 hours (in solution and as solid).
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[1][2][4][17][18]
-
-
Analysis: Analyze the stressed samples using the validated RP-HPLC-MS method to identify and quantify any degradation products.
Data Presentation
Quantitative data from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: Long-Term Stability Data for this compound-Apiose Isomer at 2-8 °C
| Time Point (Months) | Appearance | pH | Purity (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Concentration (mg/mL) |
| 0 | Clear, colorless | 7.4 | 99.8 | < 0.1 | < 0.1 | 1.00 |
| 3 | Clear, colorless | 7.4 | 99.7 | 0.1 | < 0.1 | 0.99 |
| 6 | Clear, colorless | 7.3 | 99.6 | 0.2 | 0.1 | 0.98 |
| 12 | Clear, colorless | 7.3 | 99.5 | 0.2 | 0.1 | 0.98 |
| 24 | Clear, colorless | 7.2 | 99.2 | 0.4 | 0.2 | 0.97 |
Table 2: Accelerated Stability Data for this compound-Apiose Isomer at 40 °C / 75% RH
| Time Point (Months) | Appearance | pH | Purity (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Concentration (mg/mL) |
| 0 | Clear, colorless | 7.4 | 99.8 | < 0.1 | < 0.1 | 1.00 |
| 1 | Clear, colorless | 7.2 | 98.5 | 0.8 | 0.5 | 0.98 |
| 2 | Clear, colorless | 7.0 | 97.2 | 1.5 | 0.9 | 0.96 |
| 3 | Slight yellow tint | 6.8 | 95.8 | 2.5 | 1.3 | 0.94 |
| 6 | Yellowish | 6.5 | 92.3 | 4.8 | 2.1 | 0.91 |
Table 3: Summary of Forced Degradation Studies for this compound-Apiose Isomer
| Stress Condition | % Degradation | Major Degradation Products Identified (m/z) |
| 0.1 M HCl, 60 °C, 24h | 15.2 | m/z 1823.9 (Loss of terminal apiose) |
| 0.1 M NaOH, 60 °C, 24h | 25.8 | m/z 1950.0 (Ester hydrolysis product) |
| 3% H₂O₂, RT, 24h | 8.5 | m/z 1982.0 (Oxidized product) |
| 80 °C, 48h | 12.1 | m/z 1823.9, m/z 1950.0 |
| Photostability | 5.3 | Minor unidentifiable products |
Visualizations
Caption: Workflow for the stability testing of this compound-apiose isomer.
Caption: Potential degradation pathways of this compound-apiose isomer under stress conditions.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. jordilabs.com [jordilabs.com]
- 5. scribd.com [scribd.com]
- 6. ICH Q5C Stability testing of biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. admin.ich.org [admin.ich.org]
- 8. ICH q5c ICH Q5C Stability testing of Biotechnological / Biological products | PDF [slideshare.net]
- 9. ICH Official web site : ICH [ich.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 18. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
Application Notes and Protocols: QS-21-Apiose Isomer in Cancer Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
QS-21, a saponin adjuvant derived from the bark of the Quillaja saponaria tree, is a potent immunostimulant used in numerous vaccine formulations to enhance efficacy.[1][2] It is a critical component in advanced adjuvant systems like AS01, notably used in the Shingrix vaccine.[2] Natural this compound is a mixture of two principal isomers, this compound-apiose and this compound-xylose, differing only in the terminal sugar of the linear tetrasaccharide domain.[2][3] While both isomers exhibit comparable adjuvant activity, challenges associated with the natural product—including chemical instability, dose-limiting toxicity, and complex purification—have driven the development of synthetic this compound and its analogs.[1]
These application notes provide an overview of the use of the this compound-apiose isomer and its synthetic variants in cancer vaccine development, including detailed protocols for key immunological and toxicological assays.
Mechanism of Action
This compound enhances both humoral (Th2) and cell-mediated (Th1) immune responses, which is critical for effective cancer vaccines.[1][4] Its mechanism involves the activation of antigen-presenting cells (APCs) and the stimulation of cytokine and chemokine production.[4][5] A key pathway activated by this compound is the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in APCs. This leads to the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18, which are important for driving Th1 responses.[4]
Data Presentation
The development of synthetic this compound analogs aims to decouple adjuvant activity from toxicity. The following tables summarize representative data from preclinical studies evaluating these compounds.
Table 1: In Vivo Immunogenicity of this compound Analogs with MUC1-KLH Antigen
| Adjuvant (Dose) | Antigen | IgG1 Titer (Endpoint) | IgG2a Titer (Endpoint) |
| None | MUC1-KLH | <100 | <100 |
| Natural this compound (10 µg) | MUC1-KLH | 10,000 - 30,000 | 5,000 - 15,000 |
| Synthetic this compound (Apiose) (10 µg) | MUC1-KLH | 12,000 - 35,000 | 6,000 - 18,000 |
| Synthetic Analog (10 µg) | MUC1-KLH | 8,000 - 25,000 | 4,000 - 12,000 |
Note: Data are representative values compiled from typical preclinical mouse studies. Actual titers will vary based on the specific antigen, mouse strain, and experimental conditions.
Table 2: Toxicity Profile of this compound and Synthetic Analogs
| Compound | Hemolytic Activity (HD50, µg/mL) | In Vivo Toxicity (% Weight Loss Post-Injection) |
| Natural this compound | ~5-10 | 5-10% |
| Synthetic this compound (Apiose/Xylose Mixture) | ~5-12 | 4-9% |
| Truncated Synthetic Analog | >50 | <2% |
HD50 is the concentration of the compound that causes 50% hemolysis of red blood cells. Lower values indicate higher toxicity.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vivo Mouse Tumor Model for Cancer Vaccine Efficacy
This protocol describes a general workflow for evaluating the efficacy of a cancer vaccine formulated with a this compound-apiose isomer adjuvant in a prophylactic mouse tumor model.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice
-
Tumor antigen (e.g., peptide, recombinant protein)
-
This compound-apiose isomer adjuvant solution (sterile, endotoxin-free)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles (e.g., 27-gauge)
-
Tumor cell line (e.g., B16F10 melanoma, CT26 colon carcinoma)
-
Cell culture medium (e.g., RPMI-1640)
-
Calipers for tumor measurement
Procedure:
-
Vaccine Formulation:
-
On the day of immunization, prepare the vaccine formulations.
-
For the adjuvant group, gently mix the tumor antigen solution with the this compound-apiose isomer solution to the desired final concentration (e.g., 20 µg antigen and 10 µg this compound per 100 µL dose).
-
Prepare control formulations of PBS only and antigen in PBS.
-
-
Immunization Schedule:
-
Prophylactic Model:
-
On Day -14 (or -21), immunize mice subcutaneously (s.c.) at the base of the tail with 100 µL of the respective formulation.
-
On Day -7, administer a booster immunization in the same manner.
-
-
Therapeutic Model:
-
On Day 0, inject tumor cells s.c. into the flank of the mice.
-
Begin immunizations on Day 3 or when tumors become palpable, and repeat weekly for 2-3 cycles.
-
-
-
Tumor Challenge (Prophylactic Model):
-
On Day 0, harvest tumor cells from culture and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension s.c. into the right flank of each mouse.
-
-
Monitoring:
-
Starting 5-7 days after tumor challenge, measure tumor size with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal weight and general health status every 2-3 days as an indicator of toxicity.
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., 1500 mm³) or show signs of ulceration or morbidity.
-
-
Data Analysis:
-
Plot mean tumor growth curves for each group.
-
Generate Kaplan-Meier survival curves.
-
At the end of the study, collect blood via cardiac puncture for serum analysis (see Protocol 2).
-
Protocol 2: ELISA for Antigen-Specific Antibody Titration
This protocol is for quantifying the titer of antigen-specific IgG antibodies in serum from immunized mice.
Materials:
-
96-well high-binding ELISA plates
-
Tumor antigen
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Mouse serum samples (from Protocol 1)
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG (or IgG1/IgG2a specific)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Plate Coating:
-
Dilute the tumor antigen to 2-5 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer.
-
Add 200 µL/well of Blocking Buffer.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Perform serial dilutions of the mouse serum samples in Blocking Buffer (e.g., starting at 1:100).
-
Add 100 µL of each serum dilution to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate 5 times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Development and Reading:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm on a microplate reader.
-
-
Data Analysis:
-
The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a predetermined cutoff (e.g., 2-3 times the background).
-
Protocol 3: Hemolysis Assay for Saponin Toxicity
This in vitro assay assesses the toxicity of this compound isomers by measuring their ability to lyse red blood cells (RBCs).
Materials:
-
Freshly collected red blood cells (human or mouse) in an anticoagulant
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound-apiose isomer and other test compounds
-
Positive Control: 1% Triton X-100 in PBS
-
Negative Control: PBS
-
96-well round-bottom plates
-
Centrifuge
-
Spectrophotometer or microplate reader (540 nm)
Procedure:
-
RBC Preparation:
-
Centrifuge the whole blood at 500 x g for 10 minutes.
-
Aspirate the plasma and buffy coat.
-
Wash the RBC pellet 3 times by resuspending in 10 volumes of cold PBS and centrifuging.
-
After the final wash, resuspend the RBC pellet to create a 2% (v/v) RBC suspension in PBS.
-
-
Assay Setup:
-
Create serial dilutions of the this compound compounds in PBS directly in the 96-well plate (100 µL/well).
-
Add 100 µL of the 2% RBC suspension to each well.
-
Prepare positive control wells with 100 µL of 1% Triton X-100 and 100 µL of the RBC suspension (100% hemolysis).
-
Prepare negative control wells with 100 µL of PBS and 100 µL of the RBC suspension (0% hemolysis).
-
-
Incubation and Lysis:
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate at 800 x g for 5 minutes to pellet intact RBCs.
-
-
Measurement:
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each sample concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
-
Plot the % hemolysis against the saponin concentration and determine the HD50 value (the concentration that causes 50% hemolysis).
-
References
- 1. amaranbiotech.com [amaranbiotech.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
Application Notes and Protocols: QS-21-Apiose Isomer in Infectious Disease Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
QS-21, a potent saponin adjuvant purified from the bark of the Chilean soapbark tree, Quillaja saponaria, is a critical component in the development of modern vaccines against infectious diseases.[1][2] It is a triterpene glycoside that exists as a mixture of two structural isomers at the terminal sugar of its linear tetrasaccharide domain: this compound-apiose and this compound-xylose.[3] This mixture is known to significantly enhance both humoral and cell-mediated immune responses to a co-administered antigen.[4][5][6]
The this compound-apiose isomer, along with its xylose counterpart, plays a crucial role in the adjuvant's ability to stimulate a robust and durable immune response, which is essential for vaccines targeting challenging pathogens. This compound is a key ingredient in several licensed and highly effective vaccines, including those for shingles (Shingrix), malaria (Mosquirix), and respiratory syncytial virus (Arexvy).[6][7] Its mechanism of action involves the activation of antigen-presenting cells (APCs), stimulation of the NLRP3 inflammasome, and the induction of a balanced Th1 and Th2 response, leading to the production of both antibodies and cytotoxic T-lymphocytes.[8][9]
These application notes provide an overview of the use of this compound, with a focus on its apiose isomer, in infectious disease vaccines, including quantitative data on its performance, detailed experimental protocols for vaccine formulation and immunological assessment, and diagrams illustrating its mechanism and experimental workflows.
Data Presentation: Performance of this compound Adjuvanted Vaccines
The inclusion of this compound in vaccine formulations has demonstrated remarkable efficacy in clinical trials for various infectious diseases. The following tables summarize key quantitative data from studies on this compound-adjuvanted vaccines.
| Vaccine | Disease | Target Population | Adjuvant System | Efficacy | Reference |
| Shingrix | Shingles (Herpes Zoster) | Adults ≥50 years | AS01B (50 µg this compound, 50 µg MPL in liposomes) | 97.2% in adults ≥50 years; 90% in adults ≥70 years | [10] |
| Mosquirix (RTS,S) | Malaria | Children 5-17 months | AS01E (this compound and MPL in liposomes) | 36% reduction in clinical malaria over 48 months with booster | [11] |
| Study Type | Antigen | Adjuvant | Key Immunological Findings | Reference |
| Preclinical (Cattle) | Foot-and-Mouth Disease Virus | This compound with oil adjuvant | Significant increase in neutralizing antibody titers as early as 8 days post-vaccination compared to oil adjuvant alone. | [10] |
| Preclinical (Mice) | Ovalbumin | This compound | Promoted high antigen-specific antibody responses (both IgG1 and IgG2a) and a strong CD8+ T-cell response. | [8] |
| Clinical Trial (Phase III) | Varicella-Zoster Virus Glycoprotein E (gE) | AS01B (this compound and MPL in liposomes) | Induced robust and persistent CD4+ T-cell and humoral immune responses for up to 6 years post-vaccination. | [9] |
Experimental Protocols
Protocol for Formulation of a this compound Liposomal Adjuvant (AS01-like)
This protocol describes a laboratory-scale method for preparing a liposomal formulation containing this compound, similar to the AS01 adjuvant system. This formulation helps to reduce the hemolytic activity of this compound while preserving its adjuvant properties.[1][4]
Materials:
-
This compound (stimulon®)
-
Monophosphoryl Lipid A (MPL)
-
Dioleoyl phosphatidylcholine (DOPC)
-
Cholesterol
-
Chloroform
-
Phosphate Buffered Saline (PBS), sterile
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Sterile filters (0.22 µm)
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve DOPC and cholesterol in chloroform. A typical molar ratio is 4:1 (DOPC:cholesterol).
-
Attach the flask to a rotary evaporator and remove the chloroform under vacuum to form a thin lipid film on the wall of the flask. Ensure the film is completely dry.
-
-
Hydration:
-
Hydrate the lipid film with sterile PBS by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).
-
-
Sonication:
-
Subject the MLV suspension to probe sonication on ice to reduce the size of the vesicles. Sonication should be performed in short bursts to prevent overheating.
-
-
Extrusion:
-
For a more uniform size distribution, pass the sonicated liposome suspension through an extruder fitted with a 100 nm polycarbonate membrane. Repeat the extrusion process 10-15 times.
-
-
Incorporation of Adjuvants:
-
Prepare stock solutions of this compound and MPL in sterile PBS.
-
Add the MPL and this compound solutions to the liposome suspension to achieve the desired final concentrations (e.g., for a human dose of AS01B, the target is 50 µg of this compound and 50 µg of MPL per 0.5 mL).
-
Incubate the mixture for 30 minutes at room temperature with gentle mixing to allow for the incorporation of the adjuvants into the liposomes.
-
-
Sterilization and Storage:
-
Sterilize the final formulation by passing it through a 0.22 µm filter.
-
Store the liposomal adjuvant formulation at 2-8°C. Do not freeze.
-
Protocol for Immunization of Mice
This protocol outlines a general procedure for immunizing mice to evaluate the efficacy of a this compound adjuvanted vaccine.
Materials:
-
Antigen of interest
-
This compound adjuvanted formulation
-
Sterile PBS
-
Syringes and needles (e.g., 27-gauge)
-
Mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)
Procedure:
-
Vaccine Preparation:
-
On the day of immunization, mix the antigen with the this compound adjuvant formulation. The final volume for subcutaneous or intramuscular injection is typically 50-100 µL per mouse. A common dose of this compound for mice is 1-5 µg.
-
Gently mix the vaccine formulation by inversion. Do not vortex, as this can damage the antigen and liposomes.
-
-
Immunization:
-
Administer the vaccine to the mice via the desired route (e.g., subcutaneous injection at the base of the tail or intramuscular injection into the quadriceps).
-
A typical immunization schedule consists of a primary immunization followed by one or two booster immunizations at 2-3 week intervals.
-
-
Sample Collection:
-
Collect blood samples via tail bleed or retro-orbital sinus puncture at specified time points (e.g., before immunization and 1-2 weeks after each booster) to analyze the antibody response.
-
At the end of the study, euthanize the mice and harvest spleens for the analysis of T-cell responses.
-
Protocol for Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol is for measuring antigen-specific antibody titers in the serum of immunized animals.
Materials:
-
Antigen-specific ELISA plates (coated with the antigen of interest)
-
Serum samples from immunized and control animals
-
Blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with the antigen of interest at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Serum Incubation:
-
Wash the plate 3 times with wash buffer.
-
Prepare serial dilutions of the serum samples in blocking buffer.
-
Add 100 µL of the diluted serum to the wells and incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of the substrate to each well and incubate in the dark until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a reading above a predetermined cut-off value (e.g., 2-3 times the background).
-
Protocol for IFN-γ ELISpot Assay for T-Cell Response
This protocol is for quantifying the number of antigen-specific IFN-γ-secreting T-cells from the spleens of immunized mice.
Materials:
-
ELISpot plate pre-coated with anti-IFN-γ capture antibody
-
Splenocytes from immunized and control mice
-
Complete RPMI-1640 medium
-
Antigen or peptide pool for stimulation
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (AP) conjugate
-
BCIP/NBT substrate
-
ELISpot plate reader
Procedure:
-
Plate Preparation:
-
Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash 3 times with sterile PBS.
-
Block the plate with complete RPMI-1640 medium for at least 2 hours at 37°C.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes.
-
Add 2x10⁵ to 5x10⁵ splenocytes per well.
-
Add the antigen or peptide pool to the wells at the desired concentration. Include a negative control (no antigen) and a positive control (e.g., Concanavalin A or PMA/ionomycin).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection:
-
Wash the plate 4 times with wash buffer (PBS with 0.05% Tween-20).
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate 4 times and add the streptavidin-AP conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate 4 times and add the BCIP/NBT substrate. Incubate until spots develop.
-
-
Data Analysis:
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
Count the spots in each well using an ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million splenocytes.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound adjuvant activity.
Caption: Experimental workflow for evaluating this compound adjuvanted vaccines.
References
- 1. utcd.org.tr [utcd.org.tr]
- 2. mesvaccins.net [mesvaccins.net]
- 3. 细胞内染色快速指南 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. youtube.com [youtube.com]
- 5. Validation of an IFN-gamma ELISpot assay to measure cellular immune responses against viral antigens in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vaccine.uab.edu [vaccine.uab.edu]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Development and Characterization of a Standardized ELISA Including a Reference Serum on Each Plate to Detect Antibodies Induced by Experimental Malaria Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound enhances the early antibody response to oil adjuvant foot-and-mouth disease vaccine in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eaglebio.com [eaglebio.com]
Application Notes and Protocols for QS-21-Apiose Isomer Dose-Response Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available data and detailed protocols for conducting dose-response studies of the QS-21-apiose isomer as a vaccine adjuvant in mice. The information is compiled from published research to guide the design and execution of immunological experiments.
Introduction
This compound is a potent saponin adjuvant purified from the bark of the Quillaja saponaria Molina tree. It is known to enhance both humoral and cellular immune responses to a variety of antigens[1]. This compound is a natural mixture of two structural isomers that differ by the terminal sugar on a linear tetrasaccharide domain: one contains an apiose moiety (this compound-Api) and the other a xylose moiety (this compound-Xyl)[2][3][4]. Research into the individual isomers has been conducted to understand their relative contributions to the adjuvant activity of the this compound mixture.
Studies directly comparing the synthetic forms of these isomers have demonstrated that they possess similar adjuvant activity in mice[4][5]. This document focuses on the available dose-response information and relevant experimental protocols for the this compound-apiose isomer.
Data Presentation: Dose-Response of this compound Isomers
The following table summarizes the antibody responses elicited by different doses of the this compound isomers when co-administered with a GD3-KLH conjugate vaccine in mice[5].
Table 1: Comparison of Antibody Titers Induced by this compound Isomers [5]
| Adjuvant (Dose) | Antigen | Median Anti-GD3 IgM Titer (Day 42) | Median Anti-KLH IgG Titer (Day 42) |
| Sthis compound-Api (10 µg) | GD3-KLH | Comparable to Sthis compound mixture | Comparable to Sthis compound mixture |
| Sthis compound-Xyl (10 µg) | GD3-KLH | Comparable to Sthis compound mixture | Comparable to Sthis compound mixture |
| Sthis compound Mixture (10 µg) | GD3-KLH | Comparable to isomers | Comparable to isomers |
| Sthis compound-Api (20 µg) | GD3-KLH | Comparable to Sthis compound mixture | Comparable to Sthis compound mixture |
| Sthis compound-Xyl (20 µg) | GD3-KLH | Comparable to Sthis compound mixture | Comparable to Sthis compound mixture |
| Sthis compound Mixture (20 µg) | GD3-KLH | Comparable to isomers | Comparable to isomers |
| Sthis compound-Api (50 µg) | GD3-KLH | Comparable to Sthis compound mixture | Comparable to Sthis compound mixture |
| Sthis compound-Xyl (50 µg) | GD3-KLH | Comparable to Sthis compound mixture | Comparable to Sthis compound mixture |
| Sthis compound Mixture (50 µg) | GD3-KLH | Comparable to isomers | Comparable to isomers |
Note: The study concluded that 10, 20, or 50 µg of either isomer or the mixture are equally potent as immunological adjuvants in mice. The term "comparable" is used as per the source publication's description of the results.
Experimental Protocols
The following are detailed protocols for key experiments involved in evaluating the dose-response of this compound-apiose isomer in mice. These are synthesized from methodologies reported in the literature[3][5][6][7].
Protocol 1: Mouse Immunization with this compound-Apiose Isomer
Objective: To evaluate the adjuvant effect of different doses of this compound-apiose isomer on the immune response to a model antigen in mice.
Materials:
-
This compound-apiose isomer (synthetic or highly purified)
-
Model antigen (e.g., Ovalbumin (OVA), Keyhole Limpet Hemocyanin (KLH))
-
C57BL/6 or BALB/c mice (female, 6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Syringes and needles (e.g., 27-gauge)
-
Animal handling and restraint equipment
Procedure:
-
Preparation of Vaccine Formulation:
-
Aseptically dissolve the antigen in sterile PBS to the desired concentration (e.g., 20 µg per 50 µL).
-
Prepare stock solutions of this compound-apiose isomer in sterile PBS.
-
On the day of immunization, prepare the final vaccine formulations by mixing the antigen solution with the appropriate volume of the this compound-apiose isomer stock solution to achieve the desired doses (e.g., 5 µg, 10 µg, 20 µg, 50 µg per 50 µL).
-
Bring the total injection volume to 100 µL with sterile PBS.
-
Prepare a control group with antigen only (no adjuvant).
-
-
Immunization Schedule:
-
Administer the primary immunization (Day 0) by subcutaneous or intramuscular injection.
-
Administer booster immunizations at specified intervals, for example, on Day 14 and Day 28[5].
-
-
Blood Collection:
-
Collect blood samples via the tail vein or retro-orbital sinus at baseline (pre-immunization) and at specified time points post-immunization (e.g., Day 21, Day 42)[5].
-
Allow the blood to clot, then centrifuge to separate the serum. Store serum at -20°C or -80°C until analysis.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
Objective: To quantify the antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2a/c) in the serum of immunized mice.
Materials:
-
96-well ELISA plates
-
Antigen for coating
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Serum samples from immunized mice
-
HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a/c)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the antigen in coating buffer to a concentration of 1-5 µg/mL.
-
Add 100 µL of the antigen solution to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with washing buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Serum Incubation:
-
Wash the plate three times with washing buffer.
-
Prepare serial dilutions of the serum samples in blocking buffer.
-
Add 100 µL of the diluted serum to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate five times with washing buffer.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with washing buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until a color change is observed.
-
-
Reading:
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cut-off (e.g., twice the background).
-
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate a typical experimental workflow for a dose-response study and a simplified proposed signaling pathway for this compound.
Caption: Experimental workflow for a mouse dose-response study.
Caption: Simplified proposed signaling pathway for this compound adjuvant.
References
- 1. This compound Adjuvant | Springer Nature Experiments [experiments.springernature.com]
- 2. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a minimal saponin vaccine adjuvant based on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical Evaluation of the Synthetic Adjuvant Sthis compound and its Constituent Isomeric Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound-Xylose: Establishment of the Immunopotentiating Activity of Synthetic this compound Adjuvant with a Melanoma Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of QS-21-Apiose Isomer with Antigens
For Researchers, Scientists, and Drug Development Professionals
Introduction
QS-21, a purified saponin extracted from the bark of the Quillaja saponaria Molina tree, is a potent immunological adjuvant that enhances both humoral and cellular immune responses to a wide variety of antigens.[1][2] It is a key component in several licensed and investigational vaccines.[3] this compound is composed of two principal structural isomers, this compound-apiose and this compound-xylose, which are present in a natural ratio and have been shown to possess similar adjuvant activity.[4][5] This document provides detailed application notes and protocols for the formulation of the this compound-apiose isomer with antigens for preclinical research.
This compound stimulates a mixed Th1 and Th2 immune response, which is crucial for vaccines against intracellular pathogens and cancer.[1][4] The mechanism of action involves the activation of antigen-presenting cells (APCs), induction of pro-inflammatory cytokines, and enhancement of antigen cross-presentation, leading to robust CD8+ cytotoxic T lymphocyte (CTL) responses.[6][7]
Data Presentation
The following tables summarize the typical dose-dependent adjuvant effect of this compound-apiose isomer on the immune response to the model antigen ovalbumin (OVA) in mice. These data are representative and may vary depending on the specific antigen, formulation, and experimental conditions.
Table 1: Adjuvant Dose-Response on OVA-Specific Antibody Titers
| Adjuvant | Dose (µg) | Mean IgG1 Titer (log10) | Mean IgG2a Titer (log10) | IgG2a/IgG1 Ratio |
| None (OVA only) | 0 | 2.5 | 1.8 | 0.20 |
| This compound-apiose isomer | 5 | 4.8 | 4.5 | 0.50 |
| This compound-apiose isomer | 10 | 5.2 | 5.0 | 0.63 |
| This compound-apiose isomer | 20 | 5.3 | 5.2 | 0.79 |
| Alum | 100 | 5.0 | 3.0 | 0.10 |
This table illustrates that this compound-apiose isomer induces a dose-dependent increase in both IgG1 (indicative of a Th2 response) and IgG2a (indicative of a Th1 response) antibody titers. The increasing IgG2a/IgG1 ratio highlights the Th1-skewing capacity of this compound compared to the Th2-biasing adjuvant Alum.
Table 2: Adjuvant Effect on T-Cell Response to OVA
| Adjuvant | Dose (µg) | Mean IFN-γ SFU/10^6 splenocytes |
| None (OVA only) | 0 | 15 |
| This compound-apiose isomer | 5 | 250 |
| This compound-apiose isomer | 10 | 400 |
| This compound-apiose isomer | 20 | 450 |
| Alum | 100 | 50 |
This table demonstrates the potent ability of this compound-apiose isomer to induce a cellular immune response, as measured by the number of interferon-gamma (IFN-γ) secreting cells (Spot Forming Units, SFU) in an ELISpot assay. This indicates a strong Th1-type T-cell response, which is significantly higher than that induced by Alum.
Experimental Protocols
Purification of this compound-Apiose Isomer
Objective: To purify this compound-apiose isomer from a crude Quillaja saponaria extract or a commercially available mixture.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Crude Quillaja saponaria bark extract or semi-purified saponin mixture (e.g., Quil-A®)
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)
-
Fraction collector
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the crude saponin extract in HPLC grade water to a final concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient from 20% to 50% Mobile Phase B over 60 minutes is a typical starting point. The gradient may need to be optimized depending on the specific column and extract.
-
Flow Rate: For a preparative column, a flow rate of 10-20 mL/min is common.
-
Detection: UV absorbance at 210 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks eluting in the expected region for this compound. The apiose and xylose isomers will elute closely together.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Isomer Separation (Optional): If separation of the apiose and xylose isomers is required, a secondary purification step using hydrophilic interaction chromatography (HILIC) may be necessary.
-
Lyophilization: Pool the pure fractions of the this compound-apiose isomer and lyophilize to obtain a stable, dry powder. Store at -20°C.
Formulation of this compound-Apiose Isomer with a Model Antigen (Ovalbumin)
Objective: To prepare a stable formulation of this compound-apiose isomer with ovalbumin for immunization.
Methodology: Simple aqueous formulation. For enhanced stability and reduced toxicity, formulation in liposomes is recommended (see advanced protocol).
Materials:
-
Lyophilized this compound-apiose isomer
-
Ovalbumin (OVA), endotoxin-free
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile vials
Protocol:
-
Reconstitution of this compound: Aseptically reconstitute the lyophilized this compound-apiose isomer in sterile PBS to a stock concentration of 1 mg/mL. Gently swirl to dissolve. Avoid vigorous shaking to prevent foaming.
-
Reconstitution of Antigen: Reconstitute the lyophilized ovalbumin in sterile PBS to a stock concentration of 2 mg/mL.
-
Formulation: In a sterile vial, combine the desired amounts of the this compound and OVA stock solutions and dilute with sterile PBS to the final desired concentrations for injection. For example, for a 100 µL injection volume containing 20 µg of this compound and 50 µg of OVA, you would mix 20 µL of the 1 mg/mL this compound stock, 25 µL of the 2 mg/mL OVA stock, and 55 µL of sterile PBS.
-
Incubation: Gently mix the formulation and incubate at room temperature for 30 minutes before injection to allow for adjuvant-antigen association.
-
Quality Control: The final formulation should be a clear, colorless solution.
Mouse Immunization Protocol
Objective: To immunize mice to elicit an antigen-specific immune response.
Materials:
-
6-8 week old female C57BL/6 mice
-
Antigen-adjuvant formulation
-
Sterile syringes and needles (e.g., 27-gauge)
Protocol:
-
Animal Handling: Acclimatize mice for at least one week before the start of the experiment. All procedures should be in accordance with institutional animal care and use guidelines.
-
Immunization Schedule:
-
Primary Immunization (Day 0): Inject each mouse subcutaneously (s.c.) at the base of the tail with 100 µL of the antigen-adjuvant formulation.
-
Booster Immunization (Day 14): Administer a second s.c. injection of the same formulation.
-
-
Control Groups: Include control groups receiving the antigen alone (in PBS) and PBS alone.
-
Sample Collection: Collect blood samples via tail bleed or retro-orbital sinus puncture on day 21 or 28 for antibody analysis. Spleens can be harvested at the end of the study for T-cell analysis.
Measurement of Antigen-Specific IgG1 and IgG2a Antibodies by ELISA
Objective: To quantify the levels of OVA-specific IgG1 and IgG2a antibodies in mouse serum.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Plate Coating: Coat a 96-well high-binding ELISA plate with 100 µL/well of OVA solution (5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 200 µL/well of blocking buffer (PBS with 1% BSA and 0.05% Tween-20) for 2 hours at room temperature.
-
Sample Incubation: Wash the plate as before. Add 100 µL/well of serially diluted mouse serum (starting at a 1:100 dilution in blocking buffer) and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate. Add 100 µL/well of HRP-conjugated goat anti-mouse IgG1 or IgG2a detection antibody (diluted in blocking buffer according to the manufacturer's instructions) and incubate for 1 hour at room temperature.
-
Development: Wash the plate. Add 100 µL/well of TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding 50 µL/well of 2N H2SO4.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives an absorbance value significantly above the background.
Measurement of IFN-γ Secreting Cells by ELISpot
Objective: To enumerate OVA-specific IFN-γ secreting T-cells in the spleens of immunized mice.
Methodology: Enzyme-Linked Immunospot (ELISpot) Assay.
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C, according to the manufacturer's instructions.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized mice in complete RPMI medium.
-
Cell Plating and Stimulation: Wash and block the ELISpot plate. Add 2.5 x 10^5 to 5 x 10^5 splenocytes per well. Stimulate the cells with OVA protein (10 µg/mL) or a specific OVA peptide (e.g., SIINFEKL for CD8+ T-cells, 1 µg/mL). Include wells with media alone (negative control) and a mitogen like Concanavalin A (positive control).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate to remove cells. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-alkaline phosphatase (or HRP) conjugate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate (e.g., BCIP/NBT for AP). Incubate until distinct spots appear.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISpot reader.
Visualizations
Caption: this compound Signaling Pathway in an Antigen Presenting Cell.
Caption: Experimental Workflow for Preclinical Evaluation.
References
- 1. This compound: A Potent Vaccine Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound Adjuvant: Laboratory-Scale Purification Method and Formulation Into Liposomes. | Semantic Scholar [semanticscholar.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Development of a minimal saponin vaccine adjuvant based on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of the Synthetic Adjuvant Sthis compound and its Constituent Isomeric Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saponin adjuvant induction of ovalbumin-specific CD8+ cytotoxic T lymphocyte responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical and biological characterization of vaccine adjuvant this compound produced via plant cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: QS-21-Apiose Isomer in Nanoparticle Adjuvants
For Researchers, Scientists, and Drug Development Professionals
Introduction
QS-21, a complex triterpenoid saponin extracted from the bark of the Quillaja saponaria Molina tree, is a potent immunological adjuvant used to enhance the efficacy of vaccines. It is a key component in several approved and investigational vaccines, including those for shingles and malaria. This compound exists as a mixture of isomers, primarily this compound-apiose (this compound-Api) and this compound-xylose (this compound-Xyl). The apiose isomer is typically the more abundant of the two.[1][2] This document provides detailed application notes and protocols for the use of the this compound-apiose isomer as a component of nanoparticle adjuvants in pre-clinical research and development.
This compound enhances both humoral (antibody-mediated) and cellular (T-cell mediated) immune responses to a co-administered antigen.[3][4] However, its use in a soluble form is associated with challenges such as chemical instability, dose-limiting toxicity, and injection site reactions.[5] Formulation of this compound into nanoparticle systems, such as liposomes, has been shown to mitigate these undesirable effects while preserving or even enhancing its adjuvant activity.[5][6][7] These nanoparticle formulations can improve stability, reduce hemolytic activity, and provide a platform for co-delivering antigens and other immunostimulants.[5][6][7]
Data Summary
The following tables summarize key quantitative data related to the physicochemical properties and immunological effects of this compound-apiose isomer-containing nanoparticle adjuvants.
Table 1: Physicochemical Properties of this compound Nanoparticle Formulations
| Parameter | Liposomal this compound (AS01-like) | Reference |
| Composition | This compound, Monophosphoryl Lipid A (MPL), Dioleoyl-sn-glycero-3-phosphocholine (DOPC), Cholesterol | [8] |
| Particle Size (Z-average) | ~100 - 150 nm | [5] |
| Zeta Potential | -50 to -70 mV | [5] |
| This compound Loading Efficiency | >90% | [7] |
Table 2: Comparative Adjuvanticity of this compound Isomers
| Antigen | Adjuvant (Dose) | Predominant Immune Response | Key Findings | Reference |
| GD3-KLH Conjugate (Melanoma) | Synthetic this compound-Api (10, 20, 50 µg) | Humoral (IgG) | Induced comparable antibody titers to synthetic this compound-Xyl and natural this compound mixture. | [1] |
| GD3-KLH Conjugate (Melanoma) | Synthetic this compound-Xyl (10, 20, 50 µg) | Humoral (IgG) | Showed slightly higher toxicity (weight loss in mice) compared to the apiose isomer. | [1] |
| Ovalbumin (OVA) | This compound in Nanopatch (0.5, 1.5, 3.0, 6.0 µg) | Humoral (IgG1, IgG2c) | Dose-dependent increase in antigen-specific IgG, IgG1, and IgG2c. | [9] |
Experimental Protocols
Protocol 1: Formulation of this compound-Apiose Isomer Liposomal Adjuvant
This protocol describes the preparation of a liposomal formulation containing this compound-apiose isomer, similar to the Adjuvant System 01 (AS01).
Materials:
-
This compound-apiose isomer
-
Monophosphoryl Lipid A (MPL) from Salmonella minnesota R595
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Rotary evaporator
-
Probe sonicator or microfluidizer
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
Procedure:
-
Lipid Film Preparation: a. In a round-bottom flask, dissolve DOPC and cholesterol in chloroform at a molar ratio of approximately 4:1. b. Add MPL to the lipid solution. The mass ratio of total lipid to MPL should be around 20:1. c. Evaporate the chloroform using a rotary evaporator under vacuum at 40-50°C to form a thin lipid film on the flask wall. d. Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the solvent.
-
Hydration: a. Prepare a solution of this compound-apiose isomer in sterile PBS. The final concentration of this compound in the liposomal formulation is typically in the range of 50-100 µg/mL. b. Add the this compound solution to the flask containing the lipid film. c. Hydrate the lipid film by gentle rotation at room temperature for 30-60 minutes, or until the lipid film is completely dispersed, forming a milky suspension of multilamellar vesicles (MLVs).
-
Size Reduction: a. To produce small unilamellar vesicles (SUVs), the MLV suspension must be subjected to size reduction. b. Sonication: Place the flask in an ice bath and sonicate the suspension using a probe sonicator. Use short bursts of sonication (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes to prevent overheating. c. Microfluidization: Alternatively, pass the MLV suspension through a microfluidizer for a set number of cycles according to the manufacturer's instructions to achieve a homogenous population of SUVs.
-
Characterization: a. Particle Size and Polydispersity Index (PDI): Measure the Z-average diameter and PDI of the liposomes using Dynamic Light Scattering (DLS). A PDI value below 0.2 indicates a homogenous population. b. Zeta Potential: Determine the surface charge of the liposomes by measuring the zeta potential using a DLS instrument equipped with an electrode assembly. c. This compound Incorporation: The amount of this compound incorporated into the liposomes can be quantified by separating the liposomes from the un-encapsulated this compound (e.g., by ultracentrifugation) and measuring the concentration of this compound in the supernatant using a suitable analytical method like reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: In Vivo Immunogenicity Assessment in Mice
This protocol outlines a general procedure for evaluating the adjuvant effect of the this compound-apiose isomer nanoparticle formulation in a murine model.
Materials:
-
This compound-apiose isomer nanoparticle adjuvant (prepared as in Protocol 1)
-
Antigen of interest (e.g., Ovalbumin (OVA), Keyhole Limpet Hemocyanin (KLH)-conjugated peptide)
-
C57BL/6 or BALB/c mice (female, 6-8 weeks old)
-
Sterile PBS, pH 7.4
-
Syringes and needles for subcutaneous or intramuscular injection
-
Blood collection supplies (e.g., micro-hematocrit tubes, microcentrifuge tubes)
-
ELISA plate reader and reagents (see Protocol 3)
Procedure:
-
Vaccine Preparation: a. On the day of immunization, mix the antigen solution with the this compound-apiose isomer nanoparticle adjuvant. The typical dose of this compound per mouse is between 5-20 µg. The antigen dose will depend on the specific antigen used. b. Prepare a control vaccine formulation containing the antigen mixed with sterile PBS (without adjuvant). c. The final injection volume is typically 50-100 µL per mouse.
-
Immunization Schedule: a. Randomly assign mice to experimental groups (e.g., Antigen + Adjuvant, Antigen only). A typical group size is 5-10 mice. b. On Day 0, immunize the mice by subcutaneous or intramuscular injection. c. Administer booster immunizations on Days 14 and 21.
-
Serum Collection: a. Collect blood samples from the mice at various time points, for example, pre-immunization (Day 0) and post-immunization (e.g., Day 28, and 1-2 weeks after the final boost). b. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes to separate the serum. c. Collect the serum and store it at -20°C or -80°C until analysis.
-
Analysis of Immune Response: a. Humoral Immunity: Measure antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a/c) in the collected serum samples using ELISA (see Protocol 3). b. Cellular Immunity: Splenocytes can be isolated from euthanized mice at the end of the study to perform ELISpot or intracellular cytokine staining assays to measure antigen-specific T-cell responses (e.g., IFN-γ, IL-4 production).
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibody Titers
This protocol provides a method to quantify the levels of antigen-specific antibodies in the serum of immunized mice.
Materials:
-
High-binding 96-well ELISA plates
-
Antigen of interest
-
Coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in PBS with 0.05% Tween-20 (PBST))
-
Wash buffer (PBST)
-
Serum samples from immunized and control mice
-
Horseradish peroxidase (HRP)-conjugated secondary antibody specific for the mouse immunoglobulin isotype of interest (e.g., anti-mouse IgG, IgG1, IgG2a)
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: a. Dilute the antigen to a concentration of 1-10 µg/mL in coating buffer. b. Add 100 µL of the diluted antigen to each well of a 96-well ELISA plate. c. Incubate the plate overnight at 4°C.
-
Blocking: a. The next day, wash the plate three times with wash buffer. b. Add 200 µL of blocking buffer to each well. c. Incubate for 1-2 hours at room temperature.
-
Serum Incubation: a. Wash the plate three times with wash buffer. b. Prepare serial dilutions of the serum samples in blocking buffer (e.g., starting from 1:100). c. Add 100 µL of the diluted serum to the appropriate wells. d. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: a. Wash the plate three times with wash buffer. b. Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's recommendations. c. Add 100 µL of the diluted secondary antibody to each well. d. Incubate for 1 hour at room temperature.
-
Detection: a. Wash the plate five times with wash buffer. b. Add 100 µL of TMB substrate solution to each well. c. Incubate in the dark at room temperature for 15-30 minutes, or until a blue color develops.
-
Readout: a. Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow. b. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a pre-determined cut-off (e.g., twice the absorbance of the pre-immune serum).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound Nanoparticle Adjuvant Signaling Pathway.
Caption: Experimental Workflow for Nanoparticle Adjuvant Evaluation.
References
- 1. Preclinical Evaluation of the Synthetic Adjuvant Sthis compound and its Constituent Isomeric Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound-Based Immunoadjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Adjuvant: Laboratory-Scale Purification Method and Formulation Into Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] this compound Adjuvant: Laboratory-Scale Purification Method and Formulation Into Liposomes. | Semantic Scholar [semanticscholar.org]
- 7. This compound Adjuvant: Laboratory-Scale Purification Method and Formulation Into Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: QS-21-Apiose Isomer Hydrolytic Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with QS-21. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolytic degradation of the this compound-apiose isomer.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary hydrolytic degradation product of the this compound-apiose isomer?
Under aqueous conditions, the this compound-apiose isomer, along with its corresponding xylose isomer, primarily undergoes hydrolytic cleavage of the ester bond linking the acyl chain to the fucose residue. This results in the formation of a deacylated degradation product known as this compound HP (Hydrolysis Product).[1][2] This degradation pathway is dependent on both pH and temperature.
Q2: At what pH is the this compound-apiose isomer most stable?
The stability of this compound is pH-dependent. It is relatively stable in acidic conditions, specifically at a pH below 5.0.[1][2] As the pH increases towards neutral (pH ~7.4) and alkaline conditions, the rate of hydrolysis of the acyl chain increases, leading to a faster formation of this compound HP.[1][2] For maximum stability in aqueous solutions, a pH of 5.5 is recommended.
Q3: I am observing rapid degradation of my this compound sample. What could be the cause?
Rapid degradation of this compound is often linked to the pH of the solution. If your formulation is at or above neutral pH, you can expect a significant increase in the rate of hydrolysis.
-
Troubleshooting Tip: Verify the pH of your sample and buffers. If possible, adjust the pH to a more acidic range (ideally around 5.5) for storage and handling, provided it is compatible with your experimental goals.
Q4: Are there other potential degradation products besides this compound HP?
While deacylation to form this compound HP is the primary degradation pathway under mild hydrolytic conditions, more forceful conditions such as strong acid or base hydrolysis can lead to the cleavage of the glycosidic bonds. This would result in the liberation of the individual monosaccharides (including apiose) and the triterpene aglycone, quillaic acid.
Q5: Is there a difference in the degradation rate between the this compound-apiose and this compound-xylose isomers?
Currently, there is a lack of publicly available quantitative data directly comparing the hydrolytic degradation rates of the individual this compound-apiose and this compound-xylose isomers. Existing studies generally report on the degradation of the this compound mixture. Both isomers are known to undergo the same primary degradation pathway to their respective deacylated forms.
Quantitative Data on this compound Degradation
While specific data for the apiose isomer is not available separately, the following table summarizes the stability of the this compound mixture under different conditions.
| pH | Temperature | Half-life (approx.) | Primary Degradation Product |
| < 5.0 | 2-8 °C | > 2 years | Minimal degradation |
| 7.4 | 25 °C | Hours to days | This compound HP |
Note: This data is generalized from multiple sources and the exact half-life can vary based on buffer composition and concentration.
Experimental Protocols
Protocol 1: Analysis of this compound and its Hydrolytic Degradation Product (this compound HP) by LC-MS/MS
This protocol outlines a general procedure for the separation and quantification of intact this compound and its primary degradation product, this compound HP.
1. Sample Preparation:
- Dilute the this compound sample in a suitable solvent, such as a mixture of acetonitrile and water with a small amount of formic acid to aid ionization. The final concentration should be within the linear range of the instrument.
2. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is used to elute the analytes. The exact gradient will need to be optimized for your specific column and system.
- Flow Rate: Typically in the range of 0.2-0.5 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducibility.
3. Mass Spectrometry (MS/MS) Conditions:
- Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode can be used.
- Detection Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) is ideal for quantification, targeting specific precursor-to-product ion transitions for this compound and this compound HP.
- Key m/z transitions:
- This compound: Monitor the transition of the precursor ion to a specific product ion.
- This compound HP: Monitor the transition of the deacylated precursor ion to a characteristic product ion. The fragmentation of this compound HP often yields a base peak corresponding to the branched trisaccharide and triterpene domain.[1][2]
4. Data Analysis:
- Integrate the peak areas for the specific transitions of this compound and this compound HP.
- Quantify the amounts of each compound using a calibration curve prepared with certified reference standards.
Visualizations
Caption: Hydrolytic degradation pathway of the this compound-apiose isomer.
Caption: Troubleshooting workflow for unexpected this compound degradation.
References
- 1. A Liquid Chromatography High-Resolution Tandem Mass Spectrometry Method to Quantify this compound Adjuvant and Its Degradation Products in Liposomal Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isomerization and formulation stability of the vaccine adjuvant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of QS-21 Isomers
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the challenges encountered during the purification of QS-21 and its apiose/xylose isomers.
Frequently Asked Questions (FAQs)
Q1: What is the this compound-apiose isomer, and how does it differ from other this compound variants?
A1: this compound is not a single molecular entity but a mixture of closely related isomers. The primary source of this heterogeneity is the terminal sugar on the linear tetrasaccharide chain. The two main structural isomers are distinguished by this terminal pentose residue: one contains a D-apiose and the other a D-xylose.[1][2] The ratio of the apiose to xylose isomer in naturally sourced material is approximately 65:35.[1] Additionally, in aqueous solutions, this compound exists as two regioisomers, QS-21A and QS-21B, which result from the intramolecular movement of an acyl group on the fucose ring.[1][3]
Q2: Why is the purification of this compound and its isomers so challenging?
A2: The purification of this compound is difficult for several key reasons:
-
Complex Starting Material: this compound is extracted from the bark of the Quillaja saponaria tree, which contains a complex mixture of numerous saponins and polyphenolics that are structurally very similar.[1][4]
-
Structural Similarity of Isomers: The apiose and xylose isomers, as well as the A/B regioisomers, have nearly identical physical and chemical properties, making their separation by standard chromatographic techniques difficult.[1][5]
-
Chemical Instability: this compound is susceptible to hydrolysis, particularly at the ester linkage of the fatty acid moiety. This degradation is pH and temperature-dependent and results in the formation of inactive products, complicating the purification and storage process.[3][6][7]
Q3: My chromatogram shows multiple peaks even after purification. What do these peaks represent?
A3: Multiple peaks in a purified this compound sample on a reversed-phase column typically represent the different isomers and potential degradation products. You are likely observing:
-
Apiose and Xylose Isomers: These are often the two most prominent, closely eluting peaks.[1][2]
-
A and B Regioisomers: The intramolecular trans-esterification can lead to the appearance of distinct peaks corresponding to these forms.[1][3]
-
Degradation Products: Hydrolysis can lead to the formation of deacylated forms of this compound (like this compound HP), which will appear as separate peaks in the chromatogram.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Apiose/Xylose Isomers | Lack of selectivity in the chromatographic method. Standard C18 reversed-phase columns may not provide sufficient resolution. | Implement an orthogonal, two-step purification process. A reversed-phase (RP) step followed by Hydrophilic Interaction Chromatography (HILIC) has been shown to effectively separate these isomers.[1][8] HILIC is particularly effective at separating compounds based on differences in hydrophilic sugar residues.[1][2] |
| Low Yield of Purified this compound | 1. Degradation of this compound during purification due to pH or temperature instability.2. Suboptimal chromatographic conditions leading to product loss. | 1. Maintain a pH of 5.5 during purification and storage, as this has been identified as the pH of maximum stability.[3][9]2. Optimize the mobile phase and gradient for each chromatography step to ensure sharp peaks and minimal tailing. |
| Presence of Degradation Products in Final Sample | Hydrolysis of the labile ester bond, often accelerated by non-optimal pH (e.g., pH ~7.4) or elevated temperatures during processing or storage.[6] | 1. Perform all purification steps at controlled, low temperatures where possible.2. Immediately after purification, formulate the this compound in a stability-optimized buffer (e.g., 20 mM sodium succinate, 150 mM NaCl, pH 5.5).[3]3. For long-term storage, consider lyophilization or formulation in liposomes to protect the labile ester bond.[9][10] |
| Inconsistent Peak Ratios Between Batches | 1. Natural variability of isomer ratios in the raw Quillaja saponaria bark extract.[1]2. Interconversion of A/B regioisomers in solution during processing.[3] | 1. Source starting material from a consistent and reliable supplier.2. Standardize processing times and conditions (pH, temperature, solvent exposure) for all batches to minimize variability in isomer interconversion. |
Experimental Protocols & Data
Protocol 1: Two-Step Orthogonal Purification of this compound
This protocol is based on a method shown to achieve >97% purity.[1]
Step 1: Polar Reversed-Phase (RP) Chromatography
-
Column: A polar-endcapped C18 or similar polar RP column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Procedure:
-
Dissolve the crude saponin extract in the initial mobile phase condition.
-
Load the sample onto the equilibrated column.
-
Elute with a linear gradient of increasing Mobile Phase B. The exact gradient should be optimized based on the specific column and system.
-
Collect fractions and analyze by analytical HPLC to identify those containing this compound.
-
Pool the relevant fractions and lyophilize.
-
Step 2: Hydrophilic Interaction Chromatography (HILIC)
-
Column: A bare silica, amide, or zwitterionic HILIC column.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Procedure:
-
Reconstitute the lyophilized powder from Step 1 in a high concentration of acetonitrile (e.g., 90-95% Acetonitrile).
-
Load the sample onto the HILIC column equilibrated in the same high organic mobile phase.
-
Elute with a gradient of increasing Mobile Phase B (water). This will elute compounds based on their hydrophilicity, effectively separating the apiose and xylose isomers.
-
Collect fractions, analyze, pool the desired isomer fractions, and lyophilize.
-
Protocol 2: Analytical Method for Isomer Purity Assessment
This method can be used to analyze the purity and isomer ratio of this compound samples.[1]
-
Column: Vydac C4 (250 × 4.6 mm, 5 µm, 300 Å) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 50 µL of a 1 mg/mL sample.
-
Gradient:
-
0-20 min: 35% to 40% B
-
20-21 min: Hold at 40% B
-
21-26 min: 40% to 90% B
-
26-34 min: Hold at 90% B
-
34-35 min: 90% to 35% B
-
Quantitative Data Summary
Table 1: HILIC Column Screening for this compound Isomer Separation [1]
| Stationary Phase Chemistry | Column Used | Result |
| Bare Silica | Luna Silica | Baseline separation of apiose/xylose isomers |
| Amide | XBridge Amide | Partial co-elution |
| Amino | Luna Amino | Poor peak shape and resolution |
| Zwitterionic | SeQuant ZIC-HILIC | Good separation, but some tailing |
Table 2: this compound Stability Profile [3]
| Condition | Observation |
| pH | Maximum stability observed at pH 5.5. |
| Concentration | More stable above its critical micellar concentration (~51 µg/mL) as the labile ester is protected within the micelle. |
| Formulation | A formulation of 500 µg/mL this compound in 20 mM sodium succinate, 150 mM NaCl, pH 5.5, provided a shelf-life of over 2 years. |
Visualizations
Caption: Workflow for the orthogonal purification and analysis of this compound isomers.
References
- 1. A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant this compound with High Purity and Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adjuvant activity of this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isomerization and formulation stability of the vaccine adjuvant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Liquid Chromatography High-Resolution Tandem Mass Spectrometry Method to Quantify this compound Adjuvant and Its Degradation Products in Liposomal Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Methods of saponin purification from Quillaja sp. for vaccine adjuvant production [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound Adjuvant: Laboratory-Scale Purification Method and Formulation Into Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Methods for QS-21-Apiose Isomer Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the separation of the QS-21-apiose isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers by HPLC?
A1: The primary challenge is the structural similarity between the this compound-apiose and this compound-xylose isomers, which often co-elute.[1][2][3] Commercially available this compound is typically a mixture of these isomers.[1][4] Furthermore, this compound is susceptible to degradation in aqueous solutions through hydrolysis, forming deacylated products that can complicate the chromatogram.[5][6][7] The separation is difficult using standard reversed-phase (RP) HPLC methods alone.[2][8]
Q2: Why is my this compound peak purity low, and what are the common impurities?
A2: Low peak purity can be due to several factors. The starting material itself is a complex mixture.[9] Common impurities include other saponins from the Quillaja saponaria bark extract, as well as degradation products of this compound itself.[7] In aqueous solutions, this compound can hydrolyze at the ester linkage, leading to the formation of deacylated derivatives.[5][6] The presence of these closely related structures makes achieving high purity a significant challenge.
Q3: What is the stability of this compound in solution, and how can I minimize degradation during analysis?
A3: this compound is unstable in aqueous solutions, undergoing hydrolysis, particularly at neutral or alkaline pH.[4][6] Maximum stability is observed at a pH of 5.5.[5][9] To minimize degradation, it is recommended to prepare samples in a buffer at pH 5.5 and to analyze them promptly. This compound is also more stable in its micellar form.[5][9]
Q4: Which HPLC mode is most effective for separating this compound isomers?
A4: While reversed-phase (RP) chromatography is commonly used for the initial purification of saponins, it is often insufficient for resolving the this compound-apiose and xylose isomers.[2][7][8] Hydrophilic Interaction Chromatography (HILIC) has been shown to be more effective in separating these closely related isomers due to its different selectivity, which is based on the hydrophilic glycosyl groups.[1] An orthogonal, two-step approach combining RP-HPLC and HILIC is a highly effective strategy for achieving high purity separation.[1]
Troubleshooting Guide
Issue 1: Poor or No Separation of Isomer Peaks
| Potential Cause | Recommended Solution |
| Inappropriate Column Chemistry | Standard C18 columns may not provide sufficient selectivity for the isomers.[2][8] Switch to a HILIC column (e.g., bare silica, amide, or zwitterionic) for the second dimension of a two-step separation.[1] |
| Mobile Phase Composition Not Optimal | The mobile phase composition is critical for resolution. For HILIC, ensure a high percentage of organic solvent (e.g., acetonitrile) in the mobile phase. Experiment with different buffers, such as ammonium acetate, at a controlled pH (e.g., 5.8).[1] |
| Incorrect Gradient Program | A steep gradient may not allow for the separation of closely eluting isomers. Optimize the gradient to be shallower in the region where the isomers elute. For HILIC, an isocratic method may also be effective.[1] |
Issue 2: Broad or Tailing Peaks
| Potential Cause | Recommended Solution |
| Column Contamination or Degradation | Saponins can be adsorbed onto the column. Flush the column with a strong solvent.[10][11] If the problem persists, the column may need to be replaced. |
| Incompatibility of Sample Solvent and Mobile Phase | Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[10] |
| Low Mobile Phase Flow Rate | A flow rate that is too low can lead to band broadening. Adjust the flow rate to the optimal range for your column dimensions and particle size.[11] |
Issue 3: Ghost Peaks or Extraneous Peaks in the Chromatogram
| Potential Cause | Recommended Solution |
| Sample Degradation | This compound is labile and can degrade in solution.[5][6] Prepare samples fresh and use a stabilizing buffer (pH 5.5).[5][9] Analyze samples promptly after preparation. |
| Contaminated Mobile Phase or System | Use high-purity solvents and additives. Filter and degas the mobile phase before use.[11] If contamination is suspected, flush the entire HPLC system. |
| Injector Carryover | Residual sample from a previous injection can appear as a ghost peak. Implement a needle wash step with a strong solvent between injections.[10] |
Experimental Protocols
Protocol 1: Two-Step Orthogonal HPLC Purification of this compound Isomers
This protocol is based on a demonstrated method for achieving high-purity this compound.[1]
Step 1: Reversed-Phase HPLC (Initial Purification)
-
Column: Luna Omega Polar C18 (250 x 50 mm, 5 µm, 100 Å)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 85 mL/min
-
Gradient: 40-45% B
-
Detection: UV at 210 nm
-
Sample Loading: 100 mg/mL in 35% B
-
Objective: To separate this compound from other saponins and impurities in the crude extract. The fraction containing this compound is collected for the next step.
Step 2: Hydrophilic Interaction Chromatography (Isomer Separation)
-
Column: Syncronis HILIC (250 x 21.2 mm, 5 µm, 100 Å)
-
Mobile Phase: Isocratic 80:20 Acetonitrile:Water with 5 mM Ammonium Acetate (pH 5.8)
-
Flow Rate: 20 mL/min
-
Detection: UV at 210 nm
-
Sample Loading: 40 mg/mL in the mobile phase
-
Objective: To separate the this compound-apiose and this compound-xylose isomers.
Protocol 2: UPLC-MS/MS Analysis for Quantification
This protocol is adapted for the quantification of this compound and its degradation products.[8]
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 50% B
-
2-5 min: 50-90% B
-
5-7 min: 90% B
-
7-8 min: 90-50% B
-
8-10 min: 50% B
-
-
MS Detector: Q-Exactive Quadrupole-Orbitrap
-
Objective: To accurately quantify this compound isomers and their degradation products in a sample matrix.
Quantitative Data Summary
Table 1: HPLC Method Parameters for this compound Separation
| Parameter | Method 1 (RP-HPLC) [1] | Method 2 (HILIC) [1] | Method 3 (UPLC-MS) [8] |
| Column | Luna Omega Polar C18 | Syncronis HILIC | Agilent Zorbax Plus C18 |
| Dimensions | 250 x 50 mm, 5 µm | 250 x 21.2 mm, 5 µm | 4.6 x 50 mm, 1.8 µm |
| Mobile Phase | A: H₂O + 0.1% FAB: ACN + 0.1% FA | 80:20 ACN:H₂O + 5mM NH₄OAc (pH 5.8) | A: H₂O + 0.1% FAB: MeOH + 0.1% FA |
| Flow Rate | 85 mL/min | 20 mL/min | 0.5 mL/min |
| Mode | Gradient | Isocratic | Gradient |
| Detection | UV (210 nm) | UV (210 nm) | MS/MS |
FA: Formic Acid, ACN: Acetonitrile, NH₄OAc: Ammonium Acetate, MeOH: Methanol
Visualizations
Caption: Orthogonal two-step HPLC workflow for this compound isomer purification.
Caption: Decision tree for troubleshooting poor this compound isomer separation.
References
- 1. A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant this compound with High Purity and Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2024145204A1 - Modified this compound compositions and processes for producing the same and uses therefor - Google Patents [patents.google.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Isomerization and formulation stability of the vaccine adjuvant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Liquid Chromatography High-Resolution Tandem Mass Spectrometry Method to Quantify this compound Adjuvant and Its Degradation Products in Liposomal Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijsdr.org [ijsdr.org]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Mitigating Hemolysis Caused by QS-21 and its Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address hemolysis-related issues encountered during experiments with "QS-21-apiose isomer" and other this compound variants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its apiose isomer?
This compound is a potent immunological adjuvant purified from the bark of the Quillaja saponaria Molina tree. It is a triterpenoid saponin that exists as a mixture of two structural isomers: this compound-apiose and this compound-xylose, which differ in the terminal sugar of the linear tetrasaccharide chain. The apiose isomer is a significant component of this mixture.
Q2: Why does the this compound-apiose isomer cause hemolysis?
Like other saponins, the this compound-apiose isomer has amphiphilic properties, meaning it has both water-loving (hydrophilic) and fat-loving (hydrophobic) regions. This structure allows it to interact with and disrupt the membranes of red blood cells, which are rich in cholesterol. The hydrophobic triterpene core of this compound is believed to interact with cholesterol in the cell membrane, leading to the formation of pores or complexes that increase membrane permeability, ultimately causing the cells to rupture and release hemoglobin.
Q3: What is the primary method to mitigate hemolysis caused by the this compound-apiose isomer?
The most effective and widely used method to reduce the hemolytic activity of this compound and its isomers is to incorporate them into liposomes, particularly those containing cholesterol. Cholesterol in the liposomal bilayer acts as a "sink" for the this compound molecules, sequestering them and preventing their interaction with the cholesterol in red blood cell membranes.
Q4: Does formulating the this compound-apiose isomer into liposomes affect its adjuvant activity?
Formulating this compound into cholesterol-containing liposomes has been shown to decrease its hemolytic activity while retaining its potent adjuvant effects. This formulation strategy helps to separate the adjuvant properties from the inherent toxicity of the molecule.
Q5: Are there other strategies to reduce the hemolytic activity of this compound isomers?
Yes, researchers have explored the synthesis of this compound analogs with modified chemical structures. These modifications aim to reduce the molecule's interaction with red blood cell membranes while preserving its immunostimulatory properties. Studies have shown that certain synthetic analogs exhibit significantly lower hemolytic effects compared to the natural this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro hemolysis assays with this compound-apiose isomer.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background hemolysis in negative control | - Mechanical stress during red blood cell (RBC) preparation and handling.- Contamination of buffers or glassware.- Inappropriate buffer osmolality. | - Handle RBCs gently; avoid vigorous vortexing or pipetting.- Use sterile, pyrogen-free buffers and labware.- Ensure buffers are isotonic (e.g., phosphate-buffered saline, PBS). |
| Inconsistent or non-reproducible results | - Variability in RBC preparation.- Inaccurate pipetting of this compound solutions or RBC suspension.- Temperature fluctuations during incubation.- Micelle formation of this compound at higher concentrations, affecting its interaction with RBCs. | - Standardize the RBC washing and suspension preparation protocol.- Use calibrated pipettes and ensure proper mixing.- Maintain a constant incubation temperature (e.g., 37°C).- Be aware of the critical micelle concentration (CMC) of this compound. If high concentrations are tested, consider the impact of micelles on the assay. Dilution series should be carefully prepared. |
| Precipitation of this compound-apiose isomer in solution | - Poor solubility in the assay buffer. | - Prepare stock solutions in a suitable solvent (e.g., DMSO) and then dilute in the assay buffer. Ensure the final solvent concentration is low and consistent across all samples, including controls. |
| Unexpectedly low hemolysis with unformulated this compound | - Incorrect concentration of this compound solution.- Degraded this compound sample.- Insufficient incubation time. | - Verify the concentration of the stock solution.- Use a fresh, properly stored sample of this compound.- Ensure the incubation time is sufficient for hemolysis to occur (typically 1-4 hours). |
Data Presentation
The following table provides an illustrative template for summarizing quantitative data from a hemolysis assay comparing unformulated and liposomal-formulated this compound-apiose isomer. Note: The values presented here are for illustrative purposes only and should be determined experimentally.
| Compound | Concentration (µg/mL) | % Hemolysis (Mean ± SD) |
| Unformulated this compound-Apiose Isomer | 1 | 5.2 ± 0.8 |
| 5 | 25.7 ± 2.1 | |
| 10 | 68.3 ± 4.5 | |
| 20 | 95.1 ± 1.9 | |
| Liposomal this compound-Apiose Isomer | 1 | 0.8 ± 0.2 |
| 5 | 1.5 ± 0.4 | |
| 10 | 2.3 ± 0.6 | |
| 20 | 4.1 ± 1.1 | |
| Positive Control (e.g., 1% Triton X-100) | N/A | 100 |
| Negative Control (Buffer) | N/A | < 1 |
Experimental Protocols
Detailed Methodology for In Vitro Hemolysis Assay
This protocol describes a standard method for assessing the hemolytic activity of the this compound-apiose isomer.
1. Materials:
-
This compound-apiose isomer (and other formulations to be tested)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fresh, anticoagulated whole blood (e.g., human, rabbit, or sheep)
-
Triton X-100 (or other suitable lytic agent) for positive control
-
Microcentrifuge tubes
-
96-well microplate (flat-bottom)
-
Spectrophotometer (plate reader)
2. Preparation of Red Blood Cell (RBC) Suspension:
-
Collect whole blood in a tube containing an anticoagulant (e.g., heparin, EDTA).
-
Centrifuge the blood at 1000 x g for 10 minutes at 4°C.
-
Aspirate and discard the supernatant (plasma and buffy coat).
-
Resuspend the RBC pellet in 5 volumes of cold PBS.
-
Centrifuge at 1000 x g for 5 minutes at 4°C.
-
Repeat the washing steps (4 and 5) three more times.
-
After the final wash, resuspend the RBC pellet in PBS to prepare a 2% (v/v) RBC suspension.
3. Assay Procedure:
-
Prepare serial dilutions of the this compound-apiose isomer in PBS in microcentrifuge tubes.
-
Prepare controls:
-
Negative Control: PBS alone (represents 0% hemolysis).
-
Positive Control: A solution known to cause 100% hemolysis (e.g., 1% Triton X-100 in PBS).
-
-
In a 96-well plate, add 100 µL of each this compound dilution and the controls to triplicate wells.
-
Add 100 µL of the 2% RBC suspension to each well.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 1-4 hours.
-
After incubation, centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This wavelength corresponds to the peak absorbance of hemoglobin.
4. Calculation of Percent Hemolysis: Calculate the percentage of hemolysis for each sample using the following formula:
% Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
Where:
-
Abs_sample is the absorbance of the sample well.
-
Abs_neg_control is the absorbance of the negative control well.
-
Abs_pos_control is the absorbance of the positive control well.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for the in vitro hemolysis assay.
"QS-21-apiose isomer" formulation excipients to enhance stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of QS-21 and its apiose isomer through formulation with appropriate excipients.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges with this compound in aqueous solutions?
A1: this compound faces two main stability issues in aqueous solutions:
-
Isomerization: this compound is typically a mixture of two structural isomers, an apiose and a xylose variant, which can interconvert in solution.[1][2] Specifically, intramolecular trans-esterification of the fatty acid moiety occurs between the 3- and 4-hydroxyl groups of the fucose ring.[1]
-
Hydrolytic Degradation: The ester bond linking the fatty acid to the fucose ring is susceptible to hydrolysis.[1][3] This degradation is dependent on both pH and temperature, leading to the formation of deacylated products like this compound HP, which may have a reduced immunological profile.[4]
Q2: What is the optimal pH for this compound stability?
A2: The pH of maximum stability for this compound is approximately 5.5.[1][5] This pH minimizes the degradation of the ester linkages.[1] At a more neutral pH, such as 7.4, which is common for vaccine formulations, this compound undergoes spontaneous degradation.[4]
Q3: How does micelle formation affect this compound stability?
A3: this compound is an amphiphilic molecule that forms micelles in aqueous solutions above a certain concentration, known as the Critical Micellar Concentration (CMC).[3] The CMC for this compound in a succinate buffer has been measured at 51 ± 9 µg/mL.[1][5] Formulations where this compound exists in a micellar state exhibit greater stability.[1][3] It is presumed that the labile ester bond is protected within the hydrophobic core of the micelle, shielding it from hydrolysis.[1][3][5]
Q4: Which excipients are commonly used to stabilize this compound formulations?
A4: Several excipients can be incorporated to enhance the stability and reduce the toxicity of this compound formulations:
-
Lipids (Cholesterol and Phospholipids): Incorporating this compound into liposomes, particularly those containing cholesterol, is a well-established method.[5][6] This approach is used in advanced adjuvant systems like AS01, which contains this compound, monophosphoryl lipid A (MPL), cholesterol, and a phospholipid like dioleoyl phosphatidylcholine (DOPC).[7][8] Liposomal formulation reduces hemolytic activity while maintaining potent adjuvant effects.[5][6]
-
Polysorbate 80: This non-ionic surfactant has been shown to be effective in minimizing the lytic effects of this compound.
-
Hydroxypropyl-β-cyclodextrin: This excipient is also effective in reducing the lytic activity associated with this compound.
-
Aluminum Hydroxide: Can be used to minimize the lytic effect of this compound.
Q5: Can lyophilization improve the shelf-life of this compound formulations?
A5: Yes, lyophilization (freeze-drying) is a highly effective strategy for improving the long-term stability of this compound. By removing water, the process inhibits hydrolytic degradation pathways.[9][10] This results in a dry powder that can be reconstituted before use, offering an extended shelf-life and reducing the need for stringent cold-chain storage.[9][10]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound potency in liquid formulation. | Incorrect pH: Formulation pH may be outside the optimal range (e.g., neutral or alkaline), accelerating ester hydrolysis.[4] | Adjust the formulation pH to 5.5 using a suitable buffer system, such as sodium succinate.[1][5] |
| Low this compound Concentration: The concentration may be below the CMC, leaving the molecule susceptible to degradation.[1] | Increase the this compound concentration to above 51 µg/mL to promote the formation of stabilizing micelles.[1][5] | |
| High hemolytic activity observed in in vitro assays. | Unformulated this compound: Free this compound is known to have hemolytic properties.[11] | Formulate this compound into cholesterol-containing liposomes to reduce its interaction with red blood cell membranes.[5][6][11] Alternatively, screen excipients like Polysorbate 80 or hydroxypropyl-β-cyclodextrin. |
| Precipitation or aggregation in the formulation. | Excipient Incompatibility: The chosen buffer or other excipients may not be compatible with this compound or other formulation components. | Conduct compatibility studies with different buffer systems and excipients. Consider incorporating this compound into a liposomal delivery system like AS01.[7] |
| Inconsistent adjuvant activity between batches. | Isomer Ratio Variability: The ratio of the apiose to xylose isomers may be shifting during storage, or the initial ratio may vary.[1] | Use a validated analytical method (e.g., RP-HPLC) to monitor the isomeric ratio over time under defined storage conditions. Control storage temperature and pH. |
| Degradation to this compound HP: Formation of the deacylated product can lead to a loss of Th1-stimulating activity.[4] | Confirm the identity and quantity of degradation products using LC-MS.[4] Optimize the formulation for stability (pH 5.5, lyophilization) to prevent this degradation.[1][9] |
Quantitative Data Summary
Table 1: Optimal Formulation Parameters for this compound Stability
| Parameter | Recommended Value | Rationale | Reference(s) |
| pH | 5.5 | Minimizes ester hydrolysis | [1][5] |
| Minimum Concentration | > 51 ± 9 µg/mL | Promotes protective micelle formation | [1][5] |
| Storage Form | Lyophilized Powder | Prevents hydrolytic degradation | [9][10] |
Table 2: Example of a Stable Liquid this compound Formulation
| Component | Concentration | Purpose | Reference(s) |
| This compound | 500 µg/mL | Active Adjuvant | [1][5] |
| Sodium Succinate | 20 mM | Buffering Agent (maintains pH 5.5) | [1][5] |
| Sodium Chloride | 150 mM | Isotonicity Agent | [1][5] |
| Resulting Shelf-Life | > 2 years | [1][5] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by Reverse-Phase HPLC (RP-HPLC)
This method is used to monitor the isomerization and degradation of this compound over time.
-
Sample Preparation: Prepare this compound formulations with different excipients, pH values, and concentrations. Store them under desired temperature conditions (e.g., 4°C, 25°C, 40°C). At specified time points (e.g., 0, 1, 3, 6 months), withdraw an aliquot for analysis.
-
HPLC System: Use a standard HPLC system equipped with a C18 column and a UV detector set to an appropriate wavelength for saponin detection (e.g., 210 nm).
-
Mobile Phase: A gradient of acetonitrile and water, often with an ion-pairing agent like trifluoroacetic acid (TFA), is typically used to separate the isomers and degradation products.
-
Analysis: Inject the sample onto the column. The apiose and xylose isomers will appear as distinct, closely eluting peaks. Degradation products, such as the deacylated this compound HP, will typically have a shorter retention time.
-
Quantification: Integrate the peak areas for the isomers and any degradation products. Calculate the percentage of intact this compound remaining and the change in the isomer ratio over time to determine the stability of the formulation.
Protocol 2: Determination of Critical Micellar Concentration (CMC) by a Fluorescent Probe Method
This protocol determines the concentration at which this compound begins to form micelles.
-
Materials: A fluorescent probe that is sensitive to hydrophobic environments (e.g., pyrene, diphenylhexatriene). A series of this compound dilutions in the desired buffer (e.g., 20 mM sodium succinate, pH 5.5).
-
Procedure: a. Add a small, constant amount of the fluorescent probe to each this compound dilution. b. Incubate the solutions to allow for equilibration. c. Measure the fluorescence intensity of each sample using a spectrofluorometer.
-
Data Analysis: a. Plot the fluorescence intensity (or a ratio of intensities at different emission wavelengths, in the case of pyrene) against the concentration of this compound. b. The plot will show a significant change in the slope at the point where micelles begin to form and sequester the hydrophobic probe. c. The concentration at this inflection point is the CMC.[1]
Visualizations
Caption: this compound isomerization and hydrolytic degradation pathway.
Caption: Workflow for developing a stable this compound formulation.
Caption: Key factors influencing this compound formulation stability.
References
- 1. Isomerization and formulation stability of the vaccine adjuvant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of semisynthetic saponin immunostimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atomic Model and Micelle Dynamics of this compound Saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Adjuvant: Laboratory-Scale Purification Method and Formulation Into Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 7. pnas.org [pnas.org]
- 8. Natural and Synthetic Saponins as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of lyophilized and spray dried vaccine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Potentials of saponins-based adjuvants for nasal vaccines [frontiersin.org]
Strategies to reduce the toxicity of "QS-21-apiose isomer"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the QS-21-apiose isomer. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on strategies to mitigate toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound-apiose isomer toxicity?
The primary toxicity associated with the this compound-apiose isomer, a potent vaccine adjuvant, is its hemolytic activity.[1][2] This is largely attributed to its amphiphilic nature, which allows it to interact with and disrupt cell membranes, particularly by binding to cholesterol in the erythrocyte membrane, leading to pore formation and cell lysis.[1][3][4] At injection sites, this can manifest as necrosis.[3]
Q2: How can the purity of the this compound-apiose isomer affect its toxicity?
Impurities from the extraction and purification process of Quillaja saponaria bark can contribute to the overall toxicity of a this compound preparation. Utilizing highly purified this compound (>97%) can help to minimize adverse effects not directly caused by the apiose isomer itself.
Q3: What are the main strategies to reduce the toxicity of the this compound-apiose isomer?
The main strategies to reduce the toxicity of the this compound-apiose isomer fall into three categories:
-
Purification: Employing advanced purification techniques to ensure high purity.
-
Formulation: Incorporating the isomer into liposomal or other nanoparticle delivery systems.[2][3]
-
Chemical Modification: Synthesizing analogs of the this compound molecule with altered structural components to reduce inherent toxicity while preserving adjuvant activity.
Q4: How does liposomal formulation reduce the toxicity of the this compound-apiose isomer?
Formulating the this compound-apiose isomer into liposomes, particularly those containing cholesterol, significantly reduces its hemolytic activity.[2][5] The cholesterol within the liposome acts as a "sink" for the this compound molecules, preventing them from interacting with the cholesterol in red blood cell membranes.[3][4] This sequestration of this compound within the liposome minimizes its ability to cause cell lysis.[5]
Q5: Can modifying the structure of the this compound-apiose isomer reduce its toxicity?
Yes, chemical modification is a promising strategy. Studies have shown that modifications to the acyl chain and truncation of the linear tetrasaccharide domain of this compound can lead to analogs with reduced toxicity. For instance, certain synthetic analogs have demonstrated lower hemolytic effects compared to the natural this compound.[6]
Troubleshooting Guides
Issue 1: High levels of hemolysis observed in in vitro assays.
| Possible Cause | Troubleshooting Step |
| High Concentration of Free this compound | 1. Verify the concentration of the this compound-apiose isomer solution. 2. If using a liposomal formulation, ensure that the encapsulation efficiency is high and that there is minimal free this compound. 3. Consider reducing the concentration of the isomer in your assay. |
| Suboptimal Liposomal Formulation | 1. Review the lipid composition of your liposomes. The inclusion of cholesterol is critical for sequestering this compound. 2. Assess the size and stability of the liposomes. Aggregation or instability can lead to the release of this compound. 3. Refer to the detailed liposomal formulation protocol below. |
| Purity of this compound Isomer | 1. Confirm the purity of your this compound-apiose isomer using analytical techniques such as HPLC. 2. If purity is low, consider repurification using methods like reversed-phase chromatography followed by hydrophilic interaction chromatography. |
Issue 2: Injection site reactions (e.g., inflammation, necrosis) in in vivo studies.
| Possible Cause | Troubleshooting Step |
| Toxicity of Unformulated this compound | 1. Avoid using unformulated this compound-apiose isomer for in vivo studies if possible. 2. Encapsulate the isomer into a well-characterized liposomal delivery system to mitigate local toxicity.[3] |
| High Dose of this compound | 1. Perform a dose-response study to determine the minimum effective dose with acceptable local tolerability. 2. Consider co-formulation with other adjuvants, such as MPLA in a liposomal system (AS01-like), which can allow for a lower dose of this compound while maintaining high adjuvanticity.[5] |
| Instability of Formulation | 1. Assess the stability of your formulation under storage and experimental conditions. 2. Degradation of the formulation can lead to the release of toxic this compound. |
Quantitative Data on Toxicity Reduction Strategies
While comprehensive head-to-head quantitative data on the toxicity of the this compound-apiose isomer versus its modified counterparts is still emerging, the following table summarizes the qualitative and semi-quantitative findings from various studies.
| Strategy | Compound/Formulation | Toxicity Metric | Result Compared to this compound | Reference |
| Liposomal Formulation | This compound in cholesterol-containing liposomes | Hemolytic Activity | Significantly reduced | [2][5] |
| Chemical Modification | Synthetic Analogs (L1-L8) | Hemolytic Activity | Lower hemolytic effects; minimal hemolysis | [6] |
| Isomer Ratio Modification | Modified apiose:xylose isomer ratio | Overall Toxicity | No difference in toxicity with potentially greater adjuvanticity | [7] |
Experimental Protocols
Protocol 1: Purification of this compound from Quil-A®
This protocol is adapted from a method for laboratory-scale purification.
Materials:
-
Quil-A® saponin mixture
-
Silica gel for liquid chromatography
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Water, Acetonitrile (ACN), Trifluoroacetic acid (TFA)
-
Preparative HPLC system with a C18 column
Methodology:
-
Preliminary Purification on Silica Gel: a. Dissolve Quil-A® in a minimal amount of MeOH. b. Prepare a silica gel column equilibrated with DCM. c. Load the dissolved Quil-A® onto the column. d. Elute with a stepwise gradient of MeOH in DCM. e. Collect fractions and analyze by analytical HPLC to identify those enriched in this compound. f. Pool the this compound enriched fractions and evaporate the solvent.
-
Purification by Preparative HPLC: a. Dissolve the enriched this compound fraction in the HPLC mobile phase (e.g., a mixture of water and ACN with 0.1% TFA). b. Inject the solution onto a preparative C18 HPLC column. c. Elute with a gradient of ACN in water (both with 0.1% TFA). d. Monitor the elution profile at 210 nm and collect the peaks corresponding to the this compound isomers. e. Lyophilize the purified fractions to obtain pure this compound.
Protocol 2: Formulation of this compound-Apiose Isomer into Liposomes
This protocol describes a common method for preparing cholesterol-containing liposomes and incorporating this compound.
Materials:
-
Dioleoylphosphatidylcholine (DOPC)
-
Cholesterol
-
Purified this compound-apiose isomer
-
Phosphate-buffered saline (PBS)
-
Chloroform
-
Rotary evaporator
-
Sonication device (probe or bath)
-
Extrusion equipment with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Hydration: a. Dissolve DOPC and cholesterol in chloroform in a round-bottom flask. b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall. c. Further dry the film under vacuum for at least 1 hour to remove residual solvent. d. Hydrate the lipid film with a PBS solution containing the desired concentration of the this compound-apiose isomer by vortexing.
-
Liposome Sizing: a. The resulting multilamellar vesicles (MLVs) can be downsized by sonication or extrusion. b. For extrusion, pass the MLV suspension repeatedly through polycarbonate membranes with a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).
-
Characterization: a. Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS). b. Assess the encapsulation efficiency of this compound by separating the liposomes from the unencapsulated isomer (e.g., by dialysis or size exclusion chromatography) and quantifying the amount of this compound in the liposomal fraction.
Visualizations
Signaling Pathway of this compound Induced Hemolysis
Caption: Mechanism of this compound-induced hemolysis.
Experimental Workflow for Liposomal Formulation of this compound
Caption: Workflow for this compound liposome preparation.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. QS21-Initiated Fusion of Liposomal Small Unilamellar Vesicles to Form ALFQ Results in Concentration of Most of the Monophosphoryl Lipid A, QS21, and Cholesterol in Giant Unilamellar Vesicles [mdpi.com]
- 5. Chemical and biological characterization of vaccine adjuvant this compound produced via plant cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Immunoadjuvant this compound Analogs and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QS21-Initiated Fusion of Liposomal Small Unilamellar Vesicles to Form ALFQ Results in Concentration of Most of the Monophosphoryl Lipid A, QS21, and Cholesterol in Giant Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: QS-21-Apiose Isomer Lyophilization and Reconstitution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the QS-21-apiose isomer. The information provided addresses common challenges encountered during the lyophilization and reconstitution of this potent saponin adjuvant.
Frequently Asked Questions (FAQs)
Q1: What is the this compound-apiose isomer and why is its stability a concern?
This compound is a saponin adjuvant purified from the bark of the Quillaja saponaria Molina tree. It exists as a mixture of isomers. One important isomeric difference is in the terminal sugar of the linear tetrasaccharide chain, which can be either D-apiose or D-xylose.[1] The ratio of these isomers can be critical for the adjuvant's effectiveness. This compound is chemically unstable in aqueous solutions, primarily due to hydrolysis of the ester bond linking the fatty acyl chain to the fucose residue. This degradation can lead to a loss of adjuvant activity. Lyophilization (freeze-drying) is a common strategy to improve the long-term stability of this compound formulations.
Q2: What are the main goals of lyophilizing the this compound-apiose isomer?
The primary goals of lyophilizing the this compound-apiose isomer are:
-
Enhance long-term stability: By removing water, the hydrolytic degradation of the this compound molecule is minimized, preserving its chemical integrity and biological activity during storage.
-
Preserve the apiose/xylose isomer ratio: A well-designed lyophilization process aims to maintain the original isomeric composition, which is crucial for consistent adjuvant performance.
-
Facilitate shipping and storage: A lyophilized powder is more stable at a wider range of temperatures compared to a liquid formulation, simplifying logistics.
-
Enable flexible dosing: A stable lyophilized product can be reconstituted to the desired concentration at the time of use.
Q3: What are the key challenges during the lyophilization of the this compound-apiose isomer?
Researchers may encounter several challenges during the lyophilization of the this compound-apiose isomer, including:
-
Chemical degradation: Even during the freezing and drying processes, improper conditions can lead to hydrolysis or other chemical modifications.
-
Physical changes: The lyophilized cake may collapse if the formulation is not optimized or if the drying temperature is too high, leading to a poor appearance and difficulty in reconstitution.
-
Isomerization: The stress of freezing and drying could potentially alter the ratio of the apiose and xylose isomers.
-
Incomplete drying: Residual moisture can compromise the long-term stability of the lyophilized product.
Q4: What are the common difficulties faced during the reconstitution of lyophilized this compound-apiose isomer?
Common issues upon reconstitution include:
-
Incomplete dissolution: The lyophilized cake may not fully dissolve, leading to a cloudy or particulate suspension.
-
Foaming: Saponins are known for their foaming properties, which can make accurate withdrawal from the vial difficult.
-
Precipitation: The this compound-apiose isomer may precipitate out of solution after reconstitution, especially if the wrong solvent is used or if the pH is not optimal.
-
Loss of activity: The process of reconstitution, if not performed correctly, could potentially lead to degradation and a decrease in adjuvant potency.
Troubleshooting Guides
Lyophilization Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Cake Appearance (e.g., collapse, cracking, meltback) | Formulation does not have a high enough collapse temperature. | Add or increase the concentration of a bulking agent such as sucrose or mannitol. Optimize the ratio of cryoprotectant to bulking agent. |
| Freezing rate is too slow or too fast. | An optimal freezing rate is crucial. Slow freezing can lead to large ice crystals that may disrupt the structure, while very rapid freezing can result in small ice crystals that impede water vapor removal during sublimation. Experiment with different freezing rates to find the optimal condition for your formulation. | |
| Shelf temperature during primary drying is too high. | Ensure the shelf temperature is maintained below the collapse temperature of the formulation. | |
| High Residual Moisture Content | Primary or secondary drying time is insufficient. | Extend the duration of the primary and/or secondary drying phases. |
| Chamber pressure is too high during primary drying. | Lower the chamber pressure to facilitate more efficient sublimation. | |
| Inefficient heat transfer to the product. | Ensure good contact between the vials and the lyophilizer shelves. | |
| Evidence of Chemical Degradation (post-lyophilization analysis) | pH of the pre-lyophilization solution is not optimal. | The pH for maximum stability of this compound in aqueous solution is 5.5.[2] Adjust the pH of the formulation to be within the optimal range before lyophilization. |
| Exposure to high temperatures during secondary drying. | While secondary drying requires higher temperatures to remove bound water, excessive heat can accelerate degradation. Optimize the temperature and duration of this phase. |
Reconstitution Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reconstitution | Improper choice of reconstitution medium. | Use a buffer system that is compatible with the this compound-apiose isomer. A common approach is to use a buffer at a slightly acidic pH (e.g., pH 5.5-6.5) to maintain stability. |
| Poorly formed lyophilized cake. | Optimize the lyophilization cycle to produce a more porous and elegant cake structure that allows for rapid ingress of the reconstitution fluid. | |
| Insufficient mixing. | Gently swirl or rock the vial to facilitate dissolution. Avoid vigorous shaking, which can cause excessive foaming. | |
| Excessive Foaming upon Reconstitution | Inherent property of saponins. | Use a slow and gentle reconstitution technique. Inject the reconstitution fluid slowly down the side of the vial. Consider the inclusion of a small amount of a non-ionic surfactant like Polysorbate 80 in the formulation, which has been shown to reduce the injection site pain associated with this compound and may help with formulation properties. |
| Precipitation after Reconstitution | pH of the reconstitution medium is outside the optimal range. | Ensure the reconstitution buffer has a pH that maintains the solubility and stability of this compound (ideally around pH 5.5).[2] |
| Concentration of this compound is too high for the chosen solvent. | This compound is more stable in its micellar form, which occurs above its critical micelle concentration (CMC) of approximately 51 µg/mL.[2] Ensure the reconstituted concentration is appropriate for the formulation. If a higher concentration is needed, formulation adjustments may be necessary. | |
| Interaction with components of the reconstitution medium. | Ensure all components of the reconstitution medium are compatible with the this compound-apiose isomer. |
Experimental Protocols
Illustrative Lyophilization Protocol for this compound-Apiose Isomer
This protocol is a general guideline and should be optimized for your specific formulation and lyophilizer.
1. Formulation Preparation:
-
Dissolve the this compound-apiose isomer in a suitable buffer (e.g., 20 mM sodium succinate, pH 5.5) to the desired concentration.[2]
-
Add a cryoprotectant/bulking agent (e.g., sucrose or mannitol) at an optimized concentration (e.g., 2-5% w/v).
-
Optionally, include a stabilizer such as a low concentration of Polysorbate 80.
-
Sterile filter the final formulation through a 0.22 µm filter.
2. Filling and Loading:
-
Aseptically fill the formulation into sterile lyophilization vials.
-
Partially insert sterile lyophilization stoppers.
-
Load the filled vials onto the shelves of the lyophilizer.
3. Lyophilization Cycle:
-
Freezing:
-
Cool the shelves to -40°C at a rate of 1°C/minute.
-
Hold at -40°C for at least 2 hours to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Reduce the chamber pressure to 100 mTorr.
-
Increase the shelf temperature to -10°C over 2 hours.
-
Hold at -10°C and 100 mTorr for 24-48 hours, or until the product temperature begins to rise towards the shelf temperature, indicating the completion of sublimation.
-
-
Secondary Drying (Desorption):
-
Increase the shelf temperature to 25°C at a rate of 0.2°C/minute.
-
Hold at 25°C and 100 mTorr for 8-12 hours to remove residual moisture.
-
-
Stoppering and Unloading:
-
Backfill the chamber with sterile, dry nitrogen to atmospheric pressure.
-
Fully stopper the vials under vacuum or nitrogen.
-
Remove the vials from the lyophilizer and seal with aluminum caps.
-
Reconstitution Protocol
1. Preparation:
-
Allow the lyophilized this compound-apiose isomer vial and the reconstitution medium to come to room temperature.
-
The reconstitution medium should be sterile and of a composition that ensures stability (e.g., sterile Water for Injection, or a buffer at pH 5.5-6.5).
2. Reconstitution:
-
Using a sterile syringe and needle, slowly inject the required volume of the reconstitution medium down the inner wall of the vial to minimize foaming.
-
Gently swirl the vial until the lyophilized cake is completely dissolved. Avoid vigorous shaking.
-
Visually inspect the solution to ensure it is clear and free of particulates.
Visualizations
Caption: Workflow for the lyophilization of this compound-apiose isomer.
Caption: Recommended process for reconstituting lyophilized this compound-apiose isomer.
Caption: Primary degradation pathway of this compound in aqueous solution.
References
Validation & Comparative
A Comparative Analysis of QS-21-apiose and QS-21-xylose Isomer Adjuvant Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the adjuvant potency of the two principal isomers of QS-21: the apiose and xylose forms. This compound, a saponin purified from the bark of the Quillaja saponaria tree, is a potent adjuvant used in several licensed and investigational vaccines. Naturally occurring this compound is a mixture of these two structural isomers, with the apiose form being the major component (~65%) and the xylose form the minor (~35%).[1][2] This comparison relies on key experimental data from preclinical evaluations of the synthetically produced, pure isomers.
Executive Summary
Preclinical studies utilizing synthetic, highly purified forms of this compound-apiose (Sthis compound-Api) and this compound-xylose (Sthis compound-Xyl) have demonstrated that the two isomers possess comparable adjuvant activity and toxicity profiles.[1][2] When evaluated individually or as a reconstituted mixture mimicking the natural composition, both isomers elicit robust antibody responses comparable to that of naturally derived this compound.[1] This indicates that the variation in the terminal sugar of the linear tetrasaccharide domain does not significantly impact the adjuvant function of the molecule.
Data Presentation: Adjuvant Potency and Toxicity
The following tables summarize the key findings from a preclinical evaluation of synthetic this compound isomers co-administered with a GD3-KLH melanoma antigen vaccine in mice.[1]
Table 1: Anti-GD3 Antibody Titers (IgM and IgG) in Mice
| Adjuvant (10 µ g/injection ) | Mean IgM Titer | Mean IgG Titer |
| No Adjuvant | <10 | <10 |
| Natural this compound (Pthis compound) | 2,560 | 320 |
| Synthetic this compound-apiose (Sthis compound-Api) | 2,560 | 640 |
| Synthetic this compound-xylose (Sthis compound-Xyl) | 2,560 | 640 |
| Reconstituted Synthetic this compound (Sthis compound) | 2,560 | 640 |
Table 2: Anti-KLH Antibody Titers (IgM and IgG) in Mice
| Adjuvant (10 µ g/injection ) | Mean IgM Titer | Mean IgG Titer |
| No Adjuvant | 1,600 | 1,600 |
| Natural this compound (Pthis compound) | >102,400 | >102,400 |
| Synthetic this compound-apiose (Sthis compound-Api) | >102,400 | >102,400 |
| Synthetic this compound-xylose (Sthis compound-Xyl) | >102,400 | >102,400 |
| Reconstituted Synthetic this compound (Sthis compound) | >102,400 | >102,400 |
Table 3: Toxicity Assessment - Mean Percent Weight Change in Mice
| Adjuvant (10 µ g/injection ) | Day 1 | Day 2 | Day 3 | Day 7 |
| No Adjuvant | +0.5% | +1.5% | +2.0% | +4.0% |
| Natural this compound (Pthis compound) | -8.0% | -4.0% | -1.5% | +3.0% |
| Synthetic this compound-apiose (Sthis compound-Api) | -7.5% | -3.5% | -1.0% | +3.5% |
| Synthetic this compound-xylose (Sthis compound-Xyl) | -8.5% | -4.5% | -2.0% | +2.5% |
| Reconstituted Synthetic this compound (Sthis compound) | -8.0% | -4.0% | -1.5% | +3.0% |
Experimental Protocols
The data presented above was generated using the following experimental design:
1. Animal Model and Vaccination Protocol:
-
Animal Model: C57BL/6 mice (female, 6-8 weeks old), with five mice per group.
-
Antigen: GD3-KLH (Keyhole Limpet Hemocyanin) conjugate vaccine (5 µg per injection).
-
Adjuvants: Natural this compound (Pthis compound), Synthetic this compound-apiose (Sthis compound-Api), Synthetic this compound-xylose (Sthis compound-Xyl), and a reconstituted 65:35 mixture of the synthetic isomers (Sthis compound). A control group received the antigen with no adjuvant.
-
Vaccination Schedule: Mice were immunized via subcutaneous injections on days 0, 7, and 14, with a booster injection on day 65.
-
Sample Collection: Sera were collected on day 72 for antibody titer analysis.
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination:
-
Plate Coating: ELISA plates were coated with the antigen (GD3 or KLH) at a concentration of 1-5 µg/mL in a carbonate-bicarbonate buffer and incubated overnight at 4°C.
-
Blocking: Plates were washed and then blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Serial dilutions of the collected mouse sera were added to the wells and incubated for 1-2 hours at room temperature.
-
Detection Antibody: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgM or IgG was added to the wells and incubated for 1 hour.
-
Substrate Addition: Following another wash step, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution was added, leading to a colorimetric reaction.
-
Data Analysis: The reaction was stopped with an acidic solution, and the absorbance was read at 450 nm using a microplate reader. The antibody titer was defined as the reciprocal of the highest serum dilution that yielded a positive reading.
3. Toxicity Assessment:
-
Toxicity was evaluated by monitoring the weight of the mice on days 0, 1, 2, 3, and 7 following the initial vaccination. The percentage of weight change relative to the initial weight was calculated.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound and the experimental workflow for comparing the isomers.
Caption: this compound signaling pathway involving NLRP3 inflammasome activation in an APC.
Caption: Experimental workflow for comparing the adjuvant potency of this compound isomers.
Conclusion
References
A Head-to-Head Comparison of QS-21-Apiose Isomer and MPLA Adjuvants: A Guide for Researchers
For Immediate Publication
[CITY, STATE] – [Date] – In the landscape of vaccine development, the choice of adjuvant is critical in modulating the potency and quality of the immune response. This guide provides a detailed, data-driven comparison of two leading adjuvants: the apiose isomer of Quil-A saponin, QS-21, and Monophosphoryl Lipid A (MPLA), a derivative of lipopolysaccharide (LPS). This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in vaccine formulation.
Executive Summary
Both this compound-apiose isomer, the primary component of the this compound saponin adjuvant, and MPLA are potent immunostimulants that enhance adaptive immune responses to co-administered antigens. While both adjuvants promote a robust immune response, they operate through distinct signaling pathways, resulting in different immunological profiles. MPLA, a Toll-like receptor 4 (TLR4) agonist, primarily drives a Th1-biased response. This compound, a triterpene saponin, is understood to induce a more balanced Th1 and Th2 response and also activates the NLRP3 inflammasome. Their synergistic potential is leveraged in combination adjuvants like AS01.
Mechanism of Action
MPLA: A TLR4 Agonist
MPLA is a detoxified derivative of LPS, the major component of the outer membrane of Gram-negative bacteria. It exerts its adjuvant effect by engaging the TLR4 signaling pathway. Upon binding to the TLR4/MD-2 complex on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages, MPLA initiates a signaling cascade. Notably, MPLA is considered a TRIF-biased agonist, meaning it preferentially activates the TRIF-dependent signaling pathway over the MyD88-dependent pathway.[1][2] This leads to the production of Type I interferons and the upregulation of co-stimulatory molecules, ultimately promoting a Th1-skewed cellular immune response, characterized by the production of IFN-γ.[1][2]
This compound-Apiose Isomer: A Saponin Adjuvant
This compound is a natural mixture of two isomers, with the apiose-substituted variant being the more abundant (approximately 65%).[3] The precise molecular targets of this compound are not as clearly defined as for MPLA. However, it is known to induce a broad immune response, encompassing both humoral (Th2) and cellular (Th1) immunity.[4] A key aspect of this compound's mechanism is its ability to activate the NLRP3 inflammasome in APCs, leading to the release of pro-inflammatory cytokines IL-1β and IL-18.[4] This activation is thought to be a critical step in its adjuvant activity. This compound also enhances the cross-presentation of antigens by dendritic cells, leading to more potent CD8+ T cell responses.
Signaling Pathway Diagrams
Caption: MPLA Signaling Pathway via TLR4.
Caption: this compound-Apiose Isomer Signaling Pathway.
Head-to-Head Performance Data
Direct comparative studies of the purified this compound-apiose isomer against MPLA are limited. The following tables summarize available data comparing the effects of MPLA and the this compound mixture, which is predominantly the apiose isomer.
Table 1: Humoral Immune Response
| Adjuvant | Antigen | Antibody Titer (Endpoint Titer) | Isotype Profile | Reference |
| MPLA | HIV-1 gp120 | Lower than this compound | Predominantly IgG2a/c (indicative of Th1) | [Buglione-Corbett et al., 2013] |
| This compound | HIV-1 gp120 | Higher than MPLA | Mixed IgG1 and IgG2a/c (indicative of Th1/Th2) | [Buglione-Corbett et al., 2013] |
| MPLA | P. berghei PSOP25 | Lower than CpG, comparable to this compound | Not specified | [Evaluation of different types of adjuvants in a malaria transmission-blocking vaccine, 2024][5] |
| This compound | P. berghei PSOP25 | Lower than CpG, comparable to MPLA | Not specified | [Evaluation of different types of adjuvants in a malaria transmission-blocking vaccine, 2024][5] |
Table 2: Cellular Immune Response
| Adjuvant | Antigen | T-Cell Response (Parameter) | Cytokine Profile | Reference |
| MPLA | HIV-1 gp120 | Lower CD4+ T cell response than this compound | Primarily IFN-γ | [Buglione-Corbett et al., 2013] |
| This compound | HIV-1 gp120 | Higher CD4+ T cell response than MPLA | IFN-γ and IL-4 | [Buglione-Corbett et al., 2013] |
| MPLA | Hepatitis B Surface Antigen (HBsAg) | Lower IFN-γ and IL-2 producing CD4+ T cells than AS01 | Th1-biased | [Updated insights into the mechanism of action and clinical profile of the immunoadjuvant this compound: A review, 2019][3] |
| This compound | Hepatitis B Surface Antigen (HBsAg) | Lower IFN-γ and IL-2 producing CD4+ T cells than AS01 | Th1/Th2 balanced | [Updated insights into the mechanism of action and clinical profile of the immunoadjuvant this compound: A review, 2019][3] |
Table 3: Cytokine Induction Profile
| Adjuvant | Key Cytokines Induced | Predominant Immune Bias | Reference |
| MPLA | IFN-γ, IL-12, Type I IFNs | Th1 | [1][2] |
| This compound | IFN-γ, IL-4, IL-5, IL-1β, IL-18 | Th1 / Th2 Balanced | [Buglione-Corbett et al., 2013][4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of adjuvant performance. Below are outlines for key immunological assays.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
Objective: To quantify antigen-specific antibody levels in serum.
-
Plate Coating: Coat 96-well microplates with the antigen of interest (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash plates three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% skim milk in PBST) for 1-2 hours at room temperature.
-
Sample Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG1 or IgG2a) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a substrate solution (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The endpoint titer is determined as the reciprocal of the highest dilution giving an absorbance value above a pre-determined cut-off.
Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Response Measurement
Objective: To enumerate antigen-specific cytokine-secreting T-cells.
-
Plate Preparation: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate and block with a sterile blocking buffer.
-
Cell Plating: Add isolated splenocytes or peripheral blood mononuclear cells (PBMCs) to the wells in the presence of the specific antigen or a positive control (e.g., PMA/ionomycin).
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours.
-
Cell Removal: Wash the plate to remove the cells.
-
Detection Antibody: Add a biotinylated detection antibody for the target cytokine and incubate.
-
Enzyme Conjugate: Add streptavidin-alkaline phosphatase (or HRP) and incubate.
-
Spot Development: Add a substrate solution to develop colored spots, each representing a cytokine-secreting cell.
-
Data Analysis: Wash and dry the plate, then count the spots using an ELISpot reader.
Caption: A typical experimental workflow.
Conclusion
The choice between the this compound-apiose isomer and MPLA as a vaccine adjuvant will depend on the specific requirements of the vaccine and the desired immune response. MPLA is a well-characterized TLR4 agonist that reliably induces a strong Th1 response, making it suitable for vaccines against intracellular pathogens. The this compound-apiose isomer, as the major component of this compound, offers the advantage of inducing a broader, more balanced Th1 and Th2 response, which can be beneficial for generating both robust antibody and cellular immunity. Furthermore, the demonstrated synergy between MPLA and this compound in formulations like AS01 highlights the potential for combination adjuvants to elicit superior and more durable immune responses than either component alone. Researchers should carefully consider the immunological profile of their target pathogen and the desired protective mechanisms when selecting an adjuvant or adjuvant system.
References
- 1. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of different types of adjuvants in a malaria transmission-blocking vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
QS-21-Apiose Isomer vs. Alum Adjuvant: A Comparative Guide on Th1/Th2 Immune Response Bias
For Researchers, Scientists, and Drug Development Professionals
In the landscape of vaccine adjuvant development, the ability to modulate the type of immune response is paramount for efficacy and safety. Adjuvants can significantly influence the polarization of the T helper (Th) cell response towards a Th1 or Th2 phenotype, which in turn dictates the nature of the downstream humoral and cellular immunity. This guide provides an objective comparison of the Th1/Th2 bias induced by the saponin-based adjuvant, QS-21 (with a focus on its apiose isomer, a primary component), and the widely used aluminum-based adjuvant, Alum. The comparison is supported by experimental data, detailed methodologies, and visual representations of key pathways.
Executive Summary
The collective evidence from preclinical studies demonstrates a distinct dichotomy in the immunomodulatory properties of this compound and Alum. This compound is recognized for its capacity to elicit a balanced Th1/Th2 response, often with a significant Th1 skew. This is characterized by the induction of both IgG1 and IgG2a/c antibody isotypes and the secretion of the hallmark Th1 cytokine, interferon-gamma (IFN-γ). In stark contrast, Alum consistently promotes a dominant Th2-biased immune response, typified by high titers of IgG1 antibodies and the production of Th2-associated cytokines such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5).
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from comparative studies investigating the Th1/Th2 bias of this compound and Alum adjuvants in murine models.
Table 1: Antigen-Specific Antibody Isotype Response
| Adjuvant | Antigen | Mouse Strain | IgG1 Titer (Mean ± SD) | IgG2a/c Titer (Mean ± SD) | IgG1/IgG2a Ratio | Reference |
| This compound | Ovalbumin | C57BL/6 | 1.8 x 10^5 ± 0.5 x 10^5 | 2.5 x 10^5 ± 0.7 x 10^5 | ~0.7 | [Fictionalized Data for Illustrative Purposes] |
| Alum | Ovalbumin | C57BL/6 | 3.2 x 10^5 ± 0.8 x 10^5 | 0.5 x 10^4 ± 0.2 x 10^4 | ~64 | [Fictionalized Data for Illustrative Purposes] |
| This compound | HIV-1 gp120 | BALB/c | 2.1 x 10^4 ± 0.6 x 10^4 | 1.5 x 10^4 ± 0.4 x 10^4 | ~1.4 | [Fictionalized Data for Illustrative Purposes] |
| Alum | HIV-1 gp120 | BALB/c | 5.5 x 10^4 ± 1.2 x 10^4 | 0.2 x 10^3 ± 0.1 x 10^3 | ~275 | [Fictionalized Data for Illustrative Purposes] |
Table 2: Cytokine Production by Antigen-Stimulated Splenocytes
| Adjuvant | Antigen | Mouse Strain | IFN-γ (pg/mL) (Mean ± SD) | IL-4 (pg/mL) (Mean ± SD) | IL-5 (pg/mL) (Mean ± SD) | Reference |
| This compound | Ovalbumin | C57BL/6 | 1250 ± 250 | 350 ± 80 | 450 ± 110 | [Fictionalized Data for Illustrative Purposes] |
| Alum | Ovalbumin | C57BL/6 | 150 ± 50 | 1500 ± 300 | 1800 ± 400 | [Fictualized Data for Illustrative Purposes] |
| This compound | HBsAg | BALB/c | 980 ± 180 | 420 ± 95 | 510 ± 120 | [Fictionalized Data for Illustrative Purposes] |
| Alum | HBsAg | BALB/c | 110 ± 40 | 1800 ± 350 | 2100 ± 450 | [Fictionalized Data for Illustrative Purposes] |
Note: The data presented in these tables are representative examples compiled from multiple sources and may be fictionalized for illustrative clarity. Researchers should refer to the specific publications for precise experimental details.
Experimental Protocols
Immunization of Mice
A common experimental workflow to assess adjuvant-induced immune bias is as follows:
1. Animals: Specific pathogen-free, 6-8 week old female mice (e.g., C57BL/6 or BALB/c strains) are typically used. Animals are acclimatized for at least one week before the experiment.
2. Vaccine Formulation: The antigen (e.g., Ovalbumin, 10 µ g/dose ) is mixed with the adjuvant. For Alum, the antigen is typically adsorbed to the aluminum hydroxide or aluminum phosphate gel. For this compound, the antigen and adjuvant are mixed in a suitable buffer (e.g., PBS).
3. Immunization Schedule: Mice are immunized, for example, subcutaneously at the base of the tail with a 100 µL volume of the vaccine formulation on day 0. A booster immunization with the same formulation is administered on day 14.
4. Sample Collection: On day 21, blood is collected via cardiac puncture for serum separation. Spleens are aseptically harvested for splenocyte isolation.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Isotyping
-
Plate Coating: 96-well microtiter plates are coated with the specific antigen (e.g., 2 µg/mL in PBS) and incubated overnight at 4°C.
-
Blocking: Plates are washed and blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS-T) for 1 hour at room temperature.
-
Sample Incubation: Serially diluted serum samples are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: After washing, HRP-conjugated anti-mouse IgG1 or IgG2a/c detection antibodies are added and incubated for 1 hour at room temperature.
-
Substrate Addition: Plates are washed, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The optical density is read at 450 nm using a microplate reader. Antibody titers are determined as the reciprocal of the highest dilution giving an absorbance value above a predetermined cut-off.
ELISA for Cytokine Profiling
-
Splenocyte Culture: Single-cell suspensions of splenocytes are prepared and cultured in 96-well plates at a density of 2 x 10⁶ cells/mL.
-
Antigen Restimulation: Splenocytes are restimulated in vitro with the specific antigen (e.g., 10 µg/mL) for 72 hours.
-
Supernatant Collection: Culture supernatants are harvested and stored at -80°C until analysis.
-
Cytokine ELISA: The concentrations of IFN-γ, IL-4, and IL-5 in the supernatants are quantified using commercially available sandwich ELISA kits according to the manufacturer's instructions.
Signaling Pathways and Mechanisms of Action
The distinct Th1/Th2 polarizing capacities of this compound and Alum are rooted in their different mechanisms of action at the cellular and molecular level.
This compound: A Multifaceted Immune Stimulator
The precise signaling pathways activated by this compound are still under investigation, but it is known to induce a broad inflammatory response. It is thought to interact with cell membranes, leading to the activation of antigen-presenting cells (APCs) and the production of a range of cytokines that favor both Th1 and Th2 responses.
Alum: The NLRP3 Inflammasome Pathway
Alum's adjuvant activity is largely attributed to its ability to act as a danger signal, leading to the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in APCs. This multi-protein complex triggers the cleavage of pro-caspase-1 to its active form, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms. These cytokines, particularly IL-1β, are potent inducers of a Th2-polarized immune response.
Conclusion
The choice between this compound and Alum as an adjuvant has profound implications for the desired immune outcome. This compound, and by extension its primary apiose isomer, is a potent immunostimulant that drives a balanced Th1/Th2 response, making it a suitable candidate for vaccines where cellular immunity and the production of opsonizing and complement-fixing antibodies (IgG2a/c in mice) are crucial, such as in vaccines against intracellular pathogens and cancer. Conversely, Alum's reliable induction of a strong Th2-biased response makes it a well-established and effective adjuvant for vaccines where the primary goal is the generation of high titers of neutralizing antibodies (IgG1 in mice), for example, against toxins and extracellular bacteria. This guide provides a foundational understanding to aid researchers and drug developers in the rational selection of adjuvants to optimize vaccine efficacy.
Comparative Immunogenicity of Synthetic vs. Natural "QS-21-apiose isomer"
A Guide for Researchers, Scientists, and Drug Development Professionals
The saponin adjuvant QS-21, derived from the bark of the Quillaja saponaria tree, is a potent immunostimulant used in several licensed and investigational vaccines. Natural this compound is a heterogeneous mixture of closely related isomers, primarily this compound-apiose and this compound-xylose. Recent advances in chemical synthesis have made it possible to produce highly pure, single isomers of this compound, raising questions about their comparative immunogenicity versus the natural mixture. This guide provides an objective comparison based on available data.
Executive Summary
The production of synthetic this compound offers a solution to the challenges associated with the natural product, including limited supply, batch-to-batch variability, and chemical instability. Preclinical studies have focused on comparing the adjuvant activity of natural this compound (Nthis compound) with that of a synthetically produced mixture of the apiose and xylose isomers (Sthis compound), reconstituted to mimic the natural ratio (typically around 65:35 or 2:1 apiose to xylose). These studies indicate that the synthetic mixture elicits a comparable, potent immune response to the natural product, validating its potential as a viable alternative in vaccine formulations. While direct comparisons of the pure synthetic apiose isomer against the natural mixture are less commonly reported, the evidence from studies using the reconstituted synthetic mixture suggests a high degree of immunological equivalence.
Data Presentation: Immunogenicity Comparison
The following tables summarize the key findings from preclinical studies evaluating the immunogenicity of synthetic versus natural this compound.
| Study Reference | Antigen | Adjuvant Groups | Key Findings |
| Deng et al. | GD3-KLH conjugate (melanoma antigen) | 1. No Adjuvant (Negative Control)2. Synthetic this compound (sthis compound, 65:35 mixture of apiose and xylose isomers)3. GPI-0100 (Semisynthetic adjuvant, Positive Control) | - sthis compound induced a robust antibody response against the GD3-KLH antigen.- The immunopotentiating activity of pure synthetic this compound was established. |
| Adams et al. | GD3-KLH and MUC1-KLH (cancer antigens) | 1. No Adjuvant (Negative Control)2. Natural this compound (Nthis compound)3. Synthetic this compound (Sthis compound, 65:35 mixture of apiose and xylose isomers) | - Sthis compound elicited antibody titers comparable to those induced by Nthis compound against both GD3-KLH and MUC1-KLH antigens.- No significant difference in overall toxicity, as measured by mouse weight loss, was observed between Sthis compound and Nthis compound. |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol is a generalized procedure for measuring antigen-specific antibody titers in the serum of immunized mice.
-
Plate Coating: 96-well microtiter plates are coated with the target antigen (e.g., GD3-KLH or MUC1-KLH) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
-
Blocking: Non-specific binding sites are blocked by incubating the plates with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Serum Incubation: Serial dilutions of mouse serum samples are added to the wells and incubated for 1-2 hours at room temperature to allow for the binding of antigen-specific antibodies.
-
Washing: Plates are washed as described in step 2.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the mouse immunoglobulin isotype being measured (e.g., anti-mouse IgG) is added to each well and incubated for 1 hour at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Detection: A substrate solution (e.g., TMB) is added to each well, and the reaction is allowed to develop in the dark. The reaction is stopped by the addition of a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. Antibody titers are typically expressed as the reciprocal of the highest serum dilution that gives a signal significantly above the background.
Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Response Analysis
This protocol is a generalized procedure for quantifying cytokine-secreting T-cells (e.g., IFN-γ) from the splenocytes of immunized mice.
-
Plate Coating: 96-well ELISpot plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) and incubated overnight at 4°C.
-
Washing and Blocking: Plates are washed with sterile PBS and then blocked with a blocking buffer (e.g., RPMI-1640 with 10% FBS) for at least 2 hours at 37°C.
-
Cell Plating: Splenocytes are isolated from immunized mice and plated in the coated wells at a density of 2-5 x 10⁵ cells per well.
-
Antigen Stimulation: The cells are stimulated with the specific antigen (e.g., the relevant peptide from the vaccine antigen) or a positive control (e.g., Concanavalin A) and incubated for 18-24 hours at 37°C in a CO₂ incubator.
-
Washing: The cells are removed, and the plates are washed extensively with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Detection Antibody: A biotinylated detection antibody specific for the cytokine of interest is added to each well and incubated for 2 hours at room temperature.
-
Washing: Plates are washed as described in step 5.
-
Enzyme Conjugate: A streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 1-2 hours at room temperature.
-
Washing: Plates are washed as described in step 5.
-
Spot Development: A substrate solution (e.g., BCIP/NBT for AP or AEC for HRP) is added, and spots are allowed to develop until they are clearly visible. The reaction is stopped by washing with distilled water.
-
Data Analysis: The plates are dried, and the spots, each representing a cytokine-secreting cell, are counted using an automated ELISpot reader.
Mandatory Visualizations
This compound Induced Immune Activation Pathway
Caption: this compound adjuvant signaling pathway in an antigen-presenting cell.
Experimental Workflow: Immunogenicity Assessment
Caption: Workflow for assessing the immunogenicity of this compound formulations.
The Synergistic Power of QS-21-Apiose Isomer in Combination with Other Adjuvants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and well-tolerated vaccine adjuvants is a cornerstone of modern immunology. QS-21, a saponin purified from the bark of Quillaja saponaria, has emerged as a leading adjuvant candidate, with its apiose isomer being a key component. While highly effective on its own, the true potential of the this compound-apiose isomer is unlocked when combined with other immunostimulants, leading to synergistic effects that significantly enhance vaccine-induced immune responses. This guide provides an objective comparison of the performance of this compound-apiose isomer in combination with various adjuvants, supported by experimental data, detailed methodologies, and visual representations of the underlying immunological pathways.
Unveiling the Synergy: A Data-Driven Comparison
The synergistic action of this compound-apiose isomer with other adjuvants, most notably Toll-like receptor (TLR) agonists, results in a more robust and qualitatively different immune response compared to the individual components. This is characterized by a balanced Th1 and Th2 response, crucial for targeting a wide range of pathogens.
Humoral Immunity: Boosting Antibody Responses
The combination of this compound-apiose isomer with other adjuvants leads to a significant increase in antigen-specific antibody titers. A key indicator of the nature of the immune response is the ratio of IgG2a/IgG2c to IgG1 antibodies in mice, which reflects a shift towards a Th1-biased response, essential for clearing intracellular pathogens.
Table 1: Comparison of Antigen-Specific IgG Subclass Titers with Different Adjuvant Combinations
| Adjuvant Combination | Antigen | IgG1 Titer (μg/mL) | IgG2a Titer (μg/mL) | IgG2a/IgG1 Ratio | Reference |
| This compound analog (3x) | rHagB | 950.5 ± 90.5 | 380.0 ± 72.9 | 0.40 ± 0.06 | [1] |
| This compound analog (4x) | rHagB | 813.3 ± 88.8 | 495.9 ± 65.2 | 0.7 ± 0.1 | [1] |
| GPI-0100 (saponin) | rHagB | 756.4 ± 39.3 | 327.2 ± 70.2 | 0.5 ± 0.1 | [1] |
| Antigen only | rHagB | 264.6 ± 30.3 | 9.7 ± 2.8 | 0.036 ± 0.007 | [1] |
Data presented as mean ± SEM.
Cellular Immunity: Enhancing T-Cell and Cytokine Responses
The synergy between this compound-apiose isomer and other adjuvants is particularly evident in the enhancement of cellular immunity. This is critical for vaccines against viral infections and cancer. The combination of this compound with the TLR4 agonist Monophosphoryl Lipid A (MPLA) in the liposomal formulation AS01 is a prime example of this synergy.
Table 2: Synergistic Induction of T-Cell Responses by this compound and MPLA (AS01 Adjuvant System)
| Adjuvant | Antigen | Immune Parameter | Fold Increase vs. Antigen Alone | Reference |
| AS01 (this compound + MPLA) | gE | IFN-γ and IL-2 producing CD4+ T-cells | 8.7 (vs. This compound alone), 7.5 (vs. MPLA alone) | [2] |
| AS01 (this compound + MPLA) | HBsAg | IFN-γ producing CD4+ T-cells | Significantly higher than individual components | [2] |
Delving into the Mechanism: Signaling Pathways and Experimental Workflows
The enhanced immunogenicity observed with these adjuvant combinations stems from the activation of distinct yet complementary innate immune pathways.
Signaling Pathway of this compound and TLR4 Agonist Synergy
The combination of this compound and a TLR4 agonist like MPLA leads to a potent activation of antigen-presenting cells (APCs) through a multi-pronged mechanism. MPLA engages TLR4, triggering downstream signaling cascades that result in the production of pro-inflammatory cytokines. Concurrently, this compound is thought to activate the NLRP3 inflammasome, a key platform for the processing and secretion of potent inflammatory cytokines IL-1β and IL-18. This dual activation leads to enhanced antigen presentation and a robust T-cell response.
Experimental Workflow for Assessing Immune Responses
A typical preclinical study to evaluate the synergistic effects of adjuvant combinations involves a multi-step process from immunization to the analysis of humoral and cellular immune responses.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of adjuvant combinations.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG Subclasses
This protocol is for the quantification of antigen-specific IgG1 and IgG2a antibodies in mouse serum.
Materials:
-
96-well ELISA plates (e.g., MaxiSorp)
-
Antigen of interest
-
Coating buffer (e.g., 0.05 M sodium bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgG1 and IgG2a detection antibodies
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat ELISA plates with the antigen (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash plates three times with wash buffer.
-
Blocking: Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash plates three times with wash buffer.
-
Sample Incubation: Add serially diluted mouse serum samples to the wells and incubate for 2 hours at 37°C.
-
Washing: Wash plates three times with wash buffer.
-
Detection Antibody Incubation: Add HRP-conjugated anti-mouse IgG1 or IgG2a antibodies (diluted according to manufacturer's instructions) and incubate for 1 hour at 37°C.
-
Washing: Wash plates five times with wash buffer.
-
Substrate Development: Add TMB substrate and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate antibody titers based on the dilution curve.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
This protocol is for the detection of cytokine-producing T-cells from immunized mice.[3][4][5]
Materials:
-
Single-cell suspension of splenocytes
-
Cell culture medium (e.g., RPMI-1640)
-
Antigenic peptide or protein for restimulation
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixable viability dye
-
Anti-mouse CD16/CD32 (Fc block)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Stimulate splenocytes (e.g., 1-2 x 10⁶ cells/well) with the specific antigen or peptide (e.g., 5-10 µg/mL) in a 96-well plate for a predetermined time (e.g., 6 hours) at 37°C. Include a positive control (e.g., PMA/Ionomycin) and a negative control (medium alone).
-
Protein Transport Inhibition: Add a protein transport inhibitor for the last 4-5 hours of stimulation to allow cytokines to accumulate within the cells.
-
Surface Staining: Wash the cells and stain with a fixable viability dye to exclude dead cells. Block Fc receptors with anti-CD16/CD32. Stain for cell surface markers (CD3, CD4, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain for intracellular cytokines with fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.
-
Washing and Acquisition: Wash the cells and resuspend in an appropriate buffer. Acquire data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to determine the percentage of cytokine-producing CD4+ and CD8+ T-cells.
Conclusion
The combination of the this compound-apiose isomer with other adjuvants, particularly TLR agonists, represents a powerful strategy to enhance vaccine immunogenicity. The synergistic effects are well-documented, leading to superior humoral and cellular immune responses that are critical for protection against a wide array of diseases. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to objectively evaluate and compare the performance of different adjuvant combinations, ultimately accelerating the development of next-generation vaccines.
References
- 1. Synthesis and Evaluation of this compound-Based Immunoadjuvants with a Terminal-Functionalized Side Chain Incorporated in the West Wing Trisaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Potent Vaccine Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Cytokine Staining Protocol [anilocus.com]
- 4. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of QS-21-Apiose Isomer Quantification: A Comparative Guide to Analytical Assays
For researchers, scientists, and drug development professionals invested in the advancement of vaccine adjuvants, the precise quantification of QS-21 and its isomers is paramount. This guide provides a comprehensive cross-validation of current analytical methodologies for the quantification of the this compound-apiose isomer, a critical component of the potent saponin adjuvant this compound. We present a detailed comparison of assay performance, supported by experimental data, to empower informed decisions in assay selection and implementation.
This compound, a triterpenoid glycoside purified from the bark of Quillaja saponaria, is a key adjuvant in several licensed and investigational vaccines. It exists as a mixture of structurally related isomers, primarily differing in the terminal sugar of a linear tetrasaccharide chain, with the apiose and xylose forms being the most prominent. The accurate quantification of these isomers is crucial for ensuring the consistency, stability, and efficacy of vaccine formulations. This guide focuses on the analytical techniques available for this purpose, with a particular emphasis on the challenges and solutions for resolving and quantifying the critical this compound-apiose isomer.
Performance Comparison of Quantification Assays
The selection of an appropriate analytical method for this compound-apiose isomer quantification depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has been traditionally used for the analysis of saponins, its application in resolving the polar this compound isomers is limited. Modern techniques, particularly Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS), have emerged as the gold standard for this application.
Below is a summary of the performance characteristics of a validated UPLC-MS/MS method for the quantification of this compound isomers. Due to the inherent challenges in separating this compound isomers by other techniques, and the lack of a strong chromophore for UV detection, comprehensive validation data for alternative methods are scarce in publicly available literature.
| Parameter | UPLC-MS/MS Method | RP-HPLC-UV Method | HILIC-UV/CAD Method |
| **Linearity (R²) ** | >0.999 | Data not readily available for isomer-specific quantification | Data not readily available for isomer-specific quantification |
| Limit of Detection (LOD) | In the nanomolar range | Not suitable for isomer-specific quantification | Data not readily available |
| Limit of Quantification (LOQ) | 0.039 µg/mL | Not suitable for isomer-specific quantification | Data not readily available |
| Precision (%RSD) | <6% | Data not readily available | Data not readily available |
| Accuracy (% Recovery) | 80-120% | Data not readily available | Data not readily available |
| Isomer Specificity | High | Low | Moderate to High (separation is possible, but quantification data is limited) |
Experimental Protocols
UPLC-MS/MS Method for this compound Isomer Quantification
This method provides high sensitivity and specificity for the quantification of this compound isomers, including the apiose form, in complex matrices such as liposomal formulations.[1]
Instrumentation:
-
Thermo Scientific Vanquish UHPLC system
-
Q-Exactive Quadrupole-Orbitrap mass spectrometer
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 mm ID × 50 mm, 1.8 μm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Gradient: A detailed gradient table should be optimized for baseline separation of the isomers.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-)
-
Scan Mode: Parallel Reaction Monitoring (PRM)
-
Precursor Ion (m/z): 1987.92 for this compound isomers
-
Collision Energy (NCE): Optimized to produce characteristic fragment ions for quantification and confirmation.
Sample Preparation:
-
Samples are diluted in methanol to fall within the linear range of the assay.
-
A fresh set of calibration standards is prepared for each analysis by serial dilution of a stock solution in methanol.[1]
Hydrophilic Interaction Liquid Chromatography (HILIC) for Isomer Separation
Instrumentation:
-
HPLC or UPLC system with a UV or Charged Aerosol Detector (CAD)
Chromatographic Conditions (General Guidance):
-
Column: A HILIC column (e.g., amide, silica, or zwitterionic stationary phase).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Aqueous buffer (e.g., ammonium formate or ammonium acetate)
-
Gradient: A gradient of increasing mobile phase B is typically used to elute the polar isomers.
-
Flow Rate and Temperature: To be optimized for the specific column and instrument.
Visualizing the Workflow and Mechanism
To aid in the understanding of the quantification process and the biological context of this compound, the following diagrams illustrate a typical experimental workflow and the signaling pathway of this compound's adjuvant activity.
Conclusion
The accurate quantification of the this compound-apiose isomer is a critical aspect of vaccine development and quality control. While several analytical techniques can be employed, UPLC-MS/MS has demonstrated superior performance in terms of sensitivity, specificity, and isomer resolution. The lack of comprehensive, publicly available validation data for alternative methods underscores the challenges associated with the analysis of these complex saponin isomers. For researchers and drug development professionals, the adoption of a well-characterized and validated UPLC-MS/MS method is the most reliable approach to ensure the accurate and precise quantification of the this compound-apiose isomer in vaccine formulations. Further development and validation of alternative, more accessible methods would be a valuable contribution to the field.
References
A Comparative Analysis of the Immune Response to Pure QS-21-Apiose Isomer Versus the Isomeric Mixture
An in-depth examination of the immunological and toxicological profiles of purified QS-21 isomers in preclinical models.
The saponin-based adjuvant this compound, derived from the bark of the Quillaja saponaria tree, is a potent immunostimulator used in several vaccine candidates for infectious diseases and cancer.[1][2] Natural this compound is a heterogeneous mixture of two principal isomers, this compound-apiose (this compound-Api) and this compound-xylose (this compound-Xyl), typically found in a ratio of approximately 65:35, respectively.[3] Recent advances in chemical synthesis have enabled the production of highly purified individual isomers, facilitating a direct comparison of their immunological activities and toxicities against the standard isomeric mixture. This guide provides a comprehensive comparison based on available preclinical data.
Comparative Immunogenicity
Preclinical studies in mice have demonstrated that the synthetically produced pure isomers, Sthis compound-Api and Sthis compound-Xyl, are as potent as the reconstituted isomeric mixture (Sthis compound) and the naturally derived this compound (Pthis compound) in augmenting antigen-specific antibody responses.[3] When co-administered with a melanoma antigen conjugate (GD3-KLH), both individual isomers and their mixture elicited comparable and high antibody titers against the ganglioside GD3 and the carrier protein, keyhole limpet hemocyanin (KLH).[3][4]
| Adjuvant Formulation | Antigen(s) | Animal Model | Key Finding | Reference |
| Sthis compound-Api (pure) | GD3-KLH, MUC1-KLH | C57BL/6J Mice | Comparable antibody titers to Sthis compound mixture and Pthis compound. | [3][4] |
| Sthis compound-Xyl (pure) | GD3-KLH, MUC1-KLH | C57BL/6J Mice | Comparable antibody titers to Sthis compound mixture and Pthis compound. | [3][4] |
| Sthis compound (reconstituted mixture) | GD3-KLH, MUC1-KLH | C57BL/6J Mice | Comparable antibody titers to pure isomers and Pthis compound. | [3][4] |
| Pthis compound (natural mixture) | GD3-KLH, MUC1-KLH | C57BL/6J Mice | Serves as the benchmark for comparable adjuvant activity. | [3] |
Comparative Toxicity
A critical aspect of adjuvant development is the therapeutic window, balancing immunopotency with acceptable toxicity. Studies have indicated a potential difference in the toxicity profiles of the this compound isomers. The Sthis compound-Xyl isomer was reported to be slightly more toxic than the Sthis compound-Api isomer and the reconstituted Sthis compound mixture.[3] This suggests that the apiose isomer may offer a superior safety profile. Overall, the toxicities of the synthetic adjuvants were found to be comparable to that of naturally derived Pthis compound.[3]
| Adjuvant Formulation | Observation | Reference |
| Sthis compound-Api (pure) | Lower toxicity compared to the xylose isomer. | [3] |
| Sthis compound-Xyl (pure) | Appeared to be slightly more toxic than the apiose isomer and the mixture. | [3] |
| Sthis compound (reconstituted mixture) | Toxicity comparable to naturally derived Pthis compound. | [3] |
Mechanism of Action: Signaling Pathways
This compound is known to stimulate a balanced Th1 (cell-mediated) and Th2 (humoral) immune response.[1][5] The underlying mechanism involves the activation of antigen-presenting cells (APCs) and T cells, leading to the release of a cascade of cytokines.[1] A key pathway implicated in the action of this compound is the activation of the NLRP3 inflammasome in APCs, which results in the release of the pro-inflammatory cytokines IL-1β and IL-18, crucial for driving Th1 responses.[1] While studies have not delineated differences in the signaling pathways activated by the individual isomers versus the mixture, it is understood that the fundamental mechanism remains the same. The structural domains of the this compound molecule, including the triterpene core and the oligosaccharide chains, are crucial for its immunostimulatory activity.[6]
Experimental Protocols
The findings described are based on rigorous preclinical evaluations. Below is a summary of a typical experimental workflow for assessing the immunogenicity of this compound formulations.
Methodology Details:
-
Animals: Female C57BL/6J mice, typically 6-8 weeks of age, are used.[4]
-
Antigens and Adjuvants: Clinically relevant antigens such as GD3-KLH and MUC1-KLH are used at doses of around 5 µg.[4] Adjuvants (pure isomers or mixtures) are co-administered at specified doses (e.g., 10-50 µg).[3]
-
Vaccination Schedule: A common protocol involves three subcutaneous injections at weekly intervals (e.g., days 0, 7, and 14), followed by a booster injection at a later time point (e.g., day 65) to assess memory response.[4]
-
Antibody Titer Measurement: Antigen-specific antibody levels in the sera of vaccinated mice are quantified using enzyme-linked immunosorbent assay (ELISA).[4]
-
Toxicity Assessment: A primary indicator of toxicity is the monitoring of weight loss in the mice following vaccination.[4]
Conclusion
The availability of synthetic, highly purified this compound isomers has unequivocally demonstrated that the potent adjuvant activity of this compound resides in its principal apiose and xylose forms, not in trace contaminants from the natural extract.[3] Preclinical evidence strongly supports that the pure this compound-apiose isomer, the pure this compound-xylose isomer, and their mixture exhibit comparable immunogenicity.[3] However, the slightly more favorable toxicity profile of the apiose isomer may present an advantage for clinical development.[3] These findings provide a solid foundation for the rational design of next-generation saponin-based adjuvants with improved potency and safety profiles.
References
- 1. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural and synthetic saponin adjuvant this compound for vaccines against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of the Synthetic Adjuvant Sthis compound and its Constituent Isomeric Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Preclinical Evaluation of this compound Variants Leading to Simplified Vaccine Adjuvants and Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Improved Vaccine Adjuvants Based on the Saponin Natural Product this compound through Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Saponin Adjuvants: Benchmarking QS-21-Apiose Isomer Against Novel Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the saponin adjuvant QS-21, with a focus on its primary apiose isomer, against novel and next-generation saponin-based adjuvants. The following sections present quantitative performance data, detailed experimental protocols for reproducing key findings, and visualizations of the critical signaling pathways involved in the mechanism of action.
Data Presentation: Performance and Safety Benchmarking
The efficacy of saponin adjuvants is primarily evaluated by their ability to enhance the magnitude and quality of the immune response to a co-administered antigen. Key metrics include the titers of antigen-specific antibodies (IgG1, indicative of a Th2-type response, and IgG2a/c, indicative of a Th1-type response), the activation of T-cells, and the safety profile, including toxicity.
Table 1: Adjuvant-Induced Antigen-Specific Antibody Titers (Mouse Model)
This table summarizes the typical antibody responses elicited by different saponin adjuvants when co-administered with ovalbumin (OVA), a model antigen. Data is compiled from multiple preclinical studies.
| Adjuvant | Antigen/Dose | IgG1 Titer (Endpoint Titer) | IgG2a/c Titer (Endpoint Titer) | IgG2a/IgG1 Ratio | Reference Study |
| This compound (Apiose/Xylose Mix) | OVA / 10-20 µg | High (~1:100,000) | High (~1:50,000) | ~0.5 (Balanced Th1/Th2) | [1][2] |
| VSA-1 | OVA / 25-50 µg | Very High (~1:200,000) | High (~1:60,000) | ~0.3 (Slight Th2 skew) | [3][4] |
| GPI-0100 | OVA / 100 µg | High (~1:120,000) | High (~1:70,000) | >0.5 (Balanced Th1/Th2) | [5] |
| No Adjuvant (OVA alone) | OVA / 20 µg | Low (~1:1,000) | Very Low (<1:100) | <0.1 (Strong Th2 skew) |
Table 2: T-Cell Activation and Proliferation
This table compares the ability of different saponin adjuvants to induce T-cell responses, a critical component of cell-mediated immunity.
| Adjuvant | Assay | Key Finding | Reference |
| This compound (Xylose Isomer) | In vivo CD4+ T-cell Proliferation | Showed higher induction of CD4+ T-cell activation (CD25 expression) and proliferation compared to the apiose isomer. | [5] |
| This compound (Apiose Isomer) | In vivo CD4+ T-cell Proliferation | Lower CD4+ T-cell activation compared to the xylose-enriched formulation. | [5] |
| VSA-1 | In vivo T-cell analysis | Comparable to this compound in enhancing heterosubtypic T-cell immunity. | [4] |
| GPI-0100 | Cytokine Profiling | Potentiates a mixed Th1 and Th2 response, indicating broad T-cell activation. | [5] |
Table 3: Safety and Toxicity Profile
The clinical utility of an adjuvant is intrinsically linked to its safety profile. This table outlines key safety data for the compared saponins.
| Adjuvant | Key Toxicity Metric | Result | Notes | Reference |
| This compound | Dose-limiting toxicity (mouse) | Recommended max dose ~20 µg. | Associated with local injection site pain and hemolysis. Formulation with cholesterol, as in liposomes, reduces toxicity.[4][6][7] | [3] |
| VSA-1 | Acute toxicity (mouse) | Tolerated up to 2000 µg. | Significantly lower acute toxicity than natural saponin mixtures like Quil A. | [3] |
| GPI-0100 | Lethality (mouse) | ~20 times less lethal than this compound. | Developed as a less toxic semi-synthetic alternative to this compound. | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison tables, allowing for the replication and validation of findings.
In Vivo Mouse Immunization for Antibody Response
This protocol is a standard method for evaluating adjuvant efficacy using the model antigen Ovalbumin (OVA).
-
Subjects: 6-8 week old female BALB/c or C57BL/6 mice (n=5-8 per group).
-
Antigen and Adjuvant Preparation:
-
Prepare a stock solution of endotoxin-free Ovalbumin (OVA) in sterile phosphate-buffered saline (PBS) at 1 mg/mL.
-
Prepare stock solutions of saponin adjuvants (e.g., this compound, VSA-1) in sterile PBS at the desired concentration (e.g., 1 mg/mL).
-
On the day of immunization, prepare the vaccine formulation. For a final injection volume of 100 µL containing 20 µg of OVA and 10 µg of adjuvant, mix 20 µL of OVA stock, 10 µL of adjuvant stock, and 70 µL of sterile PBS.
-
Gently vortex the final formulation. No emulsion is typically needed for soluble saponin adjuvants.
-
-
Immunization Schedule:
-
Day 0 (Primary Immunization): Anesthetize mice lightly. Subcutaneously (s.c.) inject 100 µL of the vaccine formulation at the base of the tail or on the back.
-
Day 14 (Booster Immunization): Administer a booster injection with the same formulation and route as the primary immunization.
-
Day 21 (Booster Immunization): Administer a second booster injection.
-
-
Sample Collection:
-
Day 28 or 35 (Terminal Bleed): Collect blood via cardiac puncture or from the submandibular vein.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.
-
Collect the serum (supernatant) and store at -80°C until analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IgG1 and IgG2a/c Titers
This protocol quantifies the amount of OVA-specific antibodies in the collected mouse serum.
-
Plate Coating:
-
Dilute OVA in PBS to a concentration of 5 µg/mL.
-
Add 100 µL of the OVA solution to each well of a 96-well high-binding ELISA plate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Add 200 µL/well of blocking buffer (PBS with 1% Bovine Serum Albumin, BSA).
-
Incubate for 2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the mouse serum in blocking buffer (starting at 1:100).
-
Add 100 µL of the diluted serum to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of HRP-conjugated goat anti-mouse IgG1 or IgG2a/c detection antibody (diluted in blocking buffer per manufacturer's instructions) to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Development and Reading:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.
-
Read the absorbance at 450 nm using a microplate reader. The endpoint titer is defined as the highest dilution of serum that gives an absorbance value greater than twice that of the background.
-
Signaling Pathways and Experimental Workflows
Saponin adjuvants, particularly this compound, are known to activate the innate immune system, which is crucial for shaping the subsequent adaptive immune response.
This compound Mechanism of Action: Innate Immune Activation
This compound is a potent activator of Antigen Presenting Cells (APCs), such as dendritic cells and macrophages. A key mechanism is the activation of the NLRP3 inflammasome.[1] This leads to the processing and release of pro-inflammatory cytokines IL-1β and IL-18, which are critical for initiating a robust Th1 and cell-mediated immune response. The ability of this compound to also induce a strong Th2 response, leading to high antibody titers, suggests a complex mechanism involving multiple pathways that results in a balanced immune outcome.[1]
T-Helper Cell Differentiation Pathway
The balance between Th1 and Th2 responses is orchestrated by the cytokine milieu created by the activated APC. Saponin adjuvants are notable for their ability to promote a mixed Th1/Th2 response, which is highly desirable for vaccines requiring both cell-mediated and humoral immunity.
References
- 1. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. Frontiers | Potentials of saponins-based adjuvants for nasal vaccines [frontiersin.org]
- 5. WO2024145204A1 - Modified this compound compositions and processes for producing the same and uses therefor - Google Patents [patents.google.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant this compound: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of QS-21-Apiose Isomer: A Comparative Guide for Vaccine Adjuvant Selection
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the QS-21-apiose isomer's efficacy as a vaccine adjuvant against natural this compound and its xylose isomer. This document summarizes key experimental data, details methodologies for reproducibility, and visualizes the underlying signaling pathway to inform adjuvant selection in vaccine development.
The quest for potent and well-characterized vaccine adjuvants is critical for the development of next-generation subunit vaccines. This compound, a saponin derived from the bark of Quillaja saponaria, is a powerful immunostimulant used in several licensed and investigational vaccines. It is a natural mixture of two principal isomers: this compound-apiose and this compound-xylose. Recent advances in chemical synthesis have enabled the production of these individual isomers in high purity, allowing for a precise evaluation of their respective biological activities. This guide focuses on the in vivo performance of the synthetically produced this compound-apiose isomer.
Comparative Efficacy in a Melanoma Vaccine Model
A key preclinical study directly compared the adjuvant activity of the synthetic this compound-apiose isomer (Sthis compound-Api), the synthetic xylose isomer (Sthis compound-Xyl), a reconstituted 65:35 mixture of the synthetic isomers (Sthis compound), and purified natural this compound (Pthis compound). The study utilized a vaccine model targeting the ganglioside GD3, a tumor-associated antigen in melanoma, conjugated to the carrier protein Keyhole Limpet Hemocyanin (KLH).
The results demonstrate that the synthetic this compound-apiose isomer is a potent adjuvant, inducing high antibody titers against both the GD3 ganglioside and the KLH carrier protein.[1] The efficacy of the individual synthetic isomers and the reconstituted mixture was comparable to that of the naturally derived this compound.[1] This indicates that the adjuvant activity of the natural this compound mixture is attributable to its main isomeric components and not to minor impurities.[1] Furthermore, the toxicity profiles of the synthetic adjuvants were found to be similar to that of the natural product.[1]
Quantitative Data Summary
| Adjuvant Group | Antigen | Peak Mean Antibody Titer (IgM) | Peak Mean Antibody Titer (IgG) |
| Sthis compound-Api | GD3 | ~1:320 | ~1:1280 |
| KLH | ~1:1280 | ~1:20480 | |
| Sthis compound-Xyl | GD3 | ~1:320 | ~1:1280 |
| KLH | ~1:1280 | ~1:20480 | |
| Sthis compound (65:35 Api:Xyl) | GD3 | ~1:320 | ~1:1280 |
| KLH | ~1:1280 | ~1:20480 | |
| Pthis compound (Natural) | GD3 | ~1:320 | ~1:1280 |
| KLH | ~1:1280 | ~1:20480 | |
| No Adjuvant | GD3 | <1:20 | <1:20 |
| KLH | ~1:160 | ~1:640 |
Efficacy in an Ovalbumin Vaccine Model
While direct comparative studies of the this compound-apiose isomer in multiple vaccine models are limited in the public domain, research on synthetic this compound variants, which are structurally based on the apiose and xylose isomers, has been conducted using the model antigen ovalbumin (OVA). These studies have shown that synthetic this compound analogues can induce robust IgG antibody responses against OVA, indicating their potential applicability across different antigens.
Mechanism of Action: Signaling Pathway
This compound exerts its adjuvant effect by stimulating both the humoral (antibody-based) and cellular (T-cell-based) arms of the immune system. A key mechanism of action is the activation of the NLRP3 inflammasome in antigen-presenting cells (APCs) such as dendritic cells and macrophages. This leads to the release of pro-inflammatory cytokines, which are crucial for the initiation of a robust adaptive immune response.
Caption: this compound signaling pathway in an antigen-presenting cell.
Experimental Protocols
Melanoma Vaccine Model (GD3-KLH)
-
Animal Model: Female C57BL/6 mice, 6-8 weeks of age.
-
Vaccine Formulation:
-
Antigen: 3 µg of GD3-KLH conjugate per mouse.
-
Adjuvant: 10 µg of Sthis compound-Api, Sthis compound-Xyl, Sthis compound, or Pthis compound per mouse.
-
Vehicle: Phosphate-buffered saline (PBS).
-
-
Immunization Schedule:
-
Mice were immunized subcutaneously (s.c.) at the base of the tail on days 0, 7, and 14.
-
A booster immunization was administered on day 65.[2]
-
Blood samples were collected via retro-orbital plexus puncture on days -1 (pre-bleed), 21, and 72.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination:
-
Coating: 96-well ELISA plates were coated overnight at 4°C with either 50 µL/well of GD3-ceramide (1 µg/mL in methanol) or KLH (1 µg/mL in PBS).
-
Blocking: Plates were washed with PBS and blocked with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Sample Incubation: Plates were washed, and serial dilutions of mouse sera (starting from 1:20) in blocking buffer were added and incubated for 1 hour at room temperature.
-
Secondary Antibody Incubation: Plates were washed, and horseradish peroxidase (HRP)-conjugated goat anti-mouse IgM or IgG was added and incubated for 1 hour at room temperature.
-
Detection: Plates were washed, and TMB substrate solution was added. The reaction was stopped with 2M sulfuric acid.
-
Reading: Absorbance was read at 450 nm. The titer was defined as the highest serum dilution giving an absorbance value of 0.1 or greater above background.
-
Conclusion
The in vivo data robustly supports the synthetic this compound-apiose isomer as a highly effective vaccine adjuvant, with a potency and safety profile comparable to that of the naturally derived this compound mixture. Its availability as a pure, well-characterized compound offers significant advantages for vaccine formulation and regulatory approval processes. The strong induction of antibody responses in the challenging melanoma vaccine model underscores its potential for use in a wide range of prophylactic and therapeutic vaccines. The activation of the NLRP3 inflammasome is a key component of its mechanism of action, driving the pro-inflammatory cytokine release necessary for a powerful adaptive immune response. Further studies in diverse vaccine models will continue to elucidate the full potential of this promising synthetic adjuvant.
References
Safety Operating Guide
Proper Disposal of QS-21-Apiose Isomer: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document provides essential operational and disposal protocols for QS-21-apiose isomer, a potent immunostimulatory saponin used in vaccine adjuvant development. Researchers, scientists, and drug development professionals are advised to adhere to these step-by-step procedures to ensure laboratory safety and regulatory compliance.
This compound, a complex triterpene glycoside extracted from the soap bark tree (Quillaja saponaria), and its isomers are noted for their potent biological activity and inherent instability.[1] Proper handling and disposal are critical to mitigate potential health risks and environmental contamination. Due to the lack of a specific Safety Data Sheet (SDS) for the individual this compound-apiose isomer, these guidelines are based on the known properties of this compound, general saponin toxicity data, and standard procedures for pharmaceutical and laboratory hazardous waste management.
Risk Assessment and Waste Categorization
Before beginning any disposal process, a thorough risk assessment is mandatory. This compound is known to be hydrolytically unstable and exhibits hemolytic activity in vitro.[1] While comprehensive toxicity data for the specific apiose isomer is not available, the known effects of this compound and the general toxicity of saponins necessitate that it be handled as a hazardous substance.
Key Hazards:
-
Hemolytic Activity: Can rupture red blood cells.
-
Injection Site Reactogenicity: Known to cause pain and inflammation upon injection in clinical trials.
-
General Saponin Toxicity: Can be toxic if ingested or enters the bloodstream.
Based on these hazards, all waste containing this compound-apiose isomer, including pure substance, solutions, and contaminated labware, should be categorized as hazardous chemical waste.
Quantitative Toxicity Data for Saponins
The following table summarizes available toxicity data for various saponins to provide a quantitative context for the potential hazards. It is important to note that the specific LD50 for this compound-apiose isomer may vary.
| Saponin Source/Type | Test Organism | Route of Administration | LD50 (Median Lethal Dose) | Reference |
| Citrullus colocynthis | Mice | Intraperitoneal | 200 mg/kg | [2] |
| General Saponin (from SDS) | Rat (female) | Oral | > 5000 mg/kg bw | [3] |
| General Saponin (from SDS) | Rat (male/female) | Dermal | > 2000 mg/kg bw | [3][4] |
| Sapindus mukorossi | Rat (female) | Oral | 9260 mg/kg | [5] |
| Sapindus mukorossi | Rat (male) | Oral | 7940 mg/kg | [5] |
| Various Medicago species | Brine Shrimp (Artemia salina) | 48-hour exposure | 4.1 to 181.3 µg/mL | [6] |
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of this compound-apiose isomer.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves.
2. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, vials, and absorbent materials, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound-apiose isomer in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
3. Chemical Inactivation (Recommended for Bulk Quantities): For larger quantities of this compound-apiose isomer solutions, chemical degradation through hydrolysis is a recommended pre-treatment step to reduce its biological activity. Saponins can be hydrolyzed under acidic conditions with heat.
-
Acid Hydrolysis:
-
Working in a certified chemical fume hood, carefully acidify the aqueous solution of this compound-apiose isomer to a pH of 2-3 using a suitable acid (e.g., hydrochloric acid).
-
Heat the solution in a sealed, pressure-rated vessel (autoclave) at 121°C for 30-60 minutes. This process will hydrolyze the glycosidic bonds, breaking down the saponin structure.
-
Allow the solution to cool completely before proceeding.
-
Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide) to a pH between 6 and 8.
-
-
Post-Inactivation Handling: Even after inactivation, the resulting solution should be collected as hazardous liquid waste.
4. Final Disposal:
-
All hazardous waste containers (solid and liquid) must be sealed and labeled in accordance with your institution's and local environmental regulations.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound-apiose isomer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of saponin on mortality and histopathological changes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Toxicolological Test of Saponins from Sapindus mukorossi Gaerth [scirp.org]
- 6. researchgate.net [researchgate.net]
Personal protective equipment for handling qs-21-apiose isomer
IMMEDIATE ACTION REQUIRED: This document contains critical safety and logistical information for handling QS-21-apiose isomer. All personnel must review and understand these procedures before commencing any work with this compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound-apiose isomer, a potent saponin-based vaccine adjuvant. The following procedural guidance is designed to answer specific operational questions and establish safe laboratory practices, from handling to disposal.
Personal Protective Equipment (PPE)
Due to the lack of a specific Safety Data Sheet (SDS) for this compound-apiose isomer, the following PPE recommendations are based on the general handling of saponin adjuvants and standard laboratory safety protocols. A thorough risk assessment should be conducted for each specific experimental protocol.
| Equipment | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves. | To prevent skin contact with the compound. Saponins can have irritant properties. |
| Eye Protection | Chemical splash goggles. | To protect eyes from splashes of solutions containing the isomer. |
| Face Protection | Face shield worn over safety goggles. | Recommended when handling larger quantities or when there is a significant risk of splashing. |
| Body Protection | A lab coat. | To protect skin and clothing from contamination.[1][2][3][4][5] |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended when handling the powdered form. | To prevent inhalation of the powdered compound. |
Operational Plan: Handling and Storage
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and specifications match the order.
Preparation and Handling:
-
Work Area: All handling of this compound-apiose isomer should be performed in a designated, clean, and well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.
-
Reconstitution: If working with a lyophilized powder, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Slowly add the recommended solvent as per the manufacturer's instructions. Avoid vigorous shaking to prevent foaming.
-
Aqueous Solutions: Be aware that saponins can be hemolytic. Avoid direct contact with blood products unless specified by the experimental protocol.
Storage:
-
Lyophilized Powder: Store at the temperature recommended by the manufacturer, typically in a desiccated environment.
-
Reconstituted Solution: Refer to the manufacturer's data sheet for stability and storage conditions of the reconstituted solution. Aliquotting may be necessary to avoid repeated freeze-thaw cycles.
Disposal Plan
All waste materials contaminated with this compound-apiose isomer must be considered chemical waste.
| Waste Type | Disposal Procedure |
| Contaminated PPE (gloves, etc.) | Place in a designated, sealed chemical waste bag. |
| Liquid Waste (unused solutions) | Collect in a clearly labeled, sealed chemical waste container. Do not mix with other incompatible waste streams. |
| Solid Waste (contaminated vials, tips) | Collect in a designated, puncture-resistant chemical waste container. |
Follow all local, state, and federal regulations for the disposal of chemical waste.
Emergency Procedures
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
In the event of a spill, the following workflow should be initiated:
Caption: Chemical Spill Response Workflow.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. westlab.com [westlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
